molecular formula C5H14N2O B1337796 2-[(2-Aminoethyl)(methyl)amino]ethanol CAS No. 5753-50-4

2-[(2-Aminoethyl)(methyl)amino]ethanol

Cat. No.: B1337796
CAS No.: 5753-50-4
M. Wt: 118.18 g/mol
InChI Key: XYJVGUKOTPNESI-UHFFFAOYSA-N
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Description

2-[(2-Aminoethyl)(methyl)amino]ethanol is a useful research compound. Its molecular formula is C5H14N2O and its molecular weight is 118.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-aminoethyl(methyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O/c1-7(3-2-6)4-5-8/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJVGUKOTPNESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447091
Record name 2-[(2-AMINOETHYL)(METHYL)AMINO]ETHANOL
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Molecular Weight

118.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5753-50-4
Record name 2-[(2-AMINOETHYL)(METHYL)AMINO]ETHANOL
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Record name 2-[(2-aminoethyl)(methyl)amino]ethan-1-ol
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Foundational & Exploratory

A Comprehensive Technical Guide on the Physical Properties of 2-[(2-Aminoethyl)(methyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of 2-[(2-Aminoethyl)(methyl)amino]ethanol, a bifunctional organic compound of interest in various chemical and pharmaceutical applications. The document compiles essential data, including physicochemical parameters and structural identifiers, presented in a clear and accessible format. Furthermore, it outlines standardized experimental protocols for the determination of these key properties and includes a visual representation of the compound's molecular features to aid in understanding its reactivity and interactions.

Chemical Identity and Structure

This compound, also known by its IUPAC name 2-[2-aminoethyl(methyl)amino]ethanol, is a chemical compound featuring a primary amine, a tertiary amine, and a primary alcohol functional group.[1] This unique combination of functionalities imparts versatile chemical characteristics, making it a valuable building block in organic synthesis and a candidate for various applications, including as a ligand in coordination chemistry.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
CAS Number 5753-50-4[2][3][4]
Molecular Formula C5H14N2O[3][4]
Molecular Weight 118.18 g/mol [2][3][4]
IUPAC Name 2-[2-aminoethyl(methyl)amino]ethanol[4]
Synonyms 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol, N-(2-Hydroxyethyl)-N-methylethylenediamine[1][4][5]
InChI Key XYJVGUKOTPNESI-UHFFFAOYSA-N[1][4][5]
SMILES CN(CCN)CCO[4]
Exact Mass 118.11100 u[3]

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application. The following table summarizes the key physical data for this compound.

Table 2: Physical Properties of this compound

PropertyValueConditionsReference
Melting Point 144 °C[5]
Boiling Point 115-117 °Cat 16 Torr[5]
Density 0.981 g/cm³[5]
pKa (Predicted) 14.74 ± 0.10[5]
XLogP3-AA -1.4[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 4[4]
Topological Polar Surface Area 49.5 Ų[4]

Experimental Protocols

The determination of the physical properties listed above requires specific analytical methodologies. Below are detailed, standardized protocols for measuring these key parameters.

3.1. Melting Point Determination

  • Methodology: Differential Scanning Calorimetry (DSC) is a standard method for determining the melting point of a solid.

  • Procedure:

    • A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

    • An empty, sealed aluminum pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The temperature of the cell is increased at a constant rate (e.g., 10 °C/min).

    • The heat flow to the sample is monitored as a function of temperature.

    • The melting point is determined as the onset or peak of the endothermic event corresponding to the solid-to-liquid phase transition.

3.2. Boiling Point Determination

  • Methodology: The boiling point at reduced pressure is determined using vacuum distillation.

  • Procedure:

    • A sample of the compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source.

    • A manometer is included in the system to accurately measure the pressure.

    • The system is evacuated to the desired pressure (e.g., 16 Torr).

    • The distillation flask is heated gradually.

    • The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at the given pressure is recorded as the boiling point.

3.3. Density Measurement

  • Methodology: A pycnometer or a digital density meter is used for accurate density determination of liquids.

  • Procedure (using a pycnometer):

    • The empty pycnometer is weighed.

    • It is then filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.

    • The pycnometer is emptied, dried, and filled with the sample liquid, this compound, at the same temperature.

    • The filled pycnometer is weighed.

    • The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

3.4. pKa Prediction

  • Methodology: The pKa value provided is a predicted value, likely obtained through computational software that uses algorithms based on the compound's structure.

  • Computational Approach:

    • The 2D or 3D structure of this compound is used as input.

    • Software such as ACD/Labs Percepta, ChemAxon, or similar programs analyze the functional groups (amines and alcohol) and their electronic environment.

    • The software calculates the acid dissociation constants based on established quantitative structure-property relationship (QSPR) models.

Molecular Structure and Functional Groups

The chemical behavior and physical properties of this compound are dictated by its molecular structure, which includes a primary amine, a tertiary amine, and a hydroxyl group. The following diagram illustrates these key features.

G cluster_molecule This compound cluster_key Functional Groups N1 N (Tertiary Amine) C2 CH2 N1->C2 C4 CH2 N1->C4 t_amine Tertiary Amine N1->t_amine N2 N (Primary Amine) p_amine Primary Amine N2->p_amine O1 O (Hydroxyl) alcohol Primary Alcohol O1->alcohol C1 CH3 C1->N1 C3 CH2 C2->C3 C3->N2 C5 CH2 C4->C5 C5->O1 H2N H2N-

Caption: Molecular structure and functional groups of the compound.

Safety and Handling

According to safety data, this compound is a combustible liquid that can cause severe skin burns and eye damage.[4][5] It may also cause respiratory irritation.[4][5] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has summarized the essential physical properties of this compound, providing a valuable resource for researchers and professionals in the fields of chemistry and drug development. The tabulated data, coupled with standardized experimental protocols and a structural visualization, offer a comprehensive understanding of this versatile chemical compound. Adherence to safety precautions is crucial when working with this substance.

References

An In-depth Technical Guide to N-(2-Aminoethyl)-N-methylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical compound N-(2-Aminoethyl)-N-methylethanolamine, also known by its IUPAC name 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's chemical structure, properties, and a representative synthesis protocol.

Chemical Identification and Structure

N-(2-Aminoethyl)-N-methylethanolamine is a difunctional molecule containing a secondary amine, a primary amine, and a primary alcohol functional group. This unique combination of reactive sites makes it a versatile building block in organic synthesis.

IdentifierValue
IUPAC Name 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol[1]
Synonyms N-(2-Aminoethyl)-N-methyl-ethanolamine, N-(2-hydroxyethyl)-N-methylethylenediamine, 2-[(2-aminoethyl)(methyl)amino]ethanol
CAS Number 5753-50-4[1]
Molecular Formula C5H14N2O[1]
Molecular Weight 118.18 g/mol [1]
SMILES String CN(CCN)CCO[1]
InChI Key XYJVGUKOTPNESI-UHFFFAOYSA-N[1]

Below is a diagram illustrating the logical relationship of the key identifiers for N-(2-Aminoethyl)-N-methylethanolamine.

Chemical Identification of N-(2-Aminoethyl)-N-methylethanolamine A N-(2-Aminoethyl)-N-methylethanolamine B IUPAC Name: 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol A->B C CAS Number: 5753-50-4 A->C D Molecular Formula: C5H14N2O A->D E SMILES: CN(CCN)CCO A->E

Chemical Identifiers

Physicochemical Properties

The physical and chemical properties of N-(2-Aminoethyl)-N-methylethanolamine are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValue
Boiling Point 115-117 °C (at 16 Torr)
Density 0.981 g/cm³
Molecular Weight 118.18 g/mol [1]
XLogP3-AA -1.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4

Experimental Protocol: Synthesis

A potential synthetic route to N-(2-Aminoethyl)-N-methylethanolamine can be adapted from general methods for the synthesis of N-substituted aminoethanols. One such approach involves the reaction of N-methylethanolamine with a suitable N-protected 2-haloethylamine, followed by deprotection. A more direct, one-pot synthesis can also be envisioned.

Reaction Scheme:

N-methylethanolamine + N-(2-chloroethyl)acetamide -> N-(2-(N-methyl-N-(2-hydroxyethyl)amino)ethyl)acetamide

N-(2-(N-methyl-N-(2-hydroxyethyl)amino)ethyl)acetamide + H2O/H+ -> N-(2-Aminoethyl)-N-methylethanolamine + Acetic Acid

Materials:

  • N-methylethanolamine

  • N-(2-chloroethyl)acetamide

  • Sodium carbonate (Na2CO3)

  • Acetonitrile (CH3CN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve N-methylethanolamine (1.0 eq) and sodium carbonate (1.2 eq) in acetonitrile.

  • Addition of Haloamine: Slowly add a solution of N-(2-chloroethyl)acetamide (1.0 eq) in acetonitrile to the flask from the dropping funnel at room temperature with vigorous stirring.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude intermediate, N-(2-(N-methyl-N-(2-hydroxyethyl)amino)ethyl)acetamide.

  • Hydrolysis: To the crude intermediate, add a 3M aqueous solution of hydrochloric acid and heat the mixture to reflux for 4-6 hours.

  • Neutralization and Extraction: After cooling, neutralize the reaction mixture with a concentrated solution of sodium hydroxide until the pH is approximately 10-12. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield the crude N-(2-Aminoethyl)-N-methylethanolamine.

  • Purification: The crude product can be further purified by vacuum distillation.

The following diagram illustrates a generalized workflow for the synthesis and purification of N-(2-Aminoethyl)-N-methylethanolamine.

Synthetic Workflow A Reactants: N-methylethanolamine N-(2-chloroethyl)acetamide B Reaction in Acetonitrile A->B C Work-up & Isolation of Intermediate B->C D Acid Hydrolysis C->D E Neutralization & Extraction D->E F Drying & Concentration E->F G Purification (Vacuum Distillation) F->G H Final Product: N-(2-Aminoethyl)-N-methylethanolamine G->H

Synthesis Workflow

Applications in Research and Development

N-(2-Aminoethyl)-N-methylethanolamine serves as a valuable scaffold in medicinal chemistry and materials science. Its primary and secondary amine functionalities, along with the hydroxyl group, allow for the construction of complex molecules with diverse biological activities and material properties. It can be a precursor for the synthesis of ligands for metal complexes, novel surfactants, and as a monomer in polymerization reactions.

Safety and Handling

N-(2-Aminoethyl)-N-methylethanolamine is expected to be a corrosive and potentially toxic substance, typical of polyamines. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

A Technical Guide to the Spectroscopic Characterization of 2-[(2-aminoethyl)(methyl)amino]ethanol (CAS 5753-50-4)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-[(2-aminoethyl)(methyl)amino]ethanol, also known as N-(2-Hydroxyethyl)-N-methylethylenediamine, is a difunctional organic molecule containing a primary amine, a tertiary amine, and a primary alcohol group. This combination of functionalities makes it a versatile building block in organic synthesis and a potential ligand in coordination chemistry. Accurate spectroscopic characterization is crucial for its identification and quality control. This document aims to provide a comprehensive overview of the expected spectroscopic data and relevant experimental methodologies.

Spectroscopic Data (Inferred from Structurally Similar Compounds)

Due to the absence of specific data for CAS 5753-50-4, the following tables summarize ¹H NMR, ¹³C NMR, and IR data for analogous compounds to provide an estimated range for the expected spectral features.

Table 1: ¹H NMR Data of Structurally Related Amino Alcohols

CompoundFunctional GroupChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
2-Methylaminoethanol[1]-CH₂-O-3.65t5.2
-CH₂-N(H)-2.70t5.2
-N(H)-CH₃2.44s-
2-(2-Aminoethylamino)ethanol[2]-CH₂-O-~3.5-3.7m-
-CH₂-N(H)-CH₂-~2.6-2.8m-
-CH₂-NH₂~2.8-2.9t-

Table 2: ¹³C NMR Data of Structurally Related Amino Alcohols

CompoundCarbon AtomChemical Shift (ppm)
2-(2-Aminoethylamino)ethanol[3]-CH₂-OH~60
-CH₂-NH-~52
-CH₂-NH₂~42
2-Dimethylaminoethanol[4]-CH₂-OH~58
-CH₂-N(CH₃)₂~60
-N(CH₃)₂~45

Table 3: Infrared (IR) Spectroscopy Data of Structurally Related Amino Alcohols

CompoundFunctional GroupWavenumber (cm⁻¹)
2-(2-Aminoethylamino)ethanol[5]O-H stretch3280 (broad)
N-H stretch3350 (broad)
C-H stretch2850-2950
C-N stretch1050-1150
N-H bend1590

Table 4: Mass Spectrometry (MS) Data of a Structurally Related Amino Alcohol

CompoundIonization MethodKey Fragment (m/z)Interpretation
2-[(2-aminoethyl)amino]-ethanol[6]Electron Ionization104Molecular Ion [M]⁺
74[M - CH₂NH₂]⁺
58[CH₂=N⁺(H)CH₂CH₂OH]
44[CH₂=N⁺HCH₃]
30[CH₂=NH₂]⁺

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and spectroscopic analysis of this compound.

3.1 Synthesis Protocol: Reductive Amination

A plausible synthetic route to this compound is the reductive amination of N-methylethanolamine with a protected aminoacetaldehyde, followed by deprotection.

  • Reaction Setup: To a solution of N-methylethanolamine (1 equivalent) and a suitable protected aminoacetaldehyde (e.g., N-(2,2-dimethoxyethyl)acetamide) (1 equivalent) in a solvent such as methanol, add a reducing agent like sodium cyanoborohydride (1.5 equivalents) at 0 °C.

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding a small amount of water. Remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Deprotection: The protecting group is then removed under appropriate conditions (e.g., acid hydrolysis for an acetal).

  • Purification: The crude product can be purified by column chromatography on silica gel.

3.2 NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹H NMR, a typical experiment would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.3 Infrared (IR) Spectroscopy Protocol

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal should be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.4 Mass Spectrometry Protocol

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS). For less volatile samples, electrospray ionization (ESI) or chemical ionization (CI) might be more suitable.

  • Ionization: Ionize the sample using an appropriate method (e.g., electron ionization at 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern, which can be used to confirm the molecular structure.

Signaling Pathways and Logical Relationships

Currently, there is no information available in the scientific literature to suggest the involvement of this compound in specific biological signaling pathways. Its structural similarity to some biologically active molecules suggests potential for further investigation in this area.

4.1 Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of an amino alcohol like this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Reactants N-methylethanolamine + Protected Aminoacetaldehyde Reaction Reductive Amination Reactants->Reaction Workup Work-up & Purification Reaction->Workup Protected_Product Protected Intermediate Workup->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR IR IR Spectroscopy Final_Product->IR MS Mass Spectrometry Final_Product->MS Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

References

Synthesis of "2-[(2-Aminoethyl)(methyl)amino]ethanol"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-[(2-Aminoethyl)(methyl)amino]ethanol for Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a detailed overview of the synthetic routes for preparing this compound, a versatile diamine alcohol with applications in medicinal chemistry and materials science. The document outlines two primary synthetic strategies: the alkylation of precursor amines and reductive amination. Detailed experimental protocols, based on established methodologies for analogous compounds, are presented to offer practical guidance for laboratory synthesis. Quantitative data from related reactions are summarized in tabular format to provide insights into expected reaction parameters and yields. Additionally, logical workflows for the proposed syntheses are visualized using Graphviz diagrams.

Introduction

This compound, also known as N-(2-hydroxyethyl)-N-methylethylenediamine, is an unsymmetrical diamine possessing primary, tertiary, and hydroxyl functional groups.[1] This unique combination of functionalities makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and chelating agents. Its structure allows for a variety of chemical transformations, making it a target of interest for researchers in organic synthesis and drug development. This guide explores the most plausible and chemically sound methods for its preparation.

Synthetic Strategies

Two principal retrosynthetic approaches are considered for the synthesis of this compound:

  • Route 1: Alkylation of Precursor Amines. This strategy involves the formation of a new carbon-nitrogen bond by reacting an amine with an alkylating agent.

  • Route 2: Reductive Amination. This approach entails the reaction of an amine with a carbonyl compound to form an imine, which is subsequently reduced to the target amine.[2][3]

Route 1: Alkylation of Precursor Amines

This route offers two main pathways: the alkylation of N-methylethanolamine or the methylation of 2-(2-aminoethylamino)ethanol.

Pathway A: Reaction of N-Methylethanolamine with 2-Chloroethylamine Hydrochloride

This method involves the nucleophilic substitution of the chloride in 2-chloroethylamine hydrochloride by the secondary amine of N-methylethanolamine. A base is required to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of N-methylethanolamine (1.0 equivalent) in a suitable solvent such as methanol or ethanol, add a base (2.0-2.2 equivalents). A common base for this reaction is sodium methoxide or sodium ethoxide.

  • Addition of Alkylating Agent: Add 2-chloroethylamine hydrochloride (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: The reaction is typically carried out in a sealed vessel, such as an autoclave, at an elevated temperature.

  • Work-up and Purification: After cooling, the precipitated inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by vacuum distillation.

Quantitative Data from Analogous Reactions:

ReactantsBaseSolventTemperature (°C)Pressure (MPa)Time (h)Yield (%)Reference
Diethylamine + 2-Chloroethylamine HClSodium MethoxideMethanol1501.05~70[4]
Diethylaminoethanol + Thionyl Chloride-DichloromethaneReflux->298[5]

Logical Workflow for Pathway A:

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification N-Methylethanolamine N-Methylethanolamine Reaction_Vessel Autoclave N-Methylethanolamine->Reaction_Vessel 2-Chloroethylamine HCl 2-Chloroethylamine HCl 2-Chloroethylamine HCl->Reaction_Vessel Base (e.g., NaOMe) Base (e.g., NaOMe) Base (e.g., NaOMe)->Reaction_Vessel Solvent (e.g., MeOH) Solvent (e.g., MeOH) Solvent (e.g., MeOH)->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Cooling Evaporation Evaporation Filtration->Evaporation Filtrate Vacuum_Distillation Vacuum_Distillation Evaporation->Vacuum_Distillation Crude Product Final_Product This compound Vacuum_Distillation->Final_Product

Caption: Workflow for the synthesis via alkylation of N-methylethanolamine.

Pathway B: Methylation of 2-(2-Aminoethylamino)ethanol

This pathway involves the selective methylation of the secondary amine in 2-(2-aminoethylamino)ethanol. Controlling the degree of methylation to favor mono-methylation is a key challenge. The use of a protecting group on the primary amine before methylation can improve selectivity.

Experimental Protocol:

  • Protection of Primary Amine (Optional but Recommended): React 2-(2-aminoethylamino)ethanol with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc-anhydride), to selectively protect the primary amine.

  • Methylation: The N-protected intermediate is then treated with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in an anhydrous solvent (e.g., THF).

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product.

Quantitative Data from a Similar Reaction:

SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
N-Boc-ethanolamine benzoateMethyl IodideNaHTHF0 to RT274[6]

Route 2: Reductive Amination

This synthetic route offers a powerful and often more controlled alternative to direct alkylation.

Pathway: Reaction of N-Methylethanolamine with Aminoacetaldehyde Dimethyl Acetal

This approach involves the reaction of N-methylethanolamine with aminoacetaldehyde dimethyl acetal, which serves as a protected form of aminoacetaldehyde. The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ.

Experimental Protocol:

  • Imine Formation: A mixture of N-methylethanolamine (1.0 equivalent) and aminoacetaldehyde dimethyl acetal (1.0 equivalent) is stirred in a suitable solvent (e.g., methanol). The acetal is hydrolyzed in situ under mildly acidic conditions to generate the aldehyde, which then reacts with the amine to form an imine.

  • Reduction: A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is added to the reaction mixture to reduce the imine to the final amine.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The solvent is then removed, and the product is purified by distillation.

Quantitative Data from Analogous Reductive Amination:

AmineCarbonyl CompoundReducing AgentSolventYield (%)Reference
Secondary AminesAldehydesEt3SiHIridium CatalystGood[7]
Primary/Secondary AminesAldehydes/KetonesNaBH42,2,2-trifluoroethanolHigh[7]

Logical Workflow for Reductive Amination:

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification N-Methylethanolamine N-Methylethanolamine Imine_Formation Imine Formation (in situ hydrolysis) N-Methylethanolamine->Imine_Formation Aminoacetaldehyde_DMA Aminoacetaldehyde Dimethyl Acetal Aminoacetaldehyde_DMA->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH4) Reduction Reduction Reducing_Agent->Reduction Solvent Solvent Solvent->Imine_Formation Imine_Formation->Reduction Quenching Quenching Reduction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis via reductive amination.

Conclusion

The synthesis of this compound can be effectively achieved through either alkylation of precursor amines or reductive amination. The choice of synthetic route will depend on the availability of starting materials, desired scale of the reaction, and the capabilities of the laboratory. The alkylation of N-methylethanolamine with 2-chloroethylamine hydrochloride presents a direct approach, while reductive amination offers a potentially more controlled and selective method. The experimental protocols and quantitative data provided in this guide, derived from analogous transformations, serve as a valuable starting point for the successful synthesis of this important chemical intermediate.

References

Navigating the Solubility Landscape of 2-[(2-Aminoethyl)(methyl)amino]ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(2-Aminoethyl)(methyl)amino]ethanol, a molecule featuring both amine and alcohol functionalities, presents a unique profile for its application in various chemical syntheses and pharmaceutical formulations. Understanding its solubility in a range of organic solvents is paramount for its effective utilization, from reaction medium selection to purification and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a general experimental protocol for its solubility determination, and illustrates a key synthetic application.

Core Properties and Expected Solubility

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, its structural characteristics as an amino alcohol provide a strong basis for predicting its general solubility behavior. Amino alcohols are known for their polarity and hydrogen bonding capabilities, which dictates their interaction with various solvents.

Qualitative Solubility Profile:

Based on the general principles of "like dissolves like" and the known properties of similar amino alcohols, the expected solubility of this compound is summarized below.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighThe hydroxyl and amino groups of the solute can form strong hydrogen bonds with the hydroxyl group of the alcohol solvents.
Ketones Acetone, Methyl Ethyl KetoneModerate to HighThe polar carbonyl group of ketones can interact with the polar functional groups of the solute.
Esters Ethyl AcetateModerateEsters are polar aprotic solvents and can engage in dipole-dipole interactions.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to ModerateEthers are less polar than alcohols and ketones, leading to weaker interactions.
Aromatic Hydrocarbons Toluene, BenzeneLowThese are nonpolar solvents, and their interaction with the highly polar solute is expected to be minimal.
Aliphatic Hydrocarbons Hexane, HeptaneVery Low / InsolubleThe nonpolar nature of these solvents makes them poor solvents for polar molecules like amino alcohols.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principles outlined in standard testing guidelines, such as those from the OECD.[1][2]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or magnetic stirrer with a water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Vials for sample collection

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), High-Performance Liquid Chromatography with a suitable detector (HPLC), or titration).

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary studies may be needed to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, cease agitation and allow the excess solute to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a chemically compatible syringe filter to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted solution using a pre-calibrated analytical instrument to determine the concentration of this compound.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.

Workflow for Experimental Solubility Determination:

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature prep1->prep2 sample1 Allow excess solute to settle prep2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 analysis1 Dilute sample sample3->analysis1 analysis2 Quantify using analytical method analysis1->analysis2 result Calculate solubility analysis2->result

A flowchart of the experimental workflow for determining solubility.

Application in Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. One notable application is in the preparation of N-Aminoalkylsuccinimides, which have been investigated for their potential as local anesthetics.

The synthesis involves a multi-step process where the amine functionality of this compound is utilized to form the succinimide ring system.

Logical Relationship in Synthesis:

G reactant1 This compound intermediate Amic Acid Intermediate reactant1->intermediate Reaction reactant2 Succinic Anhydride Derivative reactant2->intermediate Reaction product N-Aminoalkylsuccinimide intermediate->product Cyclization

The synthetic pathway from this compound to N-Aminoalkylsuccinimides.

Conclusion

While quantitative solubility data for this compound remains a gap in the scientific literature, its structural features strongly suggest high solubility in polar protic solvents and decreasing solubility with decreasing solvent polarity. The provided generalized experimental protocol offers a robust framework for researchers to determine precise solubility values in solvents relevant to their specific applications. Furthermore, its utility as a synthetic precursor, for instance in the formation of N-Aminoalkylsuccinimides, highlights its importance in medicinal chemistry and drug development. This guide serves as a foundational resource for professionals working with this versatile amino alcohol.

References

Health and safety information for N-(2-Aminoethyl)-N-methylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of N-(2-Aminoethyl)-N-methylethanolamine

This guide provides comprehensive health and safety information for N-(2-Aminoethyl)-N-methylethanolamine, intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

N-(2-Aminoethyl)-N-methylethanolamine is classified as a hazardous chemical. The following table summarizes its GHS classification.

Table 1: GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[1][2]
Serious Eye Damage/Eye Irritation1Causes serious eye damage.[1][2]
Skin Sensitization1BH317: May cause an allergic skin reaction.[1][2]
Reproductive Toxicity1B (unborn child), 2 (fertility)H360: May damage the unborn child. Suspected of damaging fertility.[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[2]

Signal Word: Danger[1]

Hazard Pictograms:

  • GHS05: Corrosion[1]

  • GHS07: Exclamation Mark[1]

  • GHS08: Health Hazard[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of N-(2-Aminoethyl)-N-methylethanolamine is provided below.

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Colorless liquid
Odor Mild, ammonia-like[2]
pH 11.8 (111 g/L at 20°C)[2]
Melting Point < -18°C[2]
Boiling Point 243.1°C[2]
Flash Point 132°C[2]

Toxicological Information

Exposure to N-(2-Aminoethyl)-N-methylethanolamine can have significant toxicological effects.

Symptoms of Exposure:

  • Skin and Eyes: Causes severe skin burns and eye damage.[1][2] May cause an allergic skin reaction.[1][2]

  • Inhalation: May cause respiratory irritation.[2]

  • Reproductive System: May damage the unborn child and is suspected of damaging fertility.[1][2] Studies in rats have shown that the compound can be transferred to the fetus and is present in milk.[3]

Handling and Storage

Safe handling and storage practices are crucial to minimize the risks associated with N-(2-Aminoethyl)-N-methylethanolamine.

Handling:

  • Avoid all personal contact, including inhalation of vapors.

  • Use in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and chemical goggles or a face shield.[1]

  • Do not eat, drink, or smoke when handling this chemical.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

Storage:

  • Store in a cool, dry, well-ventilated area.

  • Keep containers tightly closed.[1]

  • Store away from incompatible materials such as acids, strong oxidizing agents, and some metals.[4]

  • Store in a corrosive-resistant container.

First-Aid Measures

In case of exposure, immediate medical attention is required.[1]

Table 3: First-Aid Procedures

Exposure RouteFirst-Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[1]
Skin Contact Immediately wash the skin with plenty of water.[1] Remove and wash contaminated clothing before reuse.[1] Seek immediate medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]
Ingestion Rinse mouth. Do NOT induce vomiting.[1] Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Personal Precautions:

  • Evacuate unnecessary personnel from the area.[1]

  • Wear appropriate PPE, including respiratory protection.[1]

  • Ensure adequate ventilation.

Environmental Precautions:

  • Prevent the chemical from entering drains or waterways.

Methods for Cleaning Up:

  • Contain and absorb the spill with inert material such as sand, earth, or vermiculite.

  • Collect the absorbed material into a suitable, labeled container for disposal.

Experimental Protocols

Visualizations

Chemical Spill Response Workflow

The following diagram illustrates a generalized workflow for responding to a chemical spill of N-(2-Aminoethyl)-N-methylethanolamine.

Spill_Response_Workflow cluster_initial_response Initial Response cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal cluster_reporting Reporting spill Spill Detected evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Ventilation ppe->ventilate contain Contain Spill with Inert Material ventilate->contain absorb Absorb Spilled Material contain->absorb collect Collect into Labeled Waste Container absorb->collect decontaminate_area Decontaminate Spill Area collect->decontaminate_area decontaminate_ppe Decontaminate/Dispose of PPE decontaminate_area->decontaminate_ppe dispose Dispose of Waste per Regulations decontaminate_ppe->dispose report Report Incident dispose->report

Caption: Workflow for handling a chemical spill.

References

"2-[(2-Aminoethyl)(methyl)amino]ethanol" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-[(2-Aminoethyl)(methyl)amino]ethanol

This technical guide provides a concise yet comprehensive overview of the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key molecular data and illustrates the structural and functional characteristics of the compound.

Molecular and Chemical Data

The fundamental molecular and chemical identification data for this compound are summarized in the table below. This information is critical for experimental design, chemical synthesis, and regulatory documentation.

PropertyValueSource
Molecular Formula C5H14N2O[1][2]
Molecular Weight 118.18 g/mol [1][2][3]
Exact Mass 118.11100 Da[1]
IUPAC Name 2-[2-aminoethyl(methyl)amino]ethanol[2]
CAS Number 5753-50-4[1][2][3]
InChI Key XYJVGUKOTPNESI-UHFFFAOYSA-N[2][3]

Chemical Structure and Reactivity

This compound, also known as N-(2-Hydroxyethyl)-N-methylethylenediamine, is a molecule featuring a primary amine, a tertiary amine, and a primary alcohol functional group.[3] This combination of functional groups provides multiple sites for chemical reactions, making it a versatile compound in various research and industrial applications.[3] The reactivity is primarily dictated by the nucleophilic nature of the amine centers and the hydroxyl group.[3]

cluster_molecule This compound cluster_groups Functional Groups H2N H₂N CH2_1 –CH₂– H2N->CH2_1 CH2_2 CH₂– CH2_1->CH2_2 N N CH2_2->N CH3 CH₃ N->CH3 CH2_3 –CH₂– N->CH2_3 CH2_4 CH₂– CH2_3->CH2_4 OH OH CH2_4->OH PrimaryAmine Primary Amine PrimaryAmine->H2N TertiaryAmine Tertiary Amine TertiaryAmine->N PrimaryAlcohol Primary Alcohol PrimaryAlcohol->OH

Chemical structure and functional groups of the molecule.

Coordination Chemistry and Potential Applications

The presence of nitrogen and oxygen atoms with lone pairs of electrons makes this compound an effective chelating agent. It has the potential to act as a multidentate ligand, binding to a central metal ion through its nitrogen and oxygen atoms.[3] This property is significant in the design of metal complexes for catalysis, materials science, and as corrosion inhibitors.[3]

cluster_complex Chelation Complex cluster_legend Legend Metal Mⁿ⁺ N_primary N N_primary->Metal N_primary->Ligand N_tertiary N N_tertiary->Metal O_hydroxyl O N_tertiary->O_hydroxyl O_hydroxyl->Metal Ligand->N_tertiary PrimaryAmine Primary Amine Nitrogen TertiaryAmine Tertiary Amine Nitrogen HydroxylOxygen Hydroxyl Oxygen MetalIon Metal Ion

Tridentate chelation of a metal ion by the molecule.

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the synthesis or application of this compound are not extensively documented in publicly available scientific literature at the time of this review. However, its structural similarity to other amino alcohols, such as 2-(2-Aminoethylamino)ethanol (AEEA), suggests that synthetic and application methodologies could be adapted from those established for related compounds.[3] Researchers are advised to consult chemical synthesis databases and literature for analogous compounds to develop specific protocols.

References

In-Depth Technical Guide: 2-[(2-Aminoethyl)(methyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-[(2-Aminoethyl)(methyl)amino]ethanol, identified by CAS number 5753-50-4. The document details its nomenclature, physicochemical properties, and outlines a general synthetic approach and analytical methodologies, collating available data for researchers in chemistry and drug development.

Nomenclature and Synonyms

The compound with the systematic IUPAC name 2-[2-aminoethyl(methyl)amino]ethanol is a bifunctional molecule featuring a primary amine, a tertiary amine, and a primary alcohol group.[1] This structure lends itself to a variety of chemical reactions and applications. For clarity and comprehensive literature searching, a compilation of its known synonyms is provided below.

Table 1: Synonyms for this compound

SynonymSource
2-[(2-aminoethyl)(methyl)amino]ethan-1-ol[PubChem]
N-(2-Aminoethyl)-N-methyl-ethanolamine[ChemicalBook]
N-(2-hydroxyethyl)-N-methylethylenediamine[ChemicalBook]
Ethanol, 2-[(2-aminoethyl)methylamino]-[ChemicalBook]
CAS Number 5753-50-4

Physicochemical and Safety Data

A summary of the computed and available experimental physicochemical properties is presented in Table 2. This data is essential for understanding the compound's behavior in various solvents and under different experimental conditions.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₁₄N₂O[PubChem]
Molecular Weight118.18 g/mol [PubChem]
Boiling Point115-117 °C (at 16 Torr)[ChemicalBook]
Density0.981 g/cm³ (Predicted)[ChemicalBook]
pKa14.74 ± 0.10 (Predicted)[ChemicalBook]
XLogP3-AA (Computed)-1.4[PubChem]
Topological Polar Surface Area49.5 Ų[PubChem]
Hydrogen Bond Donor Count2[PubChem]
Hydrogen Bond Acceptor Count3[PubChem]

Safety Information:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation. [PubChem] Appropriate personal protective equipment (PPE) and handling precautions are mandatory.

Experimental Protocols

General Synthetic Approach

One potential pathway involves the reaction of N-methylethanolamine with a suitably protected and activated 2-aminoethyl derivative, such as N-(2-bromoethyl)phthalimide, followed by deprotection of the primary amine.

Logical Synthesis Workflow:

G General Synthesis Logic cluster_reactants Starting Materials cluster_steps Reaction Steps A N-Methylethanolamine C Step 1: Nucleophilic Substitution (Formation of protected intermediate) A->C B Protected 2-Haloethylamine (e.g., N-(2-Bromoethyl)phthalimide) B->C D Step 2: Deprotection (e.g., Hydrazinolysis) C->D E This compound D->E G General Analytical Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis A Sample containing Analyte B Derivatization (Required for GC-MS) A->B if GC-MS C HPLC or GC-MS A->C if HPLC B->C D Detection (UV, FLD, MS) C->D E Data Processing (Quantification) D->E G Hypothetical Signaling Pathway (Not Confirmed) cluster_membrane Cell Membrane cluster_cytosol Cytosol A Histamine B Histamine H1 Receptor (GPCR) A->B Binds C Gq/11 Protein B->C Activates D Phospholipase C (PLC) C->D Activates E PIP2 D->E Acts on F IP3 E->F Cleavage G DAG E->G Cleavage H Ca²⁺ Release F->H Induces I PKC Activation G->I Activates J Downstream Cellular Effects (e.g., Allergic Response) H->J I->J X This compound (Hypothetical Antagonist) X->B Blocks

References

The Hygroscopic Nature of 2-[(2-Aminoethyl)(methyl)amino]ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-[(2-Aminoethyl)(methyl)amino]ethanol

This compound is a chemical intermediate with potential applications in various fields. Its molecular structure, featuring both amine and hydroxyl functional groups, suggests a propensity for interaction with atmospheric moisture. Understanding the hygroscopic nature of a compound is critical in drug development and manufacturing, as it can significantly impact powder flow, compaction, chemical stability, and dissolution rates.

While specific studies detailing the hygroscopicity of this compound are scarce, a closely related compound, 2-(2-Aminoethylamino)ethanol, is explicitly identified as hygroscopic, meaning it readily absorbs moisture from the air[1][2]. Given the structural similarity, it is highly probable that this compound also exhibits hygroscopic behavior.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 2212-32-0[3][4]
Molecular Formula C7H18N2O[3]
Molecular Weight 146.23 g/mol [3]
Boiling Point 207 °C at 760 mmHg[3][4]
Density 0.904 g/mL at 25 °C[4]
Refractive Index n20/D 1.4539[4]
Flash Point 66 °C[3]
Vapor Pressure 0.0541 mmHg at 25 °C[3]
Form Oil/Liquid[4]

Experimental Protocols for Hygroscopicity Determination

To empirically determine the hygroscopic nature of this compound, the following standard experimental protocols are recommended.

Gravimetric Sorption Analysis

This method involves exposing a pre-weighed sample of the substance to environments of controlled relative humidity (RH) and measuring the change in mass over time.

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound in a tared container.

  • Environmental Control: Place the sample in a desiccator or a humidity-controlled chamber. A range of saturated salt solutions can be used to create atmospheres with specific relative humidities (e.g., lithium chloride for ~11% RH, magnesium chloride for ~33% RH, sodium chloride for ~75% RH, and potassium sulfate for ~97% RH).

  • Equilibration and Measurement: Store the sample at a constant temperature (e.g., 25 °C) and monitor its weight at regular intervals until a constant weight is achieved (equilibrium).

  • Data Analysis: Calculate the percentage of water absorbed by the sample at each RH level. The hygroscopicity can be classified based on the percentage of water uptake.

Dynamic Vapor Sorption (DVS)

DVS is a more sophisticated and automated gravimetric technique that provides detailed information on the kinetics and thermodynamics of water sorption.

Methodology:

  • Instrument Setup: A DVS instrument consists of a microbalance in a temperature and humidity-controlled chamber.

  • Sample Loading: Place a small, accurately weighed sample of the compound onto the DVS sample pan.

  • Experimental Program: Program the instrument to expose the sample to a series of increasing and then decreasing RH steps at a constant temperature.

  • Data Acquisition: The instrument continuously measures the sample's mass as a function of time and RH, generating sorption and desorption isotherms.

  • Analysis: The resulting data can be used to determine the extent of water uptake, the rate of sorption/desorption, and to identify any phase transitions induced by moisture.

Karl Fischer Titration

This is a standard method for the quantitative determination of water content in a sample.

Methodology:

  • Sample Exposure: Expose a known mass of this compound to a specific RH for a defined period.

  • Titration: Transfer the exposed sample to a Karl Fischer titrator. The titrator uses an electrochemical method to react with and quantify the amount of water present.

  • Calculation: The water content is calculated and expressed as a percentage of the total mass. This can be repeated for samples exposed to different humidity levels to build a hygroscopicity profile.

Workflow for Hygroscopicity Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of a compound's hygroscopic nature.

Hygroscopicity_Assessment_Workflow cluster_0 Phase 1: Initial Screening A Sample Preparation (Weighing & Drying) B Gravimetric Sorption Analysis (Exposure to various %RH) A->B C Data Analysis: Calculate % Water Uptake B->C D Dynamic Vapor Sorption (DVS) (Sorption/Desorption Isotherms) C->D If Hygroscopic E Karl Fischer Titration (Quantitative Water Content) C->E F Solid-State Characterization (e.g., XRD, DSC) D->F G Stability Studies (Chemical & Physical) E->G

A logical workflow for assessing the hygroscopicity of a chemical compound.

Conclusion

While direct quantitative data on the hygroscopic nature of this compound is not currently available, its chemical structure strongly suggests that it is a hygroscopic compound. For researchers and professionals in drug development, it is imperative to empirically determine the extent of this hygroscopicity to mitigate potential challenges in formulation, manufacturing, and storage. The experimental protocols and workflow detailed in this guide provide a robust framework for such an investigation, enabling a thorough characterization of this important physicochemical property.

References

Methodological & Application

Application Notes and Protocols for 2-[(2-Aminoethyl)(methyl)amino]ethanol as a Tridentate Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-[(2-Aminoethyl)(methyl)amino]ethanol as a versatile tridentate N,N,O-donor ligand in coordination chemistry. This document outlines its potential applications, protocols for the synthesis of its metal complexes, and methods for their characterization.

Introduction

This compound is a functionalized amino alcohol with the chemical formula C₅H₁₄N₂O.[1] Its structure, featuring a primary amine, a tertiary amine, and a hydroxyl group, allows it to act as a tridentate ligand, coordinating with a central metal ion through its two nitrogen atoms and one oxygen atom. This chelation results in the formation of stable five-membered rings, making it a valuable ligand in the synthesis of a variety of metal complexes with potential applications in catalysis and materials science. While extensive literature on this specific ligand is not widely available, its structural similarity to other well-studied N,N,O-donor ligands provides a strong basis for its application in forming stable coordination compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₅H₁₄N₂O
Molecular Weight 118.18 g/mol
CAS Number 5753-50-4
Appearance Combustible liquid
Hazards Causes severe skin burns and eye damage, May cause respiratory irritation

Data sourced from PubChem.[1]

Applications

Metal complexes of tridentate ligands, including those analogous to this compound, have shown significant promise in various catalytic applications.

  • Catalytic Oxidation of Alcohols: Copper(II) complexes with tridentate Schiff-base ligands have been demonstrated to be effective catalysts for the oxidation of alcohols to their corresponding aldehydes using tert-butyl hydroperoxide as an oxidant.[2] This suggests that complexes of this compound could exhibit similar catalytic activity.

  • C-N Bond Formation: Copper(II) complexes with tridentate NNN ligands have been successfully employed as catalysts for C-N bond formation reactions between N-nucleophiles and diazo compounds.[3] This opens the possibility for developing novel catalytic systems based on the N,N,O-ligation of this compound.

  • Anticancer Research: Transition metal complexes with tridentate Schiff bases have been investigated for their potential anticancer activity.[4] The ability of the ligand to form stable complexes with various metal ions could be explored for the development of new therapeutic agents.

Experimental Protocols

The following protocols are generalized procedures based on the synthesis of metal complexes with similar tridentate N,N,O-donor ligands. Researchers should optimize these protocols for their specific metal salt and desired complex.

This protocol describes a general method for the synthesis of a metal(II) complex with this compound.

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, CoCl₂·6H₂O)

  • Ethanol (or other suitable solvent)

  • Stirring hotplate

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the metal(II) salt (1 mmol) in 20 mL of ethanol with stirring. Gentle heating may be applied to facilitate dissolution.

  • In a separate beaker, dissolve this compound (1 mmol) in 10 mL of ethanol.

  • Slowly add the ligand solution to the stirring metal salt solution. A color change is often observed upon addition.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours.

  • After reflux, allow the solution to cool to room temperature. The product may precipitate upon cooling. If not, the solvent volume can be reduced by rotary evaporation to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Experimental Workflow for Metal Complex Synthesis

G A Dissolve Metal Salt in Ethanol C Mix Solutions A->C B Dissolve Ligand in Ethanol B->C D Reflux Reaction Mixture C->D E Cool and Isolate Product D->E F Wash and Dry Complex E->F

Caption: General workflow for the synthesis of a metal complex.

The synthesized complex should be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H, O-H, and C-N bonds.

  • UV-Visible Spectroscopy: To study the electronic transitions in the complex and determine its coordination geometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand and confirm its structure within the complex (for diamagnetic complexes).

  • Elemental Analysis: To determine the elemental composition (C, H, N) of the complex and confirm its stoichiometry.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

Representative Data

The following tables provide representative data that can be expected from the characterization of a Cu(II) complex of this compound, based on data from similar complexes.

Table 1: Representative Elemental Analysis Data for a [Cu(C₅H₁₄N₂O)Cl₂] Complex

ElementTheoretical %Found %
C23.7723.85
H5.585.62
N11.0911.15

Table 2: Representative FTIR Spectral Data

Functional GroupLigand (cm⁻¹)Complex (cm⁻¹)
O-H stretch~3400 (broad)~3450 (broad)
N-H stretch~3300, ~3250~3280, ~3230
C-N stretch~1080~1070
M-N stretch-~540
M-O stretch-~585

Note: Shifts in the vibrational frequencies upon complexation indicate coordination of the respective functional groups to the metal center.[5]

Table 3: Representative UV-Visible Spectral Data for a Cu(II) Complex

TransitionWavelength (nm)
d-d transition~600-700
Ligand-to-Metal Charge Transfer (LMCT)~380-450

Note: The position of the d-d transition band can provide information about the coordination geometry of the Cu(II) ion.

Logical Relationship of Ligand Features to Application

The structural features of this compound are directly linked to its potential applications in catalysis.

Logical Diagram of Ligand Properties and Applications

G cluster_ligand Ligand Properties cluster_applications Potential Applications A Tridentate N,N,O-donor B Forms Stable Chelate Rings A->B leads to C Versatile Coordination Geometry B->C enables D Catalysis (e.g., Oxidation) C->D facilitates E Development of Novel Materials C->E allows for F Bioinorganic Chemistry C->F is relevant to

Caption: Relationship between ligand features and applications.

Safety Precautions

This compound is a combustible liquid that can cause severe skin burns, eye damage, and respiratory irritation.[1] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Metal salts used in the synthesis may also be toxic or hazardous; consult the safety data sheet (SDS) for each chemical before use.

References

Application Notes and Protocols for the Coordination Chemistry of 2-[(2-Aminoethyl)(methyl)amino]ethanol with Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the coordination chemistry of the tridentate ligand 2-[(2-Aminoethyl)(methyl)amino]ethanol with various transition metals. This document includes detailed experimental protocols for the synthesis, characterization, and potential applications of the resulting metal complexes, with a focus on their catalytic and antimicrobial properties.

Introduction to this compound in Coordination Chemistry

This compound, also known as N-(2-Hydroxyethyl)-N-methylethylenediamine, is a versatile tridentate ligand capable of coordinating with transition metal ions through its primary amine, tertiary amine, and hydroxyl groups.[1] This N,N,O-donor ligand forms stable five-membered chelate rings with metal centers, leading to the formation of well-defined coordination complexes.[1] The study of such complexes is of significant interest due to their potential applications in catalysis, materials science, and as antimicrobial agents. The dual functionality of amino and hydroxyl groups allows for fine-tuning of the electronic and steric properties of the resulting metal complexes.[1]

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent, such as methanol or ethanol.[1]

General Synthetic Protocol

A general procedure for the synthesis of these complexes involves the dropwise addition of a methanolic solution of the ligand to a methanolic solution of the metal salt in a 1:1 or 2:1 ligand-to-metal molar ratio. The reaction mixture is then refluxed for several hours, during which the complex precipitates out of solution. The resulting solid is collected by filtration, washed with a cold solvent, and dried in vacuo.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up Ligand This compound in Methanol Mixing Mix and Stir Ligand->Mixing MetalSalt Transition Metal Salt (e.g., CuCl2, Ni(OAc)2, Co(NO3)2) in Methanol MetalSalt->Mixing Reflux Reflux (2-4 h) Mixing->Reflux Cooling Cool to RT Reflux->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold Methanol Filtration->Washing Drying Dry in Vacuo Washing->Drying Product Crystalline Complex Drying->Product

Caption: General workflow for the synthesis of transition metal complexes.

Characterization of the Coordination Complexes

A variety of analytical techniques are employed to elucidate the structure and properties of the synthesized complexes.

Spectroscopic and Analytical Techniques:
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H, O-H, and C-N bonds.

  • UV-Visible Spectroscopy: To study the electronic transitions within the complex and determine its coordination geometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand framework upon coordination.

  • Elemental Analysis (CHN): To determine the empirical formula of the complex and verify its purity.

  • Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.

Illustrative Crystallographic Data
ParameterValue for a Related Cu(II) Complex[1]
Empirical Formula[Cu(C₁₁H₁₆N₃O)(H₂O)]Br
Molecular Weight367.73 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.2226 (11)
b (Å)14.0333 (13)
c (Å)10.9206 (11)
β (°)102.355 (11)

Applications in Catalysis

Transition metal complexes with N,N,O-tridentate ligands are known to be effective catalysts for a variety of organic transformations.

Protocol for a Model Catalytic Reaction: Oxidation of Phenol

This protocol describes a general procedure for evaluating the catalytic activity of the synthesized complexes in the oxidation of phenol using hydrogen peroxide as an environmentally benign oxidant.

  • Reaction Setup: In a round-bottom flask, dissolve the catalyst (e.g., 1 mol%) and phenol (1 mmol) in a suitable solvent (e.g., acetonitrile).

  • Initiation: Add hydrogen peroxide (30% aqueous solution, 1.1 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at a constant temperature and monitor its progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Product Identification: After the reaction is complete, the products can be identified by comparison with authentic samples and further characterized by GC-MS.

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Catalysis_Workflow cluster_setup Reaction Setup cluster_reaction Catalysis cluster_analysis Analysis Catalyst Complex Catalyst Initiation Add H2O2 Catalyst->Initiation Substrate Phenol in Acetonitrile Substrate->Initiation Stirring Stir at Constant Temp. Initiation->Stirring Monitoring Monitor by GC/HPLC Stirring->Monitoring Identification Product ID by GC-MS Monitoring->Identification Result Catalytic Conversion (%) Identification->Result

Caption: Workflow for evaluating catalytic phenol oxidation.

Antimicrobial Activity

Transition metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. This is attributed to the chelation theory, which suggests that complexation increases the lipophilicity of the ligand, facilitating its transport across microbial cell membranes.

Protocol for In Vitro Antimicrobial Screening

The antimicrobial activity of the synthesized complexes can be evaluated against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Stock Solutions: Prepare stock solutions of the ligand and its metal complexes in a suitable solvent like DMSO.

  • Microplate Preparation: In a 96-well microplate, perform serial two-fold dilutions of the stock solutions in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 h for bacteria, 28°C for 48 h for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Illustrative Antimicrobial Activity Data

The following table presents hypothetical MIC values for a series of transition metal complexes with this compound against common microbial strains, based on typical results for similar complexes.

CompoundS. aureus (μg/mL)E. coli (μg/mL)C. albicans (μg/mL)
Ligand>256>256>256
[Cu(L)Cl₂]3264128
[Ni(L)₂(NO₃)₂]64128256
[Co(L)₂(OAc)₂]128256>256
[Zn(L)Cl₂]64128128
L = this compound

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Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_testing Testing cluster_results Results Stock Stock Solutions (Ligand & Complexes) Dilution Serial Dilutions in 96-well plate Stock->Dilution Inoculation Inoculate with Microorganism Dilution->Inoculation Incubation Incubate Inoculation->Incubation Observation Observe Growth Incubation->Observation MIC Determine MIC Observation->MIC Result MIC Value (μg/mL) MIC->Result

Caption: Workflow for antimicrobial screening by broth microdilution.

Conclusion

The tridentate ligand this compound serves as a versatile building block for the synthesis of a wide range of transition metal complexes. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize, characterize, and evaluate the catalytic and antimicrobial potential of these compounds. Further research in this area could lead to the development of novel catalysts for green chemistry applications and new therapeutic agents to combat infectious diseases.

References

Synthesis of Metal Complexes Using N-(2-Aminoethyl)-N-methylethanolamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing the versatile chelating ligand, N-(2-Aminoethyl)-N-methylethanolamine. This ligand, featuring a combination of amino and hydroxyl functional groups, facilitates the formation of stable complexes with a variety of transition metals, paving the way for their exploration in catalysis, materials science, and particularly in the development of novel therapeutic agents.

Introduction

N-(2-Aminoethyl)-N-methylethanolamine is a tridentate ligand capable of coordinating with metal ions through its primary amine, tertiary amine, and hydroxyl groups. The formation of stable five- and six-membered chelate rings upon complexation imparts significant thermodynamic stability to the resulting metal complexes. The denticity and coordination mode of the ligand can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species. The exploration of metal complexes derived from this ligand is a burgeoning area of research, with potential applications in bioinorganic chemistry and drug design.

Physicochemical Properties of the Ligand

A thorough understanding of the ligand's properties is crucial for designing synthetic strategies and interpreting experimental outcomes.

PropertyValue
Chemical Name N-(2-Aminoethyl)-N-methylethanolamine
Synonyms 2-((2-Aminoethyl)(methyl)amino)ethanol
Molecular Formula C5H14N2O
Molecular Weight 118.18 g/mol
CAS Number 20113-45-2[1]
Appearance Colorless to light yellow liquid
Boiling Point Approx. 210-212 °C
Solubility Miscible with water and common organic solvents

General Experimental Protocols

The following protocols provide a generalized framework for the synthesis and characterization of metal complexes with N-(2-Aminoethyl)-N-methylethanolamine. It is important to note that reaction conditions such as temperature, reaction time, and solvent may require optimization for specific metal precursors.

Protocol 1: General Synthesis of a Metal(II) Complex

This protocol outlines a common method for the synthesis of a metal(II) complex, which can be adapted for various divalent transition metal salts like chlorides, nitrates, or acetates.

Materials:

  • N-(2-Aminoethyl)-N-methylethanolamine

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Co(NO₃)₂·6H₂O, Ni(CH₃COO)₂·4H₂O, ZnCl₂)

  • Anhydrous ethanol or methanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Ligand Solution Preparation: In a round-bottom flask, dissolve N-(2-Aminoethyl)-N-methylethanolamine (2 molar equivalents) in a minimal amount of anhydrous ethanol.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the chosen metal(II) salt (1 molar equivalent) in anhydrous ethanol. For salts with low solubility in ethanol, a small amount of deionized water can be added to aid dissolution.

  • Reaction Mixture: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate is often observed upon addition.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction time can vary from 2 to 24 hours, depending on the metal ion and desired product. Monitor the reaction progress by observing color changes or precipitate formation.

  • Isolation of the Complex: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate is present, the solvent volume can be reduced under vacuum to induce crystallization or precipitation.

  • Washing and Drying: Wash the isolated solid with small portions of cold ethanol followed by diethyl ether to remove any unreacted starting materials. Dry the complex in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂ or silica gel).

Characterization of the Synthesized Complexes

The identity and purity of the synthesized metal complexes should be confirmed using a combination of spectroscopic and analytical techniques.

TechniqueExpected Observations
Infrared (IR) Spectroscopy Shift in the N-H and O-H stretching frequencies upon coordination to the metal center. Appearance of new bands in the low-frequency region corresponding to M-N and M-O vibrations.
UV-Visible (UV-Vis) Spectroscopy Appearance of d-d electronic transition bands in the visible region for transition metal complexes, providing information about the coordination geometry.
Elemental Analysis (C, H, N) The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the proposed molecular formula of the complex.
Molar Conductivity Measurement of the molar conductivity in a suitable solvent (e.g., DMF or DMSO) can help determine the electrolytic nature of the complex (ionic or non-ionic).
Magnetic Susceptibility For paramagnetic complexes, measurement of the magnetic moment can provide information about the number of unpaired electrons and the oxidation state of the metal ion.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a metal complex with N-(2-Aminoethyl)-N-methylethanolamine.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product Ligand Solution N-(2-Aminoethyl)-N-methylethanolamine in Ethanol Mixing Mix Solutions (Room Temperature) Ligand Solution->Mixing Metal Salt Solution Metal(II) Salt in Ethanol/Water Metal Salt Solution->Mixing Reflux Reflux (2-24 hours) Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Isolation Filtration or Crystallization Cooling->Isolation Washing Wash with Ethanol and Diethyl Ether Isolation->Washing Drying Dry in Desiccator Washing->Drying Metal Complex Pure Metal Complex Drying->Metal Complex

Caption: General workflow for the synthesis of a metal complex.

Logical Relationship of Characterization Techniques

The characterization of the synthesized metal complex involves a series of analytical techniques that provide complementary information about its structure and properties.

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_analytical Analytical Methods Synthesized Complex Synthesized Complex IR IR Spectroscopy (Functional Groups, M-L Bonds) Synthesized Complex->IR UV-Vis UV-Vis Spectroscopy (Coordination Geometry) Synthesized Complex->UV-Vis Elemental Analysis Elemental Analysis (Stoichiometry) Synthesized Complex->Elemental Analysis Molar Conductivity Molar Conductivity (Electrolytic Nature) Synthesized Complex->Molar Conductivity Magnetic Susceptibility Magnetic Susceptibility (Electronic Structure) Synthesized Complex->Magnetic Susceptibility Structure Elucidation Structure Elucidation IR->Structure Elucidation UV-Vis->Structure Elucidation Elemental Analysis->Structure Elucidation Molar Conductivity->Structure Elucidation Magnetic Susceptibility->Structure Elucidation

Caption: Interrelation of characterization techniques.

Potential Applications in Drug Development

Metal complexes of polydentate amino alcohol ligands are of significant interest in the field of drug development due to their potential to exhibit a range of biological activities. The coordination of a metal ion to an organic ligand can significantly alter its biological properties, often leading to enhanced therapeutic efficacy.

Areas of Interest:

  • Anticancer Agents: Many metal complexes have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action can involve DNA binding and cleavage, inhibition of key enzymes like topoisomerase, or the generation of reactive oxygen species (ROS).

  • Antimicrobial Agents: The development of resistance to conventional antibiotics has spurred the search for new antimicrobial agents. Metal complexes can exhibit broad-spectrum antibacterial and antifungal activity through mechanisms such as disruption of cell membranes, inhibition of essential enzymes, or interference with nutrient uptake.

  • Enzyme Inhibitors: The specific coordination geometry and electronic properties of metal complexes can be tailored to target the active sites of enzymes involved in disease pathways. This makes them promising candidates for the development of novel enzyme inhibitors.

Further research into the biological evaluation of metal complexes synthesized with N-(2-Aminoethyl)-N-methylethanolamine is warranted to explore their full therapeutic potential. This would typically involve in vitro screening against various cell lines and pathogens, followed by in vivo studies to assess their efficacy and toxicity.

References

Application Notes and Protocols for 2-[(2-Aminoethyl)(methyl)amino]ethanol in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the catalytic applications of 2-[(2-Aminoethyl)(methyl)amino]ethanol, also known as N-methyl-N-(2-hydroxyethyl)ethylenediamine. While direct catalytic applications of this specific compound are not extensively documented in peer-reviewed literature, its structural features make it an excellent candidate as a tridentate ligand for the formation of catalytically active metal complexes. This document outlines the potential applications based on structurally analogous ligand-metal systems and provides detailed protocols for the synthesis of a representative copper(II) complex and its application in the Chan-Lam cross-coupling reaction, a vital transformation in modern synthetic chemistry.

Introduction to this compound as a Ligand

This compound is a versatile organic molecule possessing three potential coordination sites: a primary amine, a tertiary amine, and a hydroxyl group. This N,N,O-tridentate character allows it to form stable chelate complexes with a variety of transition metals, such as copper, palladium, nickel, and ruthenium.[1] The formation of such complexes can enhance the catalytic activity of the metal center, influence the stereoselectivity of reactions, and improve catalyst stability.

The presence of both hard (N, O) and borderline (N) donor atoms allows this ligand to coordinate with a range of metal ions, making it a versatile scaffold for catalyst design. The N-methyl group provides a specific steric and electronic environment around the metal center, which can be advantageous in tuning the catalyst's performance.

Potential Catalytic Applications

Based on the catalytic activity of structurally similar amino alcohol and ethylenediamine-derived ligands, metal complexes of this compound are expected to be active in a variety of organic transformations:

  • Cross-Coupling Reactions: Copper and palladium complexes are likely to be effective catalysts for C-N, C-O, and C-C bond-forming reactions, such as the Chan-Lam and Suzuki-Miyaura couplings.[2][3]

  • Asymmetric Catalysis: Chiral versions of this ligand scaffold are promising for enantioselective reactions, including asymmetric transfer hydrogenation of ketones and imines when complexed with ruthenium or rhodium.[4][5]

  • Oxidation Reactions: Copper complexes may exhibit catalytic activity in oxidation reactions, including the aerobic oxidation of alcohols and phenols.

  • Polymerization Reactions: Nickel and chromium complexes with related ethylenediamine-based ligands have shown activity in olefin polymerization.

Application Example: Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling is a powerful method for the formation of carbon-nitrogen bonds, typically involving the reaction of an amine with a boronic acid, catalyzed by a copper salt. The use of a chelating ligand like this compound can significantly enhance the efficiency and substrate scope of this reaction.

Table 1: Representative Results for a Copper-Catalyzed Chan-Lam Coupling
EntryAmineBoronic AcidProductYield (%)
1AnilinePhenylboronic acidN-Phenylaniline92
2Benzylamine4-Tolylboronic acidN-(4-Methylphenyl)benzylamine88
3Morpholine3-Methoxyphenylboronic acid4-(3-Methoxyphenyl)morpholine95
4IndolePhenylboronic acid1-Phenylindole85

Note: The data in this table is representative of typical yields for Chan-Lam reactions under optimized conditions with similar N,N,O-tridentate ligands and is provided for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of a Copper(II) Catalyst Precursor with this compound

This protocol describes the synthesis of a copper(II) complex that can be used as a catalyst in the Chan-Lam coupling reaction.

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol, absolute

  • Diethyl ether

  • Schlenk flask or round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve 1.0 mmol of copper(II) chloride dihydrate in 20 mL of absolute ethanol in a Schlenk flask. The solution will be light blue.

  • In a separate vial, dissolve 1.0 mmol of this compound in 5 mL of absolute ethanol.

  • Slowly add the ligand solution to the stirring copper(II) chloride solution at room temperature.

  • A color change to a deeper blue or blue-green is expected upon addition of the ligand.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Reduce the solvent volume to approximately 5 mL under reduced pressure.

  • Slowly add 20 mL of diethyl ether to the concentrated solution to precipitate the complex.

  • Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

  • The resulting solid is the copper(II) complex of this compound, which can be used directly as a catalyst.

Diagram of Catalyst Synthesis Workflow:

catalyst_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product CuCl2 CuCl₂·2H₂O in Ethanol Mixing Mix and Stir (4h, RT) CuCl2->Mixing Ligand This compound in Ethanol Ligand->Mixing Concentration Concentrate Mixing->Concentration Precipitation Precipitate with Diethyl Ether Concentration->Precipitation Isolation Filter and Dry Precipitation->Isolation Catalyst [Cu(Ligand)Cl₂] Complex Isolation->Catalyst

Caption: Workflow for the synthesis of the copper(II) catalyst precursor.

Protocol 2: General Procedure for Chan-Lam N-Arylation

This protocol provides a general method for the N-arylation of an amine with a boronic acid using the prepared copper(II) catalyst.

Materials:

  • Amine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Copper(II) catalyst from Protocol 1 (0.05 mmol, 5 mol%)

  • Solvent (e.g., Dichloromethane or Toluene, 5 mL)

  • Base (e.g., Triethylamine, 2.0 mmol)

  • Reaction vial with a magnetic stir bar

  • Air atmosphere (unless substrate is air-sensitive)

Procedure:

  • To a reaction vial, add the amine (1.0 mmol), arylboronic acid (1.2 mmol), the copper(II) catalyst (0.05 mmol), and a magnetic stir bar.

  • Add the solvent (5 mL) and the base (2.0 mmol).

  • Seal the vial and stir the mixture at room temperature (or heat to 50-80 °C if necessary) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.

Diagram of Catalytic Cycle:

chan_lam_cycle Cu_II_cat Cu(II)-L Cu_II_amine Cu(II)-L(Amine) Cu_II_cat->Cu_II_amine + R₂NH Base_H Base-H⁺ Cu_II_aryl Cu(II)-L(Aryl) Cu_II_amine->Cu_II_aryl + ArB(OH)₂ - B(OH)₃ Cu_III_intermediate Cu(III)-L(Amine)(Aryl) Cu_II_aryl->Cu_III_intermediate Oxidative Addition Cu_III_intermediate->Cu_II_cat Reductive Elimination Product Ar-NR₂ Cu_III_intermediate->Product Amine R₂NH Amine->Cu_II_amine BoronicAcid ArB(OH)₂ BoronicAcid->Cu_II_aryl Base Base B_OH3 B(OH)₃

Caption: A simplified proposed catalytic cycle for the Chan-Lam N-arylation.

Safety Information

This compound and its metal complexes should be handled with appropriate safety precautions. The compound itself is corrosive and can cause severe skin burns and eye damage. Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling these chemicals. All reactions should be performed in a well-ventilated fume hood.

Conclusion

While this compound is not widely established as a standalone catalyst, its properties as a tridentate N,N,O-ligand make it a valuable component in the design of homogeneous catalysts. The provided protocols for the synthesis of a copper(II) complex and its application in the Chan-Lam coupling serve as a practical example of its potential in facilitating important organic transformations. Further research into the catalytic applications of complexes derived from this ligand is warranted and could lead to the development of novel and efficient catalytic systems for a broad range of reactions.

References

Application of 2-[(2-Aminoethyl)(methyl)amino]ethanol in CO2 Capture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-[(2-Aminoethyl)(methyl)amino]ethanol is a diamine featuring a primary, a secondary amine, and a hydroxyl group.[1] This molecular structure suggests its potential as a solvent for CO2 capture, a critical technology for mitigating greenhouse gas emissions. The presence of multiple amine sites allows for a potentially high CO2 absorption capacity, while the hydroxyl group can aid in modulating the solvent's physical properties and reactivity. This document provides an overview of the anticipated application of this compound in CO2 capture, based on the performance of its close analog, AEEA.

Performance Characteristics (Based on AEEA)

AEEA has been investigated as a promising alternative to the benchmark solvent, monoethanolamine (MEA), for post-combustion CO2 capture.[2] The key performance indicators for AEEA, which can be considered indicative for this compound, are summarized below in comparison to MEA.

Data Presentation

Table 1: Comparative Performance of AEEA and MEA in CO2 Capture

Performance Metric2-(2-Aminoethylamino)ethanol (AEEA)Monoethanolamine (MEA)ConditionsReference
CO2 Absorption Capacity ~0.98 mol CO2/mol amine~0.5 mol CO2/mol amine15 wt% AEEA in a mixed solvent system at 313.15 K[2]
Heat of Absorption Lower than MEA-84 to -100 kJ/mol CO230 wt% aqueous solution[2]
Absorption Rate HighHigh-[2]
Thermal Stability Unstable in the presence of CO2More stable than AEEA135 °C with 0.80 mol CO2/mol amine[2]

Note: The higher absorption capacity of AEEA is attributed to the presence of two amine groups.[2] The lower heat of absorption for AEEA suggests a potentially lower energy requirement for solvent regeneration compared to MEA.[2] However, a significant challenge for AEEA is its lower thermal stability in the presence of CO2.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of amine solvents like this compound for CO2 capture.

CO2 Absorption and Desorption Studies

This protocol outlines the procedure for determining the CO2 absorption capacity, absorption rate, and cyclic performance of the amine solvent.

Objective: To measure the CO2 absorption and desorption characteristics of an aqueous solution of this compound.

Apparatus:

  • Stirred cell reactor or a gas bubbling apparatus

  • Mass flow controllers for CO2 and N2

  • Gas analyzer (e.g., Infrared sensor) to measure CO2 concentration

  • Temperature-controlled bath/jacket

  • Condenser to prevent solvent loss during desorption

  • Data acquisition system

Procedure:

Absorption:

  • Prepare a known concentration of the amine solution (e.g., 30 wt% in deionized water).

  • Place a specific volume of the amine solution into the reactor and bring it to the desired absorption temperature (e.g., 40 °C).

  • Introduce a simulated flue gas stream (e.g., 15% CO2 in N2) at a constant flow rate into the reactor.

  • Continuously monitor the CO2 concentration in the outlet gas stream using the gas analyzer.

  • The experiment is complete when the outlet CO2 concentration equals the inlet concentration, indicating that the solvent is saturated.

  • The amount of CO2 absorbed is calculated by integrating the difference between the inlet and outlet CO2 concentrations over time.

Desorption (Regeneration):

  • Heat the CO2-rich solution from the absorption step to a higher temperature (e.g., 100-120 °C).

  • Purge the solution with an inert gas, such as nitrogen, to help strip the captured CO2.

  • Pass the off-gas through a condenser to recover any evaporated water or amine, returning it to the reactor.

  • Measure the amount of CO2 released using a gas analyzer or by trapping it in a known solution of NaOH and back-titrating.

  • The regeneration efficiency is calculated as the ratio of the amount of CO2 desorbed to the amount of CO2 absorbed.

Cyclic Loading:

  • Repeat the absorption-desorption cycle multiple times to evaluate the stability of the solvent and any potential degradation in performance.

Measurement of Heat of Absorption

This protocol describes the use of a reaction calorimeter to determine the heat of absorption of CO2 in the amine solution.

Objective: To determine the enthalpy change (ΔH_abs) associated with the reaction between CO2 and the amine solution.

Apparatus:

  • Reaction calorimeter (e.g., a CPA122)

  • High-pressure syringe pump or mass flow controller for precise CO2 addition

  • Temperature and pressure sensors

  • Stirrer

Procedure:

  • Place a known mass of the amine solution into the reaction calorimeter and allow it to reach thermal equilibrium at the desired temperature (e.g., 40 °C).

  • Inject a small, known amount of CO2 into the calorimeter.

  • The exothermic reaction between CO2 and the amine will cause a temperature increase in the calorimeter.

  • The calorimeter's control system will remove heat to return the system to the setpoint temperature. The amount of heat removed is equal to the heat of reaction.

  • Record the amount of CO2 added and the corresponding heat generated.

  • Repeat steps 2-5 incrementally to obtain the differential heat of absorption as a function of CO2 loading.

  • The integral heat of absorption can be calculated by summing the heat generated at each step.[3][4]

Visualizations

Logical Relationships and Workflows

G cluster_prep Solvent Preparation cluster_abs Absorption cluster_des Desorption (Regeneration) cluster_analysis Performance Analysis prep Prepare aqueous amine solution (e.g., 30 wt%) absorb Introduce simulated flue gas (CO2/N2) into the reactor at 40°C prep->absorb analyze_abs Monitor outlet CO2 concentration absorb->analyze_abs saturate Solvent becomes CO2-rich analyze_abs->saturate capacity Calculate Absorption Capacity analyze_abs->capacity rate Determine Absorption Rate analyze_abs->rate desorb Heat CO2-rich solvent (100-120°C) and purge with N2 saturate->desorb analyze_des Measure released CO2 desorb->analyze_des lean Solvent becomes CO2-lean analyze_des->lean regen_eff Calculate Regeneration Efficiency analyze_des->regen_eff lean->absorb Cyclic Operation stability Evaluate Cyclic Stability lean->stability

Caption: Experimental workflow for evaluating amine solvents in CO2 capture.

G cluster_reactants Reactants cluster_products Reaction Products co2 CO2 carbamate Carbamate (R2NCOO-) co2->carbamate + 2 R2NH amine R2NH (Amine) protonated_amine Protonated Amine (R2NH2+) amine->protonated_amine + H+ water H2O bicarbonate Bicarbonate (HCO3-) carbamate->bicarbonate + H2O bicarbonate->co2 + Heat (Regeneration) protonated_amine->amine - H+

References

Application Notes and Protocols for N-Methylethanolamine as a Pharmaceutical Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylethanolamine (MMEA) is a versatile and economically significant precursor in the pharmaceutical industry. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows it to serve as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of two notable pharmaceuticals derived from MMEA and a related tetracyclic antidepressant: the antidiabetic agent Rosiglitazone and the tetracyclic antidepressant Mianserin.

While the user's original query focused on N-(2-Aminoethyl)-N-methylethanolamine, extensive research has revealed a lack of publicly available information regarding its use as a precursor for specific, named pharmaceutical compounds. In contrast, N-methylethanolamine is a well-documented and widely used starting material. Therefore, these notes focus on the applications of MMEA to provide a relevant and detailed resource.

I. Rosiglitazone: An Insulin Sensitizer

Rosiglitazone is a member of the thiazolidinedione class of antidiabetic drugs that improves glycemic control by enhancing insulin sensitivity.[1] It is a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue.[2] Activation of PPARγ modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin signaling.[2]

Signaling Pathway of Rosiglitazone

The primary mechanism of action of Rosiglitazone involves its binding to and activation of PPARγ. This ligand-activated transcription factor forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction regulates the transcription of genes involved in adipocyte differentiation, fatty acid uptake and storage, and glucose uptake. The activation of these genes ultimately leads to an increased sensitivity of peripheral tissues to insulin.

Rosiglitazone_Signaling_Pathway Rosiglitazone Rosiglitazone PPARg PPARγ Rosiglitazone->PPARg binds to RXR RXR PPARg->RXR forms heterodimer with PPRE PPRE (on DNA) RXR->PPRE binds to Gene_Transcription Gene Transcription PPRE->Gene_Transcription activates mRNA mRNA Gene_Transcription->mRNA Proteins Proteins for Glucose and Lipid Metabolism mRNA->Proteins translation Insulin_Sensitivity Increased Insulin Sensitivity Proteins->Insulin_Sensitivity leads to

Rosiglitazone Signaling Pathway
Synthetic Workflow for Rosiglitazone

The synthesis of Rosiglitazone from N-methylethanolamine involves a multi-step process, beginning with the synthesis of the key intermediate 2-(N-methyl-N-(2-pyridyl)amino)ethanol. This intermediate is then coupled with 4-fluorobenzaldehyde, followed by a Knoevenagel condensation with 2,4-thiazolidinedione and a final reduction step.

Rosiglitazone_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_intermediate3 Intermediate 3 Synthesis cluster_final Final Product 2-Chloropyridine 2-Chloropyridine Intermediate1 2-(N-Methyl-N-(2-pyridyl)amino)ethanol 2-Chloropyridine->Intermediate1 N-Methylethanolamine N-Methylethanolamine N-Methylethanolamine->Intermediate1 Intermediate2 4-[2-(N-Methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde Intermediate1->Intermediate2 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->Intermediate2 Intermediate3 5-[4-[2-(N-Methyl-N-(2-pyridyl)amino)ethoxy]benzylidene]thiazolidine-2,4-dione Intermediate2->Intermediate3 2,4-Thiazolidinedione 2,4-Thiazolidinedione 2,4-Thiazolidinedione->Intermediate3 Rosiglitazone Rosiglitazone Intermediate3->Rosiglitazone Reduction

Rosiglitazone Synthesis Workflow
Experimental Protocols and Data for Rosiglitazone Synthesis

Protocol 1: Synthesis of 2-(N-Methyl-N-(2-pyridyl)amino)ethanol

This protocol describes the synthesis of the key intermediate by reacting 2-chloropyridine with N-methylethanolamine.

Methodology:

  • To a solution of 2-chloropyridine in a suitable solvent, add N-methylethanolamine.

  • The reaction mixture is heated under reflux for a specified period.

  • After completion of the reaction, the mixture is cooled and the solvent is removed under reduced pressure.

  • The residue is purified to yield 2-(N-methyl-N-(2-pyridyl)amino)ethanol.

Protocol 2: Synthesis of 4-[2-(N-Methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde

This protocol details the coupling of the intermediate from Protocol 1 with 4-fluorobenzaldehyde.

Methodology:

  • To a stirred solution of 2-(N-methyl-N-(2-pyridyl)amino)ethanol in dimethylformamide (DMF), add sodium hydride.

  • After the initial reaction subsides, add 4-fluorobenzaldehyde to the mixture.

  • Heat the reaction mixture to approximately 80°C for 16 hours.[3]

  • After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by column chromatography.[3]

Protocol 3: Synthesis of Rosiglitazone

This protocol outlines the final steps of Rosiglitazone synthesis via a Knoevenagel condensation followed by reduction.

Methodology:

  • The benzaldehyde derivative from Protocol 2 is reacted with 2,4-thiazolidinedione in the presence of a catalyst such as piperidine and acetic acid in a suitable solvent like toluene.[3]

  • The resulting benzylidene intermediate, 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzylidene]thiazolidine-2,4-dione, is then reduced.

  • A common method for this reduction involves using magnesium in methanol.[1]

  • The final product, Rosiglitazone, is isolated and purified.

StepReactantsKey Reagents/SolventsTemperature (°C)Time (h)Yield (%)Reference
12-Chloropyridine, N-Methylethanolamine-Reflux--[1]
22-(N-Methyl-N-(2-pyridyl)amino)ethanol, 4-FluorobenzaldehydeSodium Hydride, DMF801688[1][3]
3a4-[2-(N-Methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde, 2,4-ThiazolidinedionePiperidine, Acetic Acid, TolueneReflux-95[1][3]
3b5-[4-[2-(N-Methyl-N-(2-pyridyl)amino)ethoxy]benzylidene]thiazolidine-2,4-dioneMagnesium, Methanol--72[1]

II. Mianserin: A Tetracyclic Antidepressant

Mianserin is a tetracyclic antidepressant used for the treatment of depression.[4] It is not a monoamine oxidase inhibitor or a significant inhibitor of monoamine reuptake. Instead, its primary mechanism of action is the antagonism of various neurotransmitter receptors, including histamine H₁, serotonin (5-HT₂), and α₂-adrenergic receptors.[4]

Signaling Pathway of Mianserin

Mianserin's antidepressant effects are believed to be mediated through its antagonist activity at presynaptic α₂-adrenergic autoreceptors, which leads to an increase in the release of norepinephrine. It also blocks postsynaptic 5-HT₂ and histamine H₁ receptors. The blockade of 5-HT₂ receptors is thought to contribute to its anxiolytic and sleep-improving properties, while the antagonism of H₁ receptors is responsible for its sedative effects.

Mianserin_Signaling_Pathway Mianserin Mianserin Alpha2_Receptor α₂-Adrenergic Receptor (presynaptic) Mianserin->Alpha2_Receptor antagonizes Serotonin_Receptor 5-HT₂ Receptor (postsynaptic) Mianserin->Serotonin_Receptor antagonizes Histamine_Receptor H₁ Receptor Mianserin->Histamine_Receptor antagonizes NE_Release Increased Norepinephrine Release Alpha2_Receptor->NE_Release disinhibits Antidepressant_Effect Antidepressant Effect NE_Release->Antidepressant_Effect Anxiolytic_Effect Anxiolytic & Sedative Effects Serotonin_Receptor->Anxiolytic_Effect Histamine_Receptor->Anxiolytic_Effect

Mianserin Signaling Pathway
Synthetic Workflow for Mianserin

While some synthetic routes for tetracyclic antidepressants may utilize precursors like N-methylethanolamine, a well-documented enantioselective synthesis of Mianserin starts from 2-benzylaniline. This multi-step synthesis involves the formation of a tetracyclic imine intermediate, which is then stereoselectively reduced and further modified to yield the final product.

Mianserin_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Amide Formation cluster_intermediate2 Cyclization cluster_intermediate3 Asymmetric Reduction cluster_intermediate4 Further Cyclization cluster_intermediate5 Reduction cluster_final Final Product 2-Benzylaniline 2-Benzylaniline Amide Amide Intermediate 2-Benzylaniline->Amide N-Phthalylglycyl chloride N-Phthalylglycyl chloride N-Phthalylglycyl chloride->Amide Imine Cyclic Imine Amide->Imine Bischler-Napieralski Condensation Chiral_Amine Chiral Amine Imine->Chiral_Amine Asymmetric Transfer Hydrogenation Dioxopiperazine Dioxopiperazine Derivative Chiral_Amine->Dioxopiperazine Desmethylmianserin Desmethylmianserin Dioxopiperazine->Desmethylmianserin Reduction Mianserin Mianserin Desmethylmianserin->Mianserin N-Methylation

Mianserin Synthesis Workflow
Experimental Protocols and Data for Mianserin Synthesis

Protocol 4: Synthesis of Amide Intermediate

Methodology:

  • React 2-benzylaniline with N-phthalylglycyl chloride in a suitable solvent to form the amide intermediate.[5]

Protocol 5: Bischler-Napieralski Condensation

Methodology:

  • The amide intermediate undergoes an intramolecular cyclization using a dehydrating agent like phosphorus oxychloride in acetonitrile to yield the endocyclic imine.[5]

Protocol 6: Asymmetric Transfer Hydrogenation

Methodology:

  • The prochiral imine is reduced enantioselectively using a chiral ruthenium catalyst with a hydrogen source such as a formic acid/triethylamine mixture in a solvent like dichloromethane.[5] This step is crucial for establishing the stereochemistry of the final product.

Protocol 7: Formation of Desmethylmianserin

Methodology:

  • The chiral amine is reacted with ethyl chloro(oxo)acetate.

  • The phthaloyl protecting group is removed with hydrazine, leading to an in-situ cyclization to a dioxopiperazine derivative.[5]

  • The carbonyl groups of the dioxopiperazine are reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF to give desmethylmianserin.[5]

Protocol 8: N-Methylation to Mianserin

Methodology:

  • The secondary amine of desmethylmianserin is methylated using a methylating agent such as methyl iodide to yield the final product, Mianserin.[5]

StepStarting MaterialKey Reagents/SolventsTemperature (°C)Time (h)Yield (%)Reference
42-BenzylanilineN-Phthalylglycyl chloride--87[5]
5Amide IntermediatePhosphorus oxychloride, Acetonitrile--36[5]
6Cyclic ImineChiral Ruthenium Catalyst, Formic acid/Triethylamine, DichloromethaneRoom Temp24-4763-65[5]
7aChiral AmineEthyl chloro(oxo)acetate, Triethylamine--94[5]
7bProduct from 7aHydrazine--90[5]
7cDioxopiperazine DerivativeLithium aluminum hydride, THF--81[5]
8DesmethylmianserinMethyl iodide--67[5]

Conclusion

N-Methylethanolamine is a key precursor in the synthesis of various pharmaceuticals. The detailed protocols and workflows for Rosiglitazone and Mianserin presented herein demonstrate the utility of this and related structures in constructing complex molecular architectures with significant therapeutic value. These application notes provide a foundation for researchers and drug development professionals to explore and optimize the synthesis of these and other important medicinal compounds.

References

Synthesis of N-(2-((2-hydroxyethyl)(methyl)amino)ethyl)succinimide from 2-[(2-Aminoethyl)(methyl)amino]ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of N-aminoalkylsuccinimides, specifically focusing on the reaction of 2-[(2-Aminoethyl)(methyl)amino]ethanol with succinic anhydride to yield N-(2-((2-hydroxyethyl)(methyl)amino)ethyl)succinimide. This compound class is of significant interest in medicinal chemistry and drug development due to their potential as versatile intermediates and pharmacologically active agents. The following sections detail the synthetic pathway, experimental procedures, and potential applications, supported by structured data and workflow diagrams.

Introduction

N-substituted succinimides are a class of compounds with a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties. The incorporation of an aminoalkyl side chain, such as the one derived from this compound, can introduce unique physicochemical properties and biological activities. This specific diamine alcohol offers multiple reactive sites, allowing for the synthesis of derivatives with potential applications in drug design and as functionalized linkers in bioconjugation. The synthesis involves a two-step one-pot reaction: the initial ring-opening of succinic anhydride by the primary amine to form a succinamic acid intermediate, followed by cyclization via dehydration to the final succinimide product.

Synthetic Pathway

The synthesis of N-(2-((2-hydroxyethyl)(methyl)amino)ethyl)succinimide proceeds through a well-established route for imide formation from anhydrides and primary amines.

Synthetic Pathway succinic_anhydride Succinic Anhydride intermediate Succinamic Acid Intermediate succinic_anhydride->intermediate Ring Opening amine This compound amine->intermediate product N-(2-((2-hydroxyethyl)(methyl)amino)ethyl)succinimide intermediate->product Cyclization (Dehydration)

Caption: Reaction scheme for the synthesis of N-(2-((2-hydroxyethyl)(methyl)amino)ethyl)succinimide.

Experimental Protocol

This protocol describes a general method for the synthesis of N-(2-((2-hydroxyethyl)(methyl)amino)ethyl)succinimide.

Materials:

  • Succinic anhydride

  • This compound

  • Toluene (or other suitable azeotropic solvent)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add succinic anhydride (1.0 eq) and toluene.

  • Addition of Amine: While stirring, slowly add this compound (1.0 eq) to the suspension. An exothermic reaction may be observed, leading to the formation of the intermediate succinamic acid.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux. The water formed during the cyclization of the succinamic acid to the succinimide will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.

  • Work-up: After completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by a suitable method, such as column chromatography or recrystallization, to yield the pure N-(2-((2-hydroxyethyl)(methyl)amino)ethyl)succinimide.

Experimental Workflow

The following diagram illustrates the key stages of the experimental process.

Experimental Workflow start Start setup Assemble Reaction Apparatus (Flask, Dean-Stark, Condenser) start->setup reagents Charge Flask with Succinic Anhydride and Toluene setup->reagents addition Slowly Add This compound reagents->addition reflux Heat to Reflux and Collect Water addition->reflux monitor Monitor Reaction Progress reflux->monitor monitor->reflux Incomplete workup Cool and Remove Solvent monitor->workup Complete purification Purify Crude Product (e.g., Chromatography) workup->purification end End purification->end

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis. Actual yields and purity will depend on specific reaction conditions and purification methods.

ParameterValueMethod of Determination
Reactant Molar Ratio 1:1-
Reaction Temperature Reflux (approx. 111 °C for Toluene)Thermocouple
Reaction Time 4-8 hoursTLC or GC-MS
Theoretical Yield (Calculated based on limiting reagent)-
Actual Yield 85-95% (Hypothetical)Gravimetric analysis after purification
Purity >98% (Hypothetical)HPLC or NMR Spectroscopy

Potential Applications

N-aminoalkylsuccinimides synthesized from this compound are promising candidates for various applications in drug development and materials science:

  • Pharmaceutical Intermediates: The terminal hydroxyl group can be further functionalized to create a variety of derivatives with potential therapeutic activities.

  • Linkers in Bioconjugation: The succinimide ring can be opened to reveal a carboxylic acid, which, along with the tertiary amine and hydroxyl group, provides multiple points for conjugation to biomolecules.

  • Corrosion Inhibitors: The presence of nitrogen and oxygen atoms can allow these molecules to act as effective corrosion inhibitors for various metals.

  • Epoxy Resin Hardeners: The primary and tertiary amine functionalities can participate in the curing of epoxy resins, leading to polymers with modified properties.

Safety Precautions

  • Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

  • The reaction should be performed in a well-ventilated fume hood.

  • Toluene is a flammable and toxic solvent; handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

Disclaimer: This document provides a general guideline. Researchers should optimize the reaction conditions and purification procedures for their specific needs and available equipment. All laboratory work should be conducted with appropriate safety measures.

Application Notes and Protocols: Synthesis of Surfactants from 2-[(2-Aminoethyl)(methyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of amidoamine and cationic surfactants derived from 2-[(2-Aminoethyl)(methyl)amino]ethanol. This versatile building block, featuring a primary amine, a tertiary amine, and a hydroxyl group, allows for the creation of a variety of surfactants with tunable properties. The following sections detail the synthesis pathways, experimental procedures, and key performance characteristics of these surfactants.

Synthesis of Amidoamine Surfactants

Amidoamine surfactants are nonionic or amphoteric compounds synthesized through the amidation of this compound with a fatty acid or its ester. The primary amine of the starting material selectively reacts with the acyl source to form a stable amide linkage, while the tertiary amine and hydroxyl group provide hydrophilicity.

General Synthesis Pathway

The synthesis of an N-acyl-N'-methyl-N'-(2-hydroxyethyl)ethylenediamine, a typical amidoamine surfactant, from this compound and a fatty acid is depicted below.

G A This compound C Amidation Reaction (Heat, Catalyst optional) A->C B Fatty Acid (e.g., Lauric Acid) B->C D N-Lauroyl-N'-methyl-N'-(2-hydroxyethyl)ethylenediamine (Amidoamine Surfactant) C->D E Water C->E Byproduct

Caption: Synthesis of an amidoamine surfactant.

Experimental Protocol: Synthesis of N-Lauroyl-N'-methyl-N'-(2-hydroxyethyl)ethylenediamine

This protocol is adapted from general amidation procedures for similar amino alcohols.

Materials:

  • This compound (1.0 eq)

  • Lauric Acid (1.0 eq)

  • Toluene (as solvent for azeotropic water removal)

  • p-Toluenesulfonic acid (catalyst, optional, ~0.01 eq)

  • Nitrogen gas supply

  • Round-bottom flask with a Dean-Stark apparatus and condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound, lauric acid, and toluene.

  • If using a catalyst, add p-toluenesulfonic acid to the mixture.

  • Flush the system with nitrogen and maintain a gentle nitrogen flow throughout the reaction.

  • Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring.

  • Continuously remove the water of reaction via the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product can be used as is or purified further by column chromatography if a higher purity is required.

Synthesis of Cationic Surfactants

Cationic surfactants can be synthesized from this compound by quaternizing the tertiary amine with an alkyl halide. This introduces a positive charge, imparting antimicrobial and conditioning properties to the surfactant. The primary amine can be acylated before or after quaternization to produce a wider range of structures.

General Synthesis Pathway

The synthesis of a quaternary ammonium surfactant from this compound and an alkyl halide is shown below.

G A This compound C Quaternization Reaction (Solvent, Heat) A->C B Alkyl Halide (e.g., Dodecyl Bromide) B->C D N-(2-Aminoethyl)-N-(2-hydroxyethyl)-N-methyl-N-dodecylammonium Bromide (Cationic Surfactant) C->D

Caption: Synthesis of a cationic surfactant.

Experimental Protocol: Synthesis of a Quaternary Ammonium Surfactant

This protocol is based on the quaternization of similar amino alcohols.[1]

Materials:

  • This compound (1.0 eq)

  • Dodecyl Bromide (1.0 eq)

  • Ethanol (solvent)

  • Round-bottom flask with a condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add dodecyl bromide to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and stir for 24-48 hours.

  • Monitor the reaction by TLC. The disappearance of the starting materials indicates the completion of the reaction.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure to obtain the crude cationic surfactant.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain the pure quaternary ammonium salt.

Quantitative Data on Surfactant Properties

Surfactant TypeExample CompoundCMC (mol/L)Surface Tension at CMC (mN/m)Reference
Amidoamine Lauric acid monoethanolamide ether carboxylate1.26 x 10⁻³25.3Fictional Example
Cationic Dodecyl-(2-hydroxyethyl)-dimethylammonium bromide1.5 x 10⁻²38.0[2]
Cationic Tetradecyl-(2-hydroxyethyl)-dimethylammonium bromide3.9 x 10⁻³37.5[2]
Cationic Hexadecyl-(2-hydroxyethyl)-dimethylammonium bromide1.0 x 10⁻³37.0[2]

Experimental Protocols for Surfactant Characterization

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and the surface tension at the CMC are critical parameters for evaluating surfactant performance. They can be determined using a tensiometer.

Workflow for CMC and Surface Tension Measurement:

G A Prepare a stock solution of the surfactant in deionized water B Prepare a series of dilutions from the stock solution A->B C Measure the surface tension of each dilution using a tensiometer B->C D Plot surface tension versus the logarithm of the surfactant concentration C->D E Identify the breakpoint in the plot, which corresponds to the CMC D->E F The surface tension at the CMC is the value at the plateau E->F

Caption: CMC and surface tension determination workflow.

Procedure:

  • Prepare a concentrated stock solution of the synthesized surfactant in deionized water.

  • Create a series of dilutions of the stock solution with varying concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Plot the surface tension values as a function of the logarithm of the surfactant concentration.

  • The point at which the surface tension stops decreasing significantly and plateaus indicates the Critical Micelle Concentration (CMC). The surface tension value at this plateau is the surface tension at the CMC.

Conclusion

This compound serves as a valuable and versatile platform for the synthesis of both amidoamine and cationic surfactants. The straightforward amidation and quaternization reactions allow for the production of surfactants with a range of properties suitable for various applications in research, pharmaceuticals, and personal care products. The provided protocols offer a solid foundation for the synthesis and characterization of these novel surfactant molecules. Further optimization of reaction conditions and detailed investigation of the structure-property relationships will enable the development of high-performance surfactants tailored for specific applications.

References

Application Notes and Protocols: Reaction Kinetics of N-(2-Aminoethyl)-N-methylethanolamine with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between amines and aldehydes, leading to the formation of Schiff bases (imines), is a cornerstone of organic synthesis with wide-ranging applications in medicinal chemistry and materials science. N-(2-Aminoethyl)-N-methylethanolamine possesses both a secondary amine and a hydroxyl group, offering versatile reactivity. Its condensation with aldehydes yields Schiff bases that can serve as intermediates for more complex molecules or as compounds with intrinsic biological activity.

This document provides a detailed overview of the anticipated reaction kinetics, experimental protocols for studying these reactions, and potential applications. It is important to note that while the general principles of Schiff base formation are well-established, specific kinetic data for the reaction of N-(2-Aminoethyl)-N-methylethanolamine with various aldehydes is not extensively available in the public domain. The protocols and data presented herein are based on established methodologies for analogous reactions.

Reaction Mechanism: Schiff Base Formation

The reaction of an amine with an aldehyde to form a Schiff base is a nucleophilic addition-elimination reaction. The reaction is typically reversible and can be catalyzed by either acid or base.[1]

Acid-Catalyzed Mechanism:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by the amine: The nitrogen atom of N-(2-Aminoethyl)-N-methylethanolamine attacks the electrophilic carbonyl carbon, forming a protonated carbinolamine intermediate.

  • Deprotonation: A base (such as the solvent or another amine molecule) removes a proton from the nitrogen atom, yielding a neutral carbinolamine.

  • Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).

  • Elimination of water: The lone pair of electrons on the nitrogen atom pushes out the water molecule, forming a protonated imine (schiff base).

  • Deprotonation: A base removes the proton from the nitrogen atom to yield the final Schiff base and regenerate the acid catalyst.

Base-Catalyzed Mechanism:

  • Nucleophilic attack: The amine directly attacks the carbonyl carbon of the aldehyde to form a zwitterionic tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the nitrogen to the oxygen to form a carbinolamine.

  • Deprotonation of the hydroxyl group: A base removes a proton from the hydroxyl group, forming an alkoxide.

  • Elimination of hydroxide: The lone pair on the nitrogen helps to expel a hydroxide ion, forming the imine. This step is generally slow.

Schiff_Base_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A N-(2-Aminoethyl)-N- methylethanolamine C Carbinolamine A->C Nucleophilic Attack B Aldehyde (R-CHO) B->C D Protonated Carbinolamine C->D Protonation (Acid Cat.) E Schiff Base (Imine) D->E Elimination of Water F Water D->F E->C Hydrolysis (Reverse Reaction)

Caption: General mechanism of Schiff base formation.

Quantitative Data

Specific kinetic data for the reaction of N-(2-Aminoethyl)-N-methylethanolamine with aldehydes is scarce in the reviewed literature. However, data from a related reaction, the condensation of N-methylethanolamine with paraformaldehyde (a source of formaldehyde), provides some insight into reaction conditions.[2]

Reactant 1Reactant 2Temperature (°C)Time (min)Conversion (%)Product Ratio (Desired:By-product)Reference
N-methylethanolamineParaformaldehyde60208596:4[2]
N-methylethanolamineParaformaldehyde802010095:5[2]
N-methylethanolamineParaformaldehyde80 (thermal)2010081:19[2]
N-methylethanolamineParaformaldehyde10010-Increased by-product[2]

Note: This data is for the Kabachnik–Fields reaction, where diethyl phosphite is also a reactant. The conditions reflect the reactivity of the amine with formaldehyde.

Experimental Protocols

The following protocols are generalized for the study of the reaction kinetics between an amine and an aldehyde and can be adapted for N-(2-Aminoethyl)-N-methylethanolamine.

Protocol 1: Synthesis of a Schiff Base from N-(2-Aminoethyl)-N-methylethanolamine and an Aldehyde

Objective: To synthesize a Schiff base for characterization and as a standard for kinetic studies.

Materials:

  • N-(2-Aminoethyl)-N-methylethanolamine

  • Aldehyde (e.g., benzaldehyde, salicylaldehyde)

  • Solvent (e.g., ethanol, methanol, or a non-polar solvent like toluene if water removal is necessary)

  • Acid or base catalyst (optional, e.g., acetic acid or sodium hydroxide)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Apparatus for filtration (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve N-(2-Aminoethyl)-N-methylethanolamine (1 equivalent) in the chosen solvent.

  • Add the aldehyde (1 equivalent) to the solution.

  • If a catalyst is used, add a catalytic amount (e.g., a few drops of glacial acetic acid).

  • If water removal is desired to drive the equilibrium, set up a Dean-Stark apparatus.

  • Heat the reaction mixture to reflux and stir for a predetermined time (e.g., 2-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization, column chromatography, or distillation under reduced pressure.

  • Characterize the purified Schiff base using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[3]

Protocol 2: Kinetic Analysis of Schiff Base Formation using UV-Vis Spectroscopy

Objective: To determine the rate law and rate constant for the reaction.

Materials:

  • Stock solutions of N-(2-Aminoethyl)-N-methylethanolamine and the aldehyde of known concentrations in a suitable solvent (e.g., ethanol). The solvent should not absorb at the analytical wavelength.

  • Buffer solutions if pH control is required.

Equipment:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Quartz cuvettes.

  • Micropipettes.

Procedure:

  • Identify the wavelength of maximum absorbance (λ_max) of the Schiff base product. The starting materials should have minimal absorbance at this wavelength.

  • Set the spectrophotometer to the determined λ_max and allow the instrument to warm up.

  • Equilibrate the reactant solutions and the cuvette to the desired reaction temperature.

  • To start a kinetic run, rapidly mix known volumes of the N-(2-Aminoethyl)-N-methylethanolamine and aldehyde solutions in the cuvette.

  • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance as a function of time.

  • To determine the reaction order with respect to each reactant, perform a series of experiments where the concentration of one reactant is varied while the other is kept in large excess (pseudo-first-order conditions).

  • Plot the appropriate function of concentration versus time (e.g., ln(A_∞ - A_t) vs. time for a pseudo-first-order reaction, where A is absorbance) to obtain the pseudo-first-order rate constant (k_obs).

  • The overall rate law and the second-order rate constant (k) can be determined from the dependence of k_obs on the concentration of the excess reactant.

Experimental_Workflow A Prepare Stock Solutions (Amine and Aldehyde) B Determine λ_max of Schiff Base A->B C Set up Spectrophotometer (Temperature, Wavelength) B->C D Mix Reactants in Cuvette C->D E Record Absorbance vs. Time D->E F Data Analysis (Plot ln(A_∞ - A_t) vs. t) E->F G Determine Pseudo-First-Order Rate Constant (k_obs) F->G H Repeat for Different Concentrations G->H Iterate I Determine Rate Law and Rate Constant (k) H->I

Caption: Workflow for a kinetic study using UV-Vis spectroscopy.

Applications in Drug Development and Research

Schiff bases are valuable in drug development due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The imine bond can be crucial for biological activity or can serve as a prodrug linkage, which is hydrolyzed in vivo to release the active amine and aldehyde.

The N-(2-Aminoethyl)-N-methylethanolamine moiety, with its secondary amine and hydroxyl group, can form Schiff bases that can act as ligands for metal complexes. These metal complexes often exhibit enhanced biological activity compared to the free ligands.[3]

Furthermore, the reaction with aldehydes is relevant in the context of drug stability and metabolism, as aldehydes are metabolites of various endogenous and exogenous compounds. Understanding the kinetics of these reactions can aid in predicting potential drug-metabolite interactions.

References

Application Notes & Protocols: Synthesis of Schiff Bases Utilizing 2-[(2-Aminoethyl)(methyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, catalysis, and materials science. Their synthesis is typically straightforward, involving the condensation of a primary amine with an aldehyde or a ketone. This document provides a detailed protocol for the synthesis of a Schiff base using the asymmetrical diamine, 2-[(2-Aminoethyl)(methyl)amino]ethanol. This particular reactant is of interest due to the presence of multiple coordination sites (two nitrogen atoms and one oxygen atom), making its Schiff base derivatives excellent candidates for the formation of stable metal complexes. These complexes have been investigated for their catalytic activity and potential biological applications.

The general reaction involves the condensation of the primary amino group of this compound with a suitable carbonyl compound. The presence of a secondary and a tertiary amine group within the same molecule allows for the formation of polydentate ligands capable of coordinating with various metal ions.

General Reaction Scheme

The formation of the Schiff base proceeds via the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule.

G cluster_reactants Reactants cluster_products Products Amine This compound Process Condensation (Solvent, Heat/Catalyst) Amine->Process + Carbonyl Aldehyde / Ketone Carbonyl->Process SchiffBase Schiff Base Water Water Process->SchiffBase Process->Water G cluster_workflow Synthesis Workflow A 1. Dissolve Amine Dissolve this compound in methanol in a round-bottom flask. B 2. Add Aldehyde Slowly add an equimolar amount of salicylaldehyde to the solution with stirring. A->B C 3. Reflux Heat the mixture to reflux for 2-4 hours. Monitor reaction completion by TLC. B->C D 4. Solvent Removal Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. C->D E 5. Purification The resulting oil can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether). D->E F 6. Characterization Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry. E->F G cluster_logic From Synthesis to Application A Starting Materials (Amine + Carbonyl) B Schiff Base Synthesis A->B C Purified Schiff Base Ligand B->C D Metal Complexation C->D E Schiff Base Metal Complex D->E F Application Testing E->F G Catalysis F->G H Biological Screening F->H I Chemosensor Development F->I

Application Notes: "2-[(2-Aminoethyl)(methyl)amino]ethanol" as a Versatile Building Block in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

"2-[(2-Aminoethyl)(methyl)amino]ethanol," also known as N-(2-Hydroxyethyl)-N-methylethylenediamine, is a multifunctional monomer with significant potential in the synthesis of advanced polymers for biomedical applications. Its unique structure, featuring a primary amine, a tertiary amine, and a hydroxyl group, offers multiple reactive sites for polymerization. This allows for the creation of polymers with diverse architectures and functionalities, such as polyurethanes, polyamides, and poly(β-amino esters).

The presence of both amine and hydroxyl functionalities imparts unique chemical properties, making this monomer a valuable component for designing materials for drug delivery, gene therapy, and tissue engineering. The amine groups can provide pH-responsiveness and act as binding sites for therapeutic molecules, while the hydroxyl group offers a route for further functionalization or can participate in condensation polymerizations.

Potential Applications in Polymer Synthesis

The strategic placement of reactive groups in "this compound" allows for its use in various polymerization reactions:

  • Polyurethanes: The hydroxyl group can react with isocyanates, while the primary and tertiary amines can act as chain extenders or catalysts, leading to the formation of polyurethanes with tailored properties for biomedical devices and coatings.

  • Polyamides: The primary amine is reactive towards carboxylic acids or their derivatives, enabling the synthesis of polyamides with potential for biodegradable and biocompatible applications.

  • Poly(β-amino esters): This monomer can undergo Michael addition reactions with acrylate-containing molecules, forming pH-responsive and biodegradable poly(β-amino esters) that are widely explored for nucleic acid and drug delivery.[1][2]

While extensive scholarly literature specifically detailing the polymerization of "this compound" is limited, its structural motifs suggest significant potential in these areas of advanced chemical research.[3] Investigations into structurally similar molecules provide a strong precedent for its application in creating functional polymers for the biomedical field.[4][5]

Conceptual Experimental Workflow for Polymer Synthesis

The following diagram illustrates a generalized workflow for the synthesis and characterization of polymers using "this compound" as a monomer.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Application Testing monomer This compound + Co-monomer(s) reaction Polymerization Reaction (e.g., Polycondensation, Michael Addition) monomer->reaction purification Purification (e.g., Precipitation, Dialysis) reaction->purification structural Structural Analysis (NMR, FTIR) purification->structural molecular_weight Molecular Weight Determination (GPC/SEC) structural->molecular_weight thermal Thermal Properties (TGA, DSC) molecular_weight->thermal biocompatibility Biocompatibility Assays thermal->biocompatibility drug_loading Drug/Gene Loading & Release biocompatibility->drug_loading in_vitro In Vitro/In Vivo Studies drug_loading->in_vitro

Fig. 1: Conceptual workflow for polymer development.

Hypothetical Protocol for Poly(β-amino ester) Synthesis

The following is a generalized, hypothetical protocol for the synthesis of a poly(β-amino ester) using "this compound," based on established methods for similar monomers. This protocol is for illustrative purposes and would require optimization.

Materials:

  • This compound (Monomer A)

  • 1,4-Butanediol diacrylate (Monomer B)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dried round-bottom flask under an inert atmosphere, dissolve 1 equivalent of "this compound" in anhydrous THF.

  • Slowly add 1 equivalent of 1,4-butanediol diacrylate to the stirred solution at room temperature.

  • Allow the reaction to proceed for 24-48 hours at a slightly elevated temperature (e.g., 50 °C).

  • Monitor the reaction progress by techniques such as FT-IR (disappearance of acrylate peaks).

  • Upon completion, precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether.

  • Isolate the polymer by filtration or decantation.

  • Wash the polymer with fresh diethyl ether and dry under vacuum to a constant weight.

Hypothetical Data Presentation

The following table presents a hypothetical summary of expected data from the characterization of a polymer synthesized from "this compound."

ParameterExpected Value/RangeMethod of Analysis
Molecular Weight (Mn) 5,000 - 20,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5GPC
Glass Transition Temp. (Tg) 10 - 50 °CDifferential Scanning Calorimetry (DSC)
Degradation Onset (Td) > 200 °CThermogravimetric Analysis (TGA)

Conceptual Signaling Pathway for Gene Delivery

Polymers containing tertiary amines, such as those that could be synthesized from "this compound," are known to facilitate gene delivery through the "proton sponge" effect. The diagram below illustrates this conceptual pathway.

G cluster_cellular_uptake Cellular Uptake and Endosomal Escape cluster_gene_expression Gene Expression polyplex Polymer/DNA Polyplex endocytosis Endocytosis polyplex->endocytosis endosome Early Endosome (pH ~6.5) endocytosis->endosome protonation Polymer Protonation (Proton Sponge Effect) endosome->protonation influx Chloride Ion Influx protonation->influx osmotic_swelling Osmotic Swelling influx->osmotic_swelling endosomal_rupture Endosomal Rupture osmotic_swelling->endosomal_rupture release DNA Release into Cytoplasm endosomal_rupture->release nuclear_entry Nuclear Translocation release->nuclear_entry transcription Transcription nuclear_entry->transcription translation Translation transcription->translation protein Therapeutic Protein translation->protein

Fig. 2: Proton sponge effect in gene delivery.

Disclaimer: The provided protocols, data, and pathways are illustrative and based on the chemical nature of "this compound" and its potential applications in polymer chemistry. Due to a lack of specific published data for this exact monomer, these should be considered as starting points for research and development, requiring substantial validation and optimization.

References

Chelating Properties of N-(2-Aminoethyl)-N-methylethanolamine with Metal Ions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the chelating properties of N-(2-Aminoethyl)-N-methylethanolamine (AEMET) with various metal ions. AEMET is a versatile tridentate ligand with potential applications in catalysis, drug delivery, and as a metal ion sequestrant.

Introduction to N-(2-Aminoethyl)-N-methylethanolamine (AEMET) as a Chelating Agent

N-(2-Aminoethyl)-N-methylethanolamine, also known as AEMET, is an organic compound featuring a primary amine, a tertiary amine, and a hydroxyl group. This combination of donor atoms allows AEMET to act as a versatile tridentate ligand, forming stable complexes with a variety of metal ions. The coordination can occur through the nitrogen atoms of the primary and tertiary amines and the oxygen atom of the hydroxyl group, creating two stable five-membered chelate rings. The chelating ability of AEMET makes it a compound of interest for various applications, including industrial catalysis, analytical chemistry, and the development of novel drug delivery systems. The formation of stable metal complexes can enhance the catalytic activity of the metal center, facilitate the transport of metal ions across biological membranes, or be used to control the concentration of free metal ions in a solution.

Quantitative Data: Stability Constants of Structurally Related Ligands

Table 1: Stepwise Stability Constants (log K) of Ethylenediamine (en) Complexes

Metal Ionlog K₁log K₂log K₃
Cu(II)10.559.05-1.0
Ni(II)7.326.124.23
Co(II)5.894.833.10
Zn(II)5.715.05-
Fe(II)4.283.252.05
Mn(II)2.732.070.88

Data sourced from IUPAC Stability Constants Database and other literature. Conditions may vary.

Table 2: Stability Constants (log K₁) of Various Amino Alcohol Ligands with Cu(II)

Ligandlog K₁
Ethanolamine4.5
N-Methylethanolamine4.2
N,N-Dimethylethanolamine3.1

This data illustrates the effect of substitution on the nitrogen donor atom on complex stability.

Applications

The chelating properties of AEMET open up a range of potential applications:

  • Catalysis: AEMET-metal complexes can be explored as catalysts in various organic reactions, such as oxidation, reduction, and cross-coupling reactions. The ligand can stabilize the metal center in different oxidation states and influence the stereochemistry of the reaction products.

  • Drug Delivery: The ability to chelate metal ions can be harnessed for the targeted delivery of therapeutic or diagnostic metal ions.[1][2] For instance, AEMET could be incorporated into a larger drug molecule to enhance its delivery to specific tissues or to modulate its activity.[3]

  • Metal Ion Sequestration: In industrial processes or environmental remediation, AEMET could be used to remove or neutralize toxic heavy metal ions from solutions.

  • Analytical Chemistry: AEMET can be used as a chelating agent in analytical methods for the determination of metal ion concentrations, for example, in complexometric titrations or as a component of ion-selective electrodes.

Experimental Protocols

Protocol 1: Determination of Metal-Ligand Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution.[4][5][6] The principle involves monitoring the change in pH of a solution containing the ligand upon the addition of a metal ion solution.

Materials:

  • N-(2-Aminoethyl)-N-methylethanolamine (AEMET)

  • Metal salt (e.g., CuCl₂, Ni(NO₃)₂, CoCl₂)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized carbonate-free strong base (e.g., 0.1 M NaOH)

  • Inert salt for maintaining constant ionic strength (e.g., 0.1 M KNO₃)

  • High-purity deionized water

  • pH meter with a glass electrode, calibrated with standard buffers

  • Magnetic stirrer and stir bar

  • Thermostated titration vessel

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of AEMET of known concentration (e.g., 0.01 M) in deionized water.

    • Prepare stock solutions of the metal salts of known concentrations (e.g., 0.001 M).

    • Prepare a solution of a strong acid (e.g., 0.01 M HCl) containing the inert salt (e.g., 0.1 M KNO₃).

  • Titration of the Ligand (Protonation Constants):

    • Pipette a known volume of the AEMET stock solution into the titration vessel.

    • Add the strong acid solution to protonate the amine groups of AEMET.

    • Add the inert salt solution to maintain a constant ionic strength.

    • Titrate the solution with the standardized NaOH solution, recording the pH after each addition.

    • Plot the pH versus the volume of NaOH added to obtain the titration curve for the free ligand.

  • Titration of the Metal-Ligand System:

    • In a separate experiment, add a known amount of the metal salt stock solution to the initial mixture of AEMET and strong acid.

    • Titrate this mixture with the same standardized NaOH solution, again recording the pH at each step.

    • Plot the pH versus the volume of NaOH added to obtain the titration curve for the metal-ligand system.

  • Data Analysis:

    • From the titration curves, calculate the proton-ligand and metal-ligand formation constants using appropriate software (e.g., Hyperquad, BEST). The software fits the experimental data to a chemical model to determine the stability constants of the various complex species formed in solution (e.g., ML, ML₂, M(OH)L).

Protocol 2: Characterization of Metal-AEMET Complexes by UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to confirm the formation of metal-AEMET complexes and to study their stoichiometry.[7][8] The formation of a complex often results in a shift in the absorption maximum (λmax) or a change in the molar absorptivity of the metal ion.

Materials:

  • AEMET solution

  • Metal salt solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of AEMET (Mole Ratio Method).

    • Alternatively, prepare a series of solutions where the sum of the concentrations of the metal ion and AEMET is constant, but their mole fractions are varied (Job's Method of Continuous Variation).

  • Measurement:

    • Record the UV-Vis spectrum of each solution over a relevant wavelength range.

    • Identify the λmax of the complex.

  • Data Analysis:

    • Mole Ratio Method: Plot the absorbance at λmax against the molar ratio of [AEMET]/[Metal]. The stoichiometry of the complex can be determined from the point of inflection in the curve.

    • Job's Method: Plot the absorbance at λmax against the mole fraction of the ligand. The maximum absorbance will correspond to the stoichiometry of the most stable complex formed.

Visualizations

Experimental_Workflow_Potentiometric_Titration A Solution Preparation (Ligand, Metal, Acid, Base) B Titration 1: Ligand + Acid A->B C Titration 2: Ligand + Acid + Metal Ion A->C D Data Acquisition (pH vs. Volume of Base) B->D C->D E Data Analysis (e.g., Hyperquad) D->E F Determination of Protonation Constants (pKa) E->F G Determination of Stability Constants (log K) E->G

Caption: Workflow for determining stability constants using potentiometric titration.

Chelation_Pathway M Metal Ion (e.g., Cu²⁺) ML [M(AEMET)]²⁺ Complex M->ML Chelation L AEMET (Ligand) L->ML N1 Primary Amine L->N1 N2 Tertiary Amine L->N2 O Hydroxyl Group L->O N1->M Coordination Bond N2->M Coordination Bond O->M Coordination Bond

References

Troubleshooting & Optimization

Technical Support Center: Thermal Degradation Analysis of Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely thermal degradation products of "2-[(2-Aminoethyl)(methyl)amino]ethanol"?

While specific data is unavailable, based on the thermal degradation pathways of similar amino alcohols like Monoethanolamine (MEA) and various diamines, the following products can be hypothesized:

  • Cyclic Urea Derivatives: Intramolecular cyclization is a common degradation pathway. For "this compound," this could lead to the formation of a substituted imidazolidinone.

  • Oligomers/Polymers: Carbamate polymerization is a known degradation mechanism for amines in the presence of CO2. This can result in the formation of dimers, trimers, and larger oligomers.

  • Fragmented Amines and Alcohols: Cleavage of C-N and C-O bonds at elevated temperatures can lead to the formation of smaller, more volatile amines and alcohols.

  • Oxidative Degradation Products: If oxygen is present in the system, a host of oxidative degradation products could be formed, including aldehydes, carboxylic acids, and amides.

Q2: What analytical techniques are most suitable for identifying and quantifying these degradation products?

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile degradation products. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable alternative. Quantitative analysis can be performed using these techniques with appropriate calibration standards. Thermogravimetric Analysis (TGA) can be used to determine the overall thermal stability and decomposition profile of the compound.

Q3: At what temperature should I expect "this compound" to start degrading?

The onset of thermal degradation is highly dependent on factors such as the presence of CO2, water, oxygen, and catalytic metals. Generally, for many amino alcohols, significant thermal degradation is observed at temperatures above 120-150°C.[1] It is crucial to conduct initial screening experiments, such as TGA, to determine the specific thermal stability of your compound under your experimental conditions.

Q4: How does the presence of CO2 affect the thermal degradation of amino alcohols?

The presence of CO2 can significantly accelerate the thermal degradation of amino alcohols.[2] CO2 reacts with the amine to form carbamates, which can then undergo further reactions, such as polymerization, leading to a more complex mixture of degradation products.[2]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the experimental analysis of amino alcohol thermal degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Symptom Possible Cause(s) Suggested Solution(s)
Peak Tailing - Active sites in the injector liner or column.- Improper column installation.- Sample overload.- Use a deactivated inlet liner.- Ensure the column is properly installed and conditioned.- Reduce the injection volume or dilute the sample.[3]
Ghost Peaks (Carryover) - Contamination in the syringe, injector, or column.- Septum bleed.- Thoroughly clean the syringe between injections.- Perform a bake-out of the injector and column.- Use high-quality, low-bleed septa.[4]
Poor Peak Shape (Fronting) - Column overload.- Incompatible solvent.- Dilute the sample.- Ensure the solvent is appropriate for the sample and the GC conditions.[3]
No Peaks or Very Small Peaks - Leak in the system.- Syringe issue (not drawing sample).- Analyte degradation in the injector.- Perform a leak check of the entire system.- Inspect the syringe for proper operation.- Lower the injector temperature; use a deactivated liner.[5]
Irreproducible Peak Areas - Inconsistent injection volume.- Leaks in the injector.- Sample degradation over time.- Use an autosampler for precise injections.- Check for leaks at the septum and fittings.- Analyze samples promptly after preparation.[5]

Experimental Protocols

Protocol 1: Thermal Degradation Study in Sealed Reactors

Objective: To identify and quantify the thermal degradation products of "this compound" under controlled temperature and atmospheric conditions.

Materials:

  • This compound

  • Deionized water

  • CO2 gas (if applicable)

  • Stainless steel sealed reactors

  • Forced convection oven

  • GC-MS system

  • Analytical balance

Procedure:

  • Prepare an aqueous solution of "this compound" at the desired concentration (e.g., 30 wt%).

  • If studying the effect of CO2, load the solution with a known amount of CO2 by bubbling the gas through the solution and determining the loading by titration.

  • Transfer a precise volume of the amine solution into the stainless steel reactors.

  • Seal the reactors tightly.

  • Place the reactors in a forced convection oven preheated to the desired experimental temperature (e.g., 135°C).

  • At specified time intervals (e.g., 1, 2, 4, and 8 weeks), remove a reactor from the oven and allow it to cool to room temperature.

  • Open the reactor and transfer a sample of the degraded solution for analysis.

  • Dilute the sample appropriately with a suitable solvent (e.g., methanol) for GC-MS analysis.

  • Inject the diluted sample into the GC-MS to identify and quantify the degradation products.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of "this compound".

Materials:

  • This compound

  • TGA instrument

  • Nitrogen or air supply

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed amount of the "this compound" sample into the TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere) at a constant flow rate.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 600°C).

  • Record the mass loss of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition and the temperatures of maximum mass loss rates.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_degradation Thermal Degradation cluster_analysis Analysis prep_amine Prepare Amine Solution co2_load CO2 Loading (optional) prep_amine->co2_load fill_reactor Fill & Seal Reactor co2_load->fill_reactor heat Heat in Oven fill_reactor->heat cool Cool to Room Temp heat->cool sample Sample Degraded Solution cool->sample dilute Dilute Sample sample->dilute gcms GC-MS Analysis dilute->gcms data Data Interpretation gcms->data Troubleshooting_Logic cluster_symptoms Identify Symptom cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Problem with GC-MS Data peak_tailing Peak Tailing start->peak_tailing ghost_peaks Ghost Peaks start->ghost_peaks no_peaks No/Small Peaks start->no_peaks active_sites Active Sites? peak_tailing->active_sites contamination System Contamination? ghost_peaks->contamination leaks System Leaks? no_peaks->leaks injection_error Injection Error? no_peaks->injection_error deactivate Use Deactivated Liner/Column active_sites->deactivate clean Bake-out System contamination->clean check_leaks Perform Leak Check leaks->check_leaks check_syringe Check Syringe/Autosampler injection_error->check_syringe

References

Technical Support Center: N-(2-Aminoethyl)-N-methylethanolamine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for syntheses involving N-(2-Aminoethyl)-N-methylethanolamine. Due to its trifunctional nature, possessing a primary amine, a secondary amine, and a hydroxyl group, this reagent can be prone to several side reactions. This guide will help you navigate these challenges to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during synthesis with N-(2-Aminoethyl)-N-methylethanolamine?

A1: The trifunctional nature of N-(2-Aminoethyl)-N-methylethanolamine leads to several potential side reactions, primarily:

  • Over-alkylation: Both the primary and secondary amines are nucleophilic and can react with alkylating agents. This can lead to a mixture of mono-, di-, tri-, and even quaternary ammonium salts, making product purification difficult.[1][2][3] The product of a mono-alkylation can sometimes be more nucleophilic than the starting material, further promoting over-alkylation.[1]

  • O-Alkylation: The hydroxyl group can also act as a nucleophile, especially in the presence of a strong base, leading to the formation of ether byproducts.

  • Intramolecular Cyclization: The molecule can undergo intramolecular cyclization to form N-(2-hydroxyethyl)-N'-methylpiperazine or other piperazine derivatives, particularly at elevated temperatures.

  • Reaction with Carbon Dioxide: The free amine groups can react with atmospheric carbon dioxide to form solid carbamate salts, which can appear as a white precipitate upon storage.

Q2: How can I selectively react with only one of the functional groups?

A2: Achieving selectivity requires a carefully planned synthetic strategy, most commonly involving the use of protecting groups. The choice of protecting group is critical as it must be stable under the desired reaction conditions and easily removable afterward. For example, a Boc (tert-butyloxycarbonyl) group can be used to protect one of the amine functionalities while another is being modified.[1][4]

Q3: What are the best practices for storing and handling N-(2-Aminoethyl)-N-methylethanolamine?

A3: N-(2-Aminoethyl)-N-methylethanolamine is a viscous liquid that can absorb water and carbon dioxide from the atmosphere. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-N-Alkylated Product and Presence of Multiple Byproducts

Potential Causes:

  • Over-alkylation: Both primary and secondary amines reacting with the alkylating agent.[1][2][3]

  • O-Alkylation: The hydroxyl group competing with the amines for the electrophile.

  • Intramolecular Cyclization: Formation of piperazine derivatives at elevated temperatures.

Solutions:

  • Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of the amine to the alkylating agent.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.[1]

  • Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize side reactions.

  • Protecting Group Strategy: Protect the more reactive amine (typically the primary amine) and the hydroxyl group before performing the desired alkylation on the secondary amine.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of the Secondary Amine using a Protecting Group Strategy

This protocol describes a general strategy for the selective alkylation of the secondary amine of N-(2-Aminoethyl)-N-methylethanolamine.

Step 1: Protection of the Primary Amine and Hydroxyl Group

  • Protection of the Primary Amine: Dissolve N-(2-Aminoethyl)-N-methylethanolamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a non-nucleophilic base like triethylamine (1.1 eq). Stir at room temperature for 2-4 hours. The reaction progress can be monitored by TLC. After completion, the solvent is removed under reduced pressure, and the N-Boc protected intermediate is isolated.

  • Protection of the Hydroxyl Group: The N-Boc protected intermediate is then dissolved in a suitable solvent (e.g., THF), and a protecting group for the hydroxyl function is introduced. For example, a silyl ether can be formed by reacting with a silyl halide (e.g., TBDMSCl) in the presence of a base like imidazole.

Step 2: Alkylation of the Secondary Amine

  • Dissolve the fully protected N-(2-Aminoethyl)-N-methylethanolamine (1.0 eq) in a dry aprotic solvent (e.g., THF) under an inert atmosphere.

  • Cool the solution to 0 °C and add a strong, non-nucleophilic base such as sodium hydride (NaH) (1.1 eq) portion-wise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is then purified by column chromatography.

Step 3: Deprotection

  • The protecting groups are removed under appropriate conditions. For example, the Boc group is typically removed with a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane, and a silyl ether is removed with a fluoride source like tetrabutylammonium fluoride (TBAF).

Data Presentation

Table 1: Influence of Reaction Conditions on Piperazine Formation during the Synthesis of Piperazine from Aminoethyl Ethanolamine (AEEA) *

ExampleReactantTemperature (°C)Pressure (atm)Reaction Time (h)AEEA Conversion (%)Piperazine Selectivity (%)
1AEEA22518038582
2AEEA200130-15057976

*Data adapted from a process for the preparation of piperazine from aminoethyl ethanolamine, which is structurally similar to N-(2-Aminoethyl)-N-methylethanolamine and provides insight into potential cyclization side reactions.[5]

Mandatory Visualization

experimental_workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: Alkylation cluster_deprotection_purification Step 3: Deprotection & Purification start N-(2-Aminoethyl)-N- methylethanolamine protect_nh2 Protect Primary Amine (e.g., Boc₂O, Et₃N) start->protect_nh2 protect_oh Protect Hydroxyl Group (e.g., TBDMSCl, Imidazole) protect_nh2->protect_oh protected_intermediate Fully Protected Intermediate protect_oh->protected_intermediate alkylation Alkylate Secondary Amine (e.g., NaH, CH₃I) protected_intermediate->alkylation crude_product Crude Alkylated Product alkylation->crude_product deprotection Remove Protecting Groups (e.g., TFA, TBAF) crude_product->deprotection purification Purification (Column Chromatography) deprotection->purification final_product Pure Mono-N-Alkylated Product purification->final_product

Caption: Workflow for Selective Mono-N-Alkylation using a Protecting Group Strategy.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low yield of desired product and/or multiple byproducts over_alkylation Over-alkylation of amines? start->over_alkylation o_alkylation O-alkylation of hydroxyl? start->o_alkylation cyclization Intramolecular cyclization? start->cyclization control_stoichiometry Control Stoichiometry (1:1 ratio) over_alkylation->control_stoichiometry slow_addition Slow Reagent Addition over_alkylation->slow_addition protecting_groups Use Protecting Groups over_alkylation->protecting_groups lower_temp Lower Reaction Temperature o_alkylation->lower_temp o_alkylation->protecting_groups cyclization->lower_temp final_check Analyze product mixture control_stoichiometry->final_check Re-run reaction slow_addition->final_check lower_temp->final_check protecting_groups->final_check

Caption: Troubleshooting Logic for Low Yield in N-Alkylation Reactions.

References

Technical Support Center: Purification of "2-[(2-Aminoethyl)(methyl)amino]ethanol" by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the purification of "2-[(2-Aminoethyl)(methyl)amino]ethanol" (CAS No. 5753-50-4) using vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What is the estimated boiling point of this compound under vacuum?

Q2: What are the common impurities I might encounter?

A2: Potential impurities can originate from the synthesis route. If the compound is synthesized via reductive amination of an amino alcohol, impurities could include unreacted starting materials, byproducts from over-alkylation, or residual reducing agents.[1][2][3] If a process similar to the industrial production of other amino alcohols is used, such as the amination of glycols, potential impurities could be other ethanolamines and cyclic amines like piperazines.

Q3: What are the primary safety concerns when distilling this compound?

A3: this compound is classified as a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation.[4] When heating under vacuum, it is critical to use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. The distillation should be performed in a well-ventilated fume hood. Ensure all glassware is free of cracks or defects to prevent implosion under vacuum.

Data Presentation: Estimated Boiling Point and Physical Properties

The following table summarizes the estimated boiling point of this compound at various pressures and lists other relevant physical properties.

PropertyValueSource
CAS Number 5753-50-4[4]
Molecular Formula C5H14N2O[4]
Molecular Weight 118.18 g/mol [4]
Estimated Boiling Point
@ 1 mmHg~100 - 110 °CEstimation
@ 5 mmHg~120 - 130 °CEstimation
@ 10 mmHg~135 - 145 °CEstimation
@ 20 mmHg~150 - 160 °CEstimation
Boiling Point (related compound) 2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethanol: 153-155 °C @ 3.50-3.78 Torr[5]
Boiling Point (related compound) 2-(2-Aminoethylamino)ethanol: 237-243 °C @ 1013 hPa
Safety Hazards Combustible liquid, Causes severe skin burns and eye damage, May cause respiratory irritation[4]

Experimental Protocol: Vacuum Distillation

This protocol provides a general procedure for the vacuum distillation of this compound. Adjustments may be necessary based on the specific equipment and the purity of the starting material.

Materials and Equipment:

  • Round-bottom flask (distilling flask)

  • Short-path distillation head with condenser and receiving flask(s)

  • Thermometer and adapter

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum pump (with a trap)

  • Manometer

  • Glass wool for insulation

  • Grease for glass joints

Procedure:

  • Preparation:

    • Ensure all glassware is clean, dry, and free of any defects.

    • Add the crude this compound to the distilling flask (no more than two-thirds full) along with a magnetic stir bar.

    • Assemble the distillation apparatus, ensuring all joints are properly sealed with a minimal amount of vacuum grease.

    • Wrap the distillation head and the neck of the flask with glass wool to ensure a stable distillation temperature.

  • Evacuation:

    • Turn on the cooling water to the condenser.

    • Slowly and carefully apply the vacuum. The pressure should gradually decrease.

    • Monitor the pressure using the manometer.

  • Distillation:

    • Once the desired vacuum is reached and stable, begin heating the distilling flask with the heating mantle.

    • Start stirring the liquid to ensure smooth boiling.

    • Increase the temperature gradually. Observe for the first signs of condensation on the thermometer bulb.

    • Collect any low-boiling impurities in a separate receiving flask (forerun).

    • When the temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask to collect the main fraction.

    • Maintain a steady distillation rate by carefully controlling the heat input.

  • Shutdown:

    • Once the majority of the product has been distilled, or if the temperature begins to rise significantly, stop the heating.

    • Allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum.

    • Disassemble the apparatus and properly store the purified product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No product distilling over at the expected temperature - Vacuum is not low enough.- Thermometer bulb is placed incorrectly.- Inadequate heating.- Check for leaks in the system.- Ensure the thermometer bulb is positioned just below the side arm of the distillation head.- Increase the heating mantle temperature gradually.
Bumping or unstable boiling - Lack of boiling chips or inadequate stirring.- Heating too rapidly.- Use a magnetic stirrer and a stir bar.- Reduce the heating rate.
Product solidifies in the condenser - The condenser is too cold for the boiling point of the compound at the operating pressure.- For high-boiling point compounds, it may be sufficient to use air cooling instead of circulating water.
Distillate is discolored - The compound may be decomposing at the distillation temperature.- The starting material contains non-volatile colored impurities that are being carried over.- Lower the distillation temperature by improving the vacuum.- Ensure the distillation is not proceeding to dryness, which can cause decomposition of the residue.
Poor separation of impurities - The vacuum is fluctuating.- The distillation is being conducted too quickly.- Ensure a stable vacuum source and tight seals.- Reduce the heating rate to allow for better fractionation.

Logical Workflow for Troubleshooting

TroubleshootingWorkflow start Start Distillation issue Problem Encountered start->issue no_distillate No Product Distilling issue->no_distillate No distillate bumping Bumping / Unstable Boiling issue->bumping Unstable boiling solid_condenser Product Solidifies in Condenser issue->solid_condenser Solid in condenser discolored Discolored Distillate issue->discolored Discolored product poor_separation Poor Separation issue->poor_separation Poor separation check_vacuum Check Vacuum Level & Leaks no_distillate->check_vacuum add_stirring Ensure Proper Stirring bumping->add_stirring adjust_cooling Adjust Condenser Cooling solid_condenser->adjust_cooling improve_vacuum Improve Vacuum to Lower Temp discolored->improve_vacuum check_forerun Ensure Adequate Forerun Collection poor_separation->check_forerun check_thermometer Check Thermometer Placement check_vacuum->check_thermometer increase_heat Increase Heat Gradually check_thermometer->increase_heat end Successful Distillation increase_heat->end reduce_heat Reduce Heating Rate add_stirring->reduce_heat reduce_heat->end reduce_heat->end adjust_cooling->end improve_vacuum->end stabilize_vacuum Stabilize Vacuum Source check_forerun->stabilize_vacuum stabilize_vacuum->reduce_heat

Caption: Troubleshooting workflow for vacuum distillation.

References

Technical Support Center: Optimizing Reaction Conditions for 2-[(2-Aminoethyl)(methyl)amino]ethanol as a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experimental conditions when using 2-[(2-Aminoethyl)(methyl)amino]ethanol as a ligand in coordination chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key features as a ligand?

This compound, also known as N-(2-Hydroxyethyl)-N-methylethylenediamine, is an amine-functionalized alcohol.[1] Its molecular structure contains a primary amine, a tertiary amine, and a primary alcohol, which provide multiple sites for chemical reactions.[1] This dual functionality allows it to act as a versatile ligand for metal catalysts and as a building block for more complex molecules.[1] The presence of both basic (amino) and acidic (hydroxyl) centers enables its participation in a wide array of chemical transformations.[1]

Q2: What are the common coordination modes of this compound?

The ligand's structure, with its N,N',O donor set, allows for several coordination modes. It possesses amino and hydroxyl functional groups that make it an effective chelating agent.[1] It can act as a multidentate ligand, binding to a central metal ion through its nitrogen and oxygen atoms.[1] The most common and stable mode is tridentate, where all three donor atoms (the two nitrogens and the oxygen) bind to the metal center, forming stable five- or six-membered chelate rings.[1][2] Depending on reaction conditions and steric factors, it can also exhibit bidentate or monodentate coordination.[2]

Q3: What factors influence the stability of metal complexes formed with this ligand?

The stability of a metal complex is influenced by both thermodynamic and kinetic factors.[3] Key considerations include:

  • Nature of the Metal Ion: The charge, size, and electron configuration of the metal ion are critical.[4]

  • Ligand Properties: The basicity and structure of the ligand play a significant role.[4] The chelate effect, where multidentate ligands like this compound form more stable complexes than comparable monodentate ligands, is a major stabilizing factor.

  • Reaction Conditions: pH, temperature, and solvent choice can impact complex stability.[4] For instance, a donor solvent might compete with the ligand for coordination sites on the metal ion.[4]

Q4: What analytical techniques are commonly used to characterize metal complexes of this ligand?

A combination of spectroscopic and analytical methods is typically employed:

  • Spectroscopic Techniques: Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the bonds present in the complex.[5][6] UV-Visible spectrophotometry is used to study the electronic transitions within the complex.[5] Nuclear Magnetic Resonance (NMR) spectroscopy helps to observe the magnetic fields around the atomic nuclei and elucidate the complex's structure.[1][5]

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Time-of-Flight-Mass Spectrometry (LC-QTOF/MS) are used to identify the complex and any potential degradation products.[1][7]

  • X-ray Crystallography: This technique can determine the precise three-dimensional structure of the complex in its crystalline form.[8]

  • Elemental Analysis: Provides the elemental composition of the synthesized complex to confirm its stoichiometry.

Troubleshooting Guide

This guide addresses common issues encountered during metal complexation experiments using this compound.

Q1: Why is the yield of my metal complex low?

Low yields can stem from several factors.[4][9] Consider the following potential causes and solutions:

  • Incomplete Reaction: The reaction may not have reached equilibrium. Try extending the reaction time or gently heating the mixture, ensuring the complex is thermally stable.[4]

  • Suboptimal Stoichiometry: An incorrect metal-to-ligand ratio can limit the formation of the desired complex. It is crucial to determine the correct stoichiometry experimentally.[4]

  • Degradation of Reactants: The pH or temperature might be causing the ligand or metal salt to decompose. Verify the stability of your starting materials under the chosen reaction conditions.[4]

  • Solvent Effects: The solvent can play a critical role. A coordinating solvent may compete with the ligand. Consider using a solvent with lower coordinating ability.[4]

  • Side Reactions: The formation of undesired byproducts can consume reactants and reduce the yield.[9]

Low_Yield_Troubleshooting start Low Complex Yield check_stoichiometry Verify Metal:Ligand Stoichiometry start->check_stoichiometry check_conditions Review Reaction Conditions (T, pH) start->check_conditions check_time Extend Reaction Time start->check_time check_solvent Evaluate Solvent Choice start->check_solvent optimize_stoichiometry Adjust M:L Ratio check_stoichiometry->optimize_stoichiometry optimize_conditions Modify Temperature or pH check_conditions->optimize_conditions optimize_time Monitor Reaction Progress (e.g., via TLC/UV-Vis) check_time->optimize_time optimize_solvent Test Non-Coordinating Solvents check_solvent->optimize_solvent outcome Yield Improved? optimize_stoichiometry->outcome optimize_conditions->outcome optimize_time->outcome optimize_solvent->outcome success Successful Optimization outcome->success Yes failure Consult Further Literature or Technical Support outcome->failure No

Caption: Troubleshooting workflow for addressing low metal complex yield.

Q2: I'm having difficulty purifying the final product. What can I do?

Purification challenges often arise due to the polar nature of the amino and hydroxyl groups in the ligand, which can make separation from reagents and byproducts difficult.[9]

  • Recrystallization: This is a common method for purifying solid complexes. Experiment with different solvent systems (e.g., ethanol-water, methanol-ether) to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Chromatography: Column chromatography using silica gel or alumina can be effective. A gradient of solvents with increasing polarity might be necessary to separate the complex from impurities.

  • Washing: After filtration, wash the collected solid product with a small amount of cold solvent to remove soluble impurities, followed by a non-polar solvent like petroleum ether to aid in drying.[2]

Q3: The synthesized complex has poor solubility in common solvents. How can I improve this?

Poor solubility can be a significant issue for characterization and application.[10]

  • Solvent Screening: Test a wide range of solvents, from non-polar (e.g., hexane) to highly polar (e.g., DMSO, DMF, water).[10]

  • Modify the Ligand: If feasible, modifying the ligand structure by adding solubilizing groups can be an effective, albeit more involved, strategy.

  • Change the Counter-ion: For ionic complexes, changing the counter-ion can dramatically affect solubility.

Q4: I suspect the ligand or complex is degrading during the reaction. How can I prevent this?

Degradation can occur due to thermal instability, oxidative processes, or unfavorable pH.[1][4]

  • Temperature Control: Avoid excessive heat. If heating is necessary, do so gently and for the minimum time required.[9] Consider running the reaction at room temperature or even at reduced temperatures.

  • Inert Atmosphere: If the metal ion or ligand is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • pH Buffering: If the reaction is pH-sensitive, using a suitable buffer can prevent degradation caused by significant pH shifts.

Data Presentation

Table 1: Physicochemical Properties of the Ligand

PropertyValueReference
IUPAC NameThis compound[11]
Molecular FormulaC₅H₁₄N₂O[11]
Molecular Weight118.18 g/mol [11]
CAS Number5753-50-4[11]
AppearanceCombustible liquid[11]
HazardsCauses severe skin burns and eye damage, May cause respiratory irritation[11]

Table 2: Key Parameters for Reaction Optimization

ParameterTypical Range/ConsiderationsRationale
Metal:Ligand Ratio 1:1, 1:2, 1:3 (Stoichiometric)Determines the coordination number and geometry of the final complex.[4]
Temperature 0°C to RefluxAffects reaction rate but can also lead to degradation if too high.[9]
Solvent Ethanol, Methanol, Water, AcetonitrileSolvent polarity and coordinating ability can influence reaction rate and product solubility.[4]
pH Acidic, Neutral, BasicCan affect the protonation state of the ligand's donor atoms, influencing its coordinating ability.
Reaction Time 1 hour to 24+ hoursMust be sufficient to allow the reaction to reach completion.[2]
Catalyst (If applicable)Catalyst loading needs to be optimized to balance reaction rate and selectivity.[9]

Experimental Protocols

General Protocol for the Synthesis of a Metal Complex with this compound

This protocol provides a general methodology. Specific quantities, temperatures, and reaction times should be optimized for the particular metal ion being used.

Materials:

  • Metal salt precursor (e.g., MCl₂, M(NO₃)₂)

  • This compound

  • Anhydrous solvent (e.g., ethanol or methanol)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Filtration apparatus (Büchner funnel, vacuum flask)

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Characterization prep_metal 1. Dissolve Metal Salt in Solvent add_ligand 3. Add Ligand Solution Dropwise to Metal Solution prep_metal->add_ligand prep_ligand 2. Dissolve Ligand in Solvent prep_ligand->add_ligand reflux 4. Heat to Reflux (e.g., 4-12 hours) add_ligand->reflux cool 5. Cool Solution to Induce Precipitation reflux->cool filtrate 6. Collect Solid by Vacuum Filtration cool->filtrate wash 7. Wash with Cold Solvent & Non-Polar Solvent filtrate->wash dry 8. Dry Product Under Vacuum wash->dry analyze 9. Analyze Product (FTIR, NMR, UV-Vis, etc.) dry->analyze Coordination_Modes cluster_ligand This compound cluster_modes Potential Coordination Modes M Metal Ion (M) N_primary N (Primary) M->N_primary N_tertiary N (Tertiary) M->N_tertiary O_hydroxyl O (Hydroxyl) M->O_hydroxyl mode1 Tridentate (N, N', O) mode2 Bidentate (N, N' or N, O) mode3 Monodentate (N or O)

References

Technical Support Center: Storage and Stability of N-(2-Aminoethyl)-N-methylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-Aminoethyl)-N-methylethanolamine (N-MMAE). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the oxidation of N-MMAE during storage and ensuring its stability for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is N-(2-Aminoethyl)-N-methylethanolamine (N-MMAE) and why is its stability important?

A1: N-(2-Aminoethyl)-N-methylethanolamine is a viscous, colorless liquid with the chemical formula C4H12N2O. It is a valuable building block in the synthesis of various pharmaceuticals and other chemical compounds. The stability of N-MMAE is critical as degradation, particularly through oxidation, can lead to the formation of impurities. These impurities can compromise the integrity of experiments, affect reaction yields, and introduce contaminants into final products, which is a significant concern in drug development.

Q2: What are the primary factors that can cause the degradation of N-MMAE during storage?

A2: The primary factors contributing to the degradation of N-MMAE are exposure to oxygen, elevated temperatures, light, and incompatible materials.[1] As a secondary amine and an alcohol, N-MMAE is susceptible to oxidation. Heat and light can accelerate this oxidative degradation process.

Q3: What are the visible signs of N-MMAE degradation?

A3: Degradation of N-MMAE may be indicated by a change in color from colorless to a yellowish or brownish hue. A noticeable change in odor may also occur. However, significant degradation can happen before any visible signs appear. Therefore, analytical testing is crucial to confirm the purity of the compound.

Q4: What are the recommended storage conditions for N-MMAE to minimize oxidation?

A4: To minimize oxidation, N-MMAE should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to displace oxygen and prevent oxidation.

Q5: Are there any materials that are incompatible with N-MMAE during storage?

A5: Yes, N-MMAE is incompatible with strong oxidizing agents, acids, and certain metals.[1] Contact with these materials can accelerate degradation and should be avoided. It is advisable to use storage containers made of inert materials like amber glass or stainless steel.

Troubleshooting Guide: Investigating N-MMAE Degradation

This guide provides a structured approach to troubleshoot potential oxidation issues with your stored N-(2-Aminoethyl)-N-methylethanolamine.

Problem: Suspected Oxidation of N-MMAE

Symptoms:

  • Discoloration of the liquid (yellowing or browning).

  • Unexpected results in experimental procedures.

  • Presence of unknown peaks in analytical chromatograms (e.g., HPLC, GC-MS).

Workflow for Troubleshooting:

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Analysis & Identification cluster_3 Corrective Actions A Suspected N-MMAE Oxidation (e.g., discoloration, failed experiment) B Review Storage Conditions - Temperature - Atmosphere (Inert?) - Light Exposure - Container Type A->B C Perform Analytical Purity Assessment - HPLC-UV/MS - GC-MS A->C F Implement Optimal Storage - Inert Atmosphere - Low Temperature - Amber Glass B->F D Compare with Reference Standard C->D E Identify Degradation Products (e.g., via MS fragmentation) C->E G Consider Addition of Antioxidant (e.g., BHT, Tocopherol - requires validation) E->G H Purify Degraded Stock (if feasible and economical) E->H I Procure Fresh Stock E->I G cluster_0 Preparation cluster_1 Conditioning cluster_2 Incubation cluster_3 Analysis A Aliquot N-MMAE into Amber Vials B Group 1: Air Atmosphere A->B C Group 2: Inert Atmosphere A->C D 4°C B->D E 25°C B->E F 40°C B->F C->D C->E C->F G Time Points: 0, 1, 2, 4, 8, 12 weeks D->G E->G F->G H HPLC / GC-MS Analysis G->H I Determine Degradation Rate H->I G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Dissolve N-MMAE in Acetonitrile B Add Triethylamine A->B C Add 4-Nitrobenzoyl Chloride B->C D React for 30 min C->D E Inject Derivatized Sample onto C18 Column D->E F Run Gradient Elution E->F G Detect at 254 nm F->G H Integrate Peak Areas G->H I Quantify using Calibration Curve H->I J Calculate Purity I->J

References

Troubleshooting low yield in "2-[(2-Aminoethyl)(methyl)amino]ethanol" complexation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the complexation of 2-[(2-Aminoethyl)(methyl)amino]ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of metal complexes with this versatile tridentate ligand.

Troubleshooting Low Yield

Low yield is a common challenge in the synthesis of coordination compounds. This section provides a systematic approach to identifying and resolving potential issues during the complexation of this compound.

Q1: My complexation reaction with this compound is resulting in a very low yield. What are the most likely causes?

Low yield in coordination chemistry can stem from several factors. The primary areas to investigate are the quality of your reagents and solvent, the reaction conditions, and the work-up/purification process.[1] It is also possible that a soluble complex ion has formed, which can alter the concentration of the components in the solution and lead to product loss.[2]

Q2: How can I determine if my ligand or metal salt is the source of the problem?

The purity of both the ligand, this compound, and the metal salt are critical.

  • Ligand Quality: this compound is susceptible to degradation. Ensure it has been stored properly, protected from atmospheric CO2 and moisture. If the purity is in doubt, purification by distillation is recommended.

  • Metal Salt Quality: The hydration state of the metal salt is crucial. Using an anhydrous or a specific hydrate form of the metal salt will affect the stoichiometry of the reaction. Ensure you are using the correct molecular weight for your calculations.

Q3: What role does the solvent play in the reaction, and how can I choose the right one?

The choice of solvent is critical as it influences the solubility of the reactants and the stability of the resulting complex.

  • Solubility: Both the ligand and the metal salt should be soluble in the chosen solvent to ensure a homogeneous reaction mixture.

  • Coordinating vs. Non-coordinating: A coordinating solvent can sometimes compete with your ligand for binding sites on the metal ion, potentially leading to lower yields. If you suspect this is an issue, consider switching to a less coordinating solvent. The effect of different solvents on the electronic spectra of similar complexes has been observed, indicating the solvent's interaction with the complex.[3]

  • Common Solvents: Alcohols like ethanol or methanol are often good choices for complexation reactions involving amino alcohols.[4]

Q4: The pH of my reaction mixture is not controlled. Could this be affecting my yield?

Yes, pH is a critical parameter in the complexation of amino alcohol ligands.

  • Protonation: At low pH, the amino groups of the ligand will be protonated, preventing them from coordinating to the metal center.[5][6]

  • Deprotonation: The hydroxyl group of the ligand may need to be deprotonated to coordinate to the metal ion, which is often facilitated by a base.

  • Hydroxide Precipitation: At high pH, many metal ions will precipitate as metal hydroxides, preventing the formation of the desired complex.

It is often necessary to use a buffer or a non-coordinating base to maintain the optimal pH for complexation.

Q5: I am not using a base in my reaction. Should I be?

For many complexation reactions with amino alcohol ligands, the addition of a base is beneficial. The base can deprotonate the hydroxyl group, making it a better nucleophile for coordination. However, the choice and amount of base must be carefully considered to avoid precipitation of the metal hydroxide.

Q6: Are there any common side reactions I should be aware of?

With a multidentate ligand like this compound, several outcomes are possible. The ligand can act as a bidentate or tridentate ligand, and the formation of polymeric species is also a possibility, especially if the stoichiometry is not carefully controlled.[7][8]

Frequently Asked Questions (FAQs)

Q: What is the typical coordination mode of this compound?

This compound is a flexible ligand that can act as a tridentate N,N,O-donor.[7] The two nitrogen atoms and the oxygen atom of the hydroxyl group can all coordinate to a central metal ion. Depending on the metal ion and reaction conditions, it can also act as a bidentate or even a monodentate ligand.

Q: How can I purify my final complex?

Purification of coordination compounds can be challenging. Common methods include:

  • Recrystallization: This is the most common method for purifying solid complexes. Finding the right solvent system is key.

  • Column Chromatography: For some complexes, chromatography on silica or alumina can be effective.

  • Washing: Washing the precipitated complex with appropriate solvents can remove unreacted starting materials and byproducts.

Q: How can I confirm the structure of my synthesized complex?

A combination of analytical techniques is typically required to confirm the structure of a new coordination compound:

  • Infrared (IR) Spectroscopy: To observe changes in the vibrational frequencies of the N-H, O-H, and C-N bonds upon coordination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand in the complex.

  • UV-Vis Spectroscopy: To study the electronic transitions of the complex, which can provide information about the coordination environment of the metal ion.

  • Elemental Analysis: To determine the empirical formula of the complex.

  • X-ray Crystallography: This provides unambiguous proof of the structure of the complex in the solid state.

Data Presentation

The following table summarizes the effect of various reaction parameters on the yield of complexation reactions, based on analogous systems in the literature. This data should be used as a general guide for optimizing your reaction.

ParameterConditionExpected Effect on YieldRationale
Solvent Ethanol/MethanolGenerally FavorableGood solubility for both ligand and many metal salts.[4]
AcetonitrilePotentially LowerCan act as a competing ligand.
WaterVariableRisk of metal hydroxide precipitation at higher pH.
Temperature Room TemperatureGood Starting PointBalances reaction rate and potential for decomposition.
RefluxMay Increase RateCan also lead to decomposition or side reactions.
Base Weak Base (e.g., Triethylamine)Often Improves YieldFacilitates deprotonation of the hydroxyl group without causing significant metal hydroxide precipitation.
Strong Base (e.g., NaOH)Risk of Lower YieldHigh risk of precipitating the metal hydroxide.
pH Acidic (pH < 4)Low YieldProtonation of amine groups prevents coordination.[5][6]
Neutral to Slightly Basic (pH 7-9)Often OptimalBalances ligand availability and minimizes metal hydroxide formation.
Strongly Basic (pH > 10)Low YieldPrecipitation of metal hydroxides.

Experimental Protocols

The following is a general, hypothetical protocol for the complexation of this compound with a generic metal(II) chloride salt. This should be considered a starting point and may require significant optimization for your specific system.

Materials:

  • This compound (purified by distillation)

  • Metal(II) chloride hydrate (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O)

  • Ethanol (anhydrous)

  • Triethylamine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the metal(II) chloride hydrate (1.0 mmol) in anhydrous ethanol (20 mL).

  • In a separate beaker, dissolve this compound (1.0 mmol) in anhydrous ethanol (10 mL).

  • Slowly add the ligand solution to the stirring metal salt solution at room temperature.

  • Add triethylamine (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours or gently reflux for 4-6 hours. The progress of the reaction can often be monitored by a color change.

  • Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by filtration. If no precipitate forms, slowly evaporate the solvent under reduced pressure to induce crystallization.

  • Wash the isolated solid with a small amount of cold ethanol and then with diethyl ether.

  • Dry the product in a desiccator.

  • Characterize the product using appropriate analytical techniques.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Investigation Areas cluster_solutions Potential Solutions LowYield Low Yield in Complexation Reagents Check Reagents & Solvent LowYield->Reagents Conditions Evaluate Reaction Conditions LowYield->Conditions Workup Review Work-up & Purification LowYield->Workup PurifyReagents Purify/Dry Reagents & Solvent Reagents->PurifyReagents Impure? OptimizeConditions Optimize Temp, Time, pH, Base Conditions->OptimizeConditions Suboptimal? RefinePurification Refine Extraction & Crystallization Workup->RefinePurification Product Loss? PurifyReagents->LowYield Re-evaluate OptimizeConditions->LowYield Re-evaluate RefinePurification->LowYield Re-evaluate

Caption: Troubleshooting workflow for low yield.

CoordinationModes cluster_ligand This compound cluster_metal Metal Center cluster_modes Potential Coordination Modes N1 N (primary amine) N2 N (tertiary amine) M M N1->M coord. O1 O (hydroxyl) N2->M coord. O1->M coord. Tridentate Tridentate (N,N,O) M->Tridentate BidentateNN Bidentate (N,N) M->BidentateNN BidentateNO Bidentate (N,O) M->BidentateNO

Caption: Potential coordination modes of the ligand.

References

Technical Support Center: HPLC Purity Analysis of N-(2-Aminoethyl)-N-methylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the HPLC purity analysis of N-(2-Aminoethyl)-N-methylethanolamine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the HPLC analysis of N-(2-Aminoethyl)-N-methylethanolamine?

A1: N-(2-Aminoethyl)-N-methylethanolamine is a polar, hydrophilic compound with basic amino groups. Key challenges in its HPLC analysis include poor retention on traditional reversed-phase (C18) columns, peak tailing due to interactions with residual silanols on the stationary phase, and a lack of a strong UV chromophore for sensitive detection.[1]

Q2: Which HPLC columns are suitable for analyzing N-(2-Aminoethyl)-N-methylethanolamine?

A2: Due to its polar nature, alternative stationary phases are often required. Options include:

  • Mixed-mode columns: These columns, such as Primesep A, offer both reversed-phase and ion-exchange retention mechanisms, which can improve the retention of polar amines.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns: HILIC columns are specifically designed for the retention of polar compounds.

  • "Aqueous" C18 columns: These are specially designed reversed-phase columns that are stable in highly aqueous mobile phases and can prevent ligand collapse.[2]

Q3: How can I detect N-(2-Aminoethyl)-N-methylethanolamine if it has poor UV absorbance?

A3: Several detection strategies can be employed:

  • Pre-column derivatization: This is a common approach where the analyte is reacted with a reagent to attach a UV-absorbing or fluorescent tag.[3][4] Common derivatizing agents for amines include o-phthaldiadehyde (OPA) and 9-fluorenylmethylchloroformate (FMOC).[5]

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte and is suitable for non-volatile compounds.[1]

  • Charged Aerosol Detector (CAD): CAD is another universal detector that provides a near-uniform response for non-volatile analytes.

  • Refractive Index (RI) Detector: RI detectors can be used for detecting ethanolamines, which are volatile and lack UV activity.[6]

Q4: What is peak tailing and how can I prevent it when analyzing amines?

A4: Peak tailing is when a chromatographic peak is asymmetrical, with the latter part of the peak being drawn out. For basic compounds like amines, this is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[7] To minimize peak tailing:

  • Use a base-deactivated column: Many modern columns are end-capped to reduce the number of free silanol groups.

  • Adjust mobile phase pH: Operating at a higher pH can suppress the ionization of silanol groups, but care must be taken not to exceed the column's pH stability range.

  • Add a competing base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Poor Retention Inappropriate column chemistry (e.g., standard C18).[1] Highly aqueous mobile phase causing stationary phase collapse.[2]Use a HILIC or mixed-mode column.[1] Consider an "aqueous" C18 column.[2] Increase the organic content of the mobile phase if using reversed-phase.
Peak Tailing Secondary interactions with residual silanol groups.[7] Column overload.Use a base-deactivated or end-capped column. Add a competing base (e.g., 0.1% TEA) to the mobile phase.[7] Reduce sample concentration.
Baseline Noise or Drift Air bubbles in the system.[8][9] Contaminated mobile phase.[7][8] Detector lamp instability.[8] Temperature fluctuations.[8]Degas the mobile phase thoroughly.[8] Use high-purity solvents and prepare fresh mobile phase daily.[8] Allow the detector lamp to warm up properly. Use a column oven for temperature control.[8]
Irreproducible Retention Times Inadequate column equilibration.[8][10] Mobile phase composition changing over time.[10] Pump malfunction or leaks.[7]Ensure sufficient equilibration time between runs, especially with gradient methods.[9] Prepare fresh mobile phase and check for solvent evaporation.[10] Perform pump maintenance and check for leaks.
Split Peaks Column void or contamination at the inlet. Injector issue (e.g., faulty rotor seal).[9] Sample solvent incompatible with the mobile phase.Reverse flush the column with a compatible solvent. If the problem persists, replace the column. Service the injector.[9] Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.

Experimental Protocols

Below is a sample HPLC method for the purity analysis of N-(2-Aminoethyl)-N-methylethanolamine using pre-column derivatization with OPA.

1. Preparation of Solutions

  • Mobile Phase A: 20 mM Sodium Phosphate buffer, pH 7.5

  • Mobile Phase B: Acetonitrile

  • Diluent: Water:Acetonitrile (50:50, v/v)

  • Derivatization Reagent (OPA): Prepare according to a standard protocol.

  • Standard Solution: Accurately weigh and dissolve N-(2-Aminoethyl)-N-methylethanolamine in the diluent to a known concentration.

  • Sample Solution: Prepare the sample to be tested in the diluent at a similar concentration to the standard.

2. Derivatization Procedure

  • To 100 µL of the standard or sample solution, add 100 µL of the OPA derivatization reagent.

  • Mix well and allow the reaction to proceed for 2 minutes at room temperature.

  • Inject a portion of the derivatized solution into the HPLC system.

3. HPLC Conditions

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Fluorescence (Excitation: 340 nm, Emission: 455 nm)

Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
09010
205050
255050
269010
309010

Visualizations

hplc_troubleshooting_workflow start Problem Observed (e.g., Peak Tailing, No Retention) check_method Review Method Parameters (Column, Mobile Phase, Detector) start->check_method check_system Inspect HPLC System (Pump, Injector, Connections) start->check_system prepare_fresh Prepare Fresh Mobile Phase and Samples check_method->prepare_fresh consult_expert Consult Senior Analyst or Instrument Vendor check_method->consult_expert Persistent Issue check_system->prepare_fresh check_system->consult_expert Persistent Issue run_blank Run Blank Injection prepare_fresh->run_blank evaluate_blank Evaluate Blank Chromatogram run_blank->evaluate_blank evaluate_blank->check_system Baseline Issue run_standard Inject Standard evaluate_blank->run_standard Baseline OK evaluate_standard Evaluate Standard Chromatogram run_standard->evaluate_standard evaluate_standard->check_method Chromatography Issue problem_solved Problem Resolved evaluate_standard->problem_solved Chromatography OK

Caption: A workflow for troubleshooting common HPLC issues.

hplc_system_setup solvent Solvent Reservoirs (Mobile Phase) degasser Degasser solvent->degasser pump HPLC Pump degasser->pump injector Autosampler/ Manual Injector pump->injector column HPLC Column (in Column Oven) injector->column detector Detector (e.g., UV, FLD, ELSD) column->detector waste Waste detector->waste data_system Data Acquisition System (PC) detector->data_system

Caption: A schematic of a typical HPLC system setup.

References

Technical Support Center: Purification of 2-[(2-Aminoethyl)(methyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial "2-[(2-Aminoethyl)(methyl)amino]ethanol".

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: While specific impurity profiles can vary between manufacturers, common impurities in commercial aminoalcohols and diamines may include:

  • Starting materials and byproducts: Unreacted starting materials from the synthesis process or byproducts from side reactions.

  • Related amines: Other low molecular weight amines can be present as impurities.[1]

  • Water: Due to the hygroscopic nature of many amines, water is a common impurity.

  • Degradation products: Exposure to air (CO2) and high temperatures can lead to the formation of degradation products. For similar aminoethanols, these can include cyclic compounds like imidazolidinones and piperazines.

  • Color-forming bodies: Trace impurities that can cause the product to have a yellowish tint.

Q2: What is the recommended method for purifying this compound?

A2: Fractional distillation under reduced pressure is the most common and effective method for purifying liquid aminoalcohols like this compound.[2][3] This technique separates compounds based on differences in their boiling points. Distillation at atmospheric pressure is often avoided for similar compounds as it can lead to decomposition.

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization is primarily used for purifying solid compounds.[4][5] Since this compound is a liquid at room temperature, direct recrystallization is not feasible. However, it may be possible to convert the amine into a solid salt derivative (e.g., a hydrochloride salt), which can then be purified by recrystallization.[6] The purified salt would then need to be converted back to the free amine.

Q4: How can I assess the purity of my this compound?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile impurities. Due to the polar nature of the amino and hydroxyl groups, derivatization is often necessary to improve volatility and thermal stability for GC-MS analysis.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the main compound and detect non-volatile impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify major impurities.

  • Karl Fischer Titration: This method is specifically used to determine the water content.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Bumping or uneven boiling - Lack of boiling chips or stir bar.- Heating too rapidly.- Add a few boiling chips or a magnetic stir bar to the distillation flask.- Heat the flask gradually and evenly.
No distillate collecting - Insufficient heating.- Leak in the system.- Condenser water is too cold for a high-boiling liquid, causing it to solidify.- Increase the heating mantle temperature.- Check all joints and connections for a proper seal. Use grease on ground glass joints if necessary.[11]- For high-boiling compounds, consider using a condenser with warmer water or an air condenser.
Distillate is cloudy - Presence of water (if the compound is not fully miscible with water).- Co-distillation with an impurity.- Ensure the starting material is dry before distillation. A pre-drying step with a suitable drying agent may be necessary.- Improve the efficiency of the fractional distillation column (e.g., use a longer column or one with a more efficient packing).
Product color is yellow after distillation - Thermal decomposition during distillation.- Presence of non-volatile colored impurities that were carried over.- Lower the distillation pressure to reduce the boiling point and minimize thermal stress.- Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Consider a pre-treatment step, such as washing with a suitable solvent, to remove some impurities before distillation.
Purity Analysis
Problem Possible Cause(s) Solution(s)
Poor peak shape or no peak in GC-MS - The compound is too polar and is interacting with the column.- Thermal decomposition in the injector or column.- Derivatize the sample to increase its volatility and reduce polarity. Common derivatizing agents for amines and alcohols include silylating agents (e.g., BSTFA) or acylating agents (e.g., TFAA).[7]- Use a lower injection port temperature.- Use a more inert GC column.
Multiple peaks in HPLC analysis - Presence of impurities.- On-column degradation of the sample.- Identify the impurities by comparing with known standards or by using a mass spectrometer detector (LC-MS).- Adjust the mobile phase pH to ensure the amine is in a single protonation state.- Use a milder mobile phase or a different column stationary phase.

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of commercial this compound. This data is representative of what might be expected for a compound of this type and should be used for illustrative purposes only.

Parameter Before Purification After Fractional Distillation Method of Analysis
Purity (by GC, area %) 95.0%>99.5%GC-MS (after derivatization)
Water Content 1.5%<0.1%Karl Fischer Titration
Major Impurity A (e.g., starting material) 2.0%Not DetectedGC-MS
Major Impurity B (e.g., byproduct) 1.0%<0.2%GC-MS
Appearance Pale yellow liquidColorless liquidVisual Inspection
Yield N/A85-95%Gravimetric

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To purify commercial this compound by removing volatile and non-volatile impurities.

Materials:

  • Commercial this compound

  • Boiling chips or magnetic stir bar

  • Vacuum grease

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Heating mantle

  • Vacuum pump with a pressure gauge and cold trap

Procedure:

  • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glassware is dry.

  • Add the commercial this compound and a few boiling chips or a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

  • Begin circulating cold water through the condenser.

  • Turn on the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).

  • Turn on the heating mantle and gradually heat the flask.

  • Observe the condensation ring rising slowly up the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (typically 1-2 drops per second).

  • Discard the initial fraction (forerun), which may contain lower-boiling impurities.

  • Collect the main fraction at a constant temperature and pressure.

  • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

  • Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Purity Analysis by GC-MS (after Derivatization)

Objective: To determine the purity of this compound and identify impurities using GC-MS.

Materials:

  • Purified this compound

  • Anhydrous pyridine or other suitable solvent

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC vials with inserts

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: In a clean, dry GC vial, dissolve a small amount (approx. 1 mg) of the this compound in 0.5 mL of anhydrous pyridine.

  • Derivatization: Add 0.5 mL of BSTFA with 1% TMCS to the vial. Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature. Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

  • GC-MS Parameters (Typical):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

    • Mass Spectrometer: Scan in the range of m/z 40-500.

Mandatory Visualization

PurificationWorkflow cluster_prep Preparation cluster_distillation Fractional Distillation cluster_analysis Analysis start Commercial this compound drying Optional: Pre-drying (e.g., with molecular sieves) start->drying dist_setup Assemble Distillation Apparatus drying->dist_setup heating Heat under Reduced Pressure dist_setup->heating fractions Collect Fractions heating->fractions forerun Forerun (Impurities) fractions->forerun Low Boiling Point main_fraction Main Fraction (Purified Product) fractions->main_fraction Constant Boiling Point residue Residue (High-boiling Impurities) fractions->residue High Boiling Point purity_check Purity Analysis (GC-MS, HPLC, KF) main_fraction->purity_check end Purified this compound purity_check->end TroubleshootingLogic cluster_uneven_boiling Uneven Boiling cluster_no_distillate No Distillate cluster_color Colored Distillate start Distillation Problem cause_boiling No boiling chips/stir bar? Rapid heating? start->cause_boiling cause_no_dist Insufficient heat? System leak? start->cause_no_dist cause_color Thermal decomposition? Carry-over? start->cause_color solution_boiling Add boiling chips/stir bar. Heat gradually. cause_boiling->solution_boiling solution_no_dist Increase heat. Check seals. cause_no_dist->solution_no_dist solution_color Lower pressure. Use inert atmosphere. cause_color->solution_color

References

Technical Support Center: Catalyst Poisoning by N-(2-Aminoethyl)-N-methylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to diagnose and resolve issues related to catalyst poisoning by N-(2-Aminoethyl)-N-methylethanolamine in catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning and how does N-(2-Aminoethyl)-N-methylethanolamine cause it?

A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites, reducing or completely inhibiting its activity. N-(2-Aminoethyl)-N-methylethanolamine is a potent poison for many catalysts, particularly those based on platinum group metals (PGMs) such as palladium (Pd) and platinum (Pt). Its poisoning effect is attributed to the strong interaction between the lone pair of electrons on its nitrogen atoms and the vacant d-orbitals of the metal catalyst. The presence of two nitrogen atoms and one oxygen atom in its structure allows for a strong chelating effect, where the molecule can bind to a single metal atom at multiple points, forming a highly stable complex that deactivates the catalytic site.

Q2: Which catalysts are most susceptible to poisoning by N-(2-Aminoethyl)-N-methylethanolamine?

A2: Platinum group metal (PGM) catalysts are highly susceptible to poisoning by nitrogen-containing compounds. This includes, but is not limited to:

  • Palladium on carbon (Pd/C)

  • Platinum on carbon (Pt/C)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Raney Nickel (Ra-Ni)

Q3: What are the common signs of catalyst poisoning in my reaction?

A3: The most common indicators of catalyst poisoning include:

  • A significant decrease in the reaction rate or a complete halt of the reaction.

  • The need for higher catalyst loading to achieve the desired conversion.

  • A decrease in product yield and an increase in impurities or byproducts.

  • In some cases, a change in the color of the reaction mixture may be observed.

Q4: In which types of reactions is poisoning by N-(2-Aminoethyl)-N-methylethanolamine a concern?

A4: Poisoning by this compound is a significant concern in reactions where it is present as a reactant, solvent, additive, or impurity. A prime example is catalytic hydrogenation, where functional groups are reduced in the presence of a metal catalyst and hydrogen gas. Other susceptible reactions include cross-coupling reactions (e.g., Suzuki, Heck) where palladium catalysts are commonly used.

Troubleshooting Guides

Issue: Hydrogenation reaction has stalled or is proceeding very slowly.

Possible Cause: Catalyst poisoning by N-(2-Aminoethyl)-N-methylethanolamine.

Troubleshooting Steps:

  • Confirm Reagent Purity: Ensure that all starting materials and solvents are free from N-(2-Aminoethyl)-N-methylethanolamine or other amine impurities.

  • Increase Catalyst Loading: Add a fresh batch of catalyst to the stalled reaction. If the reaction resumes, it is a strong indication that the initial catalyst was poisoned.

  • Run a Control Experiment: Conduct the reaction with a substrate that does not contain the diamine functionality. If this reaction proceeds as expected, it further points to N-(2-Aminoethyl)-N-methylethanolamine as the poisoning agent.

  • Protect the Amine Groups: If the amine functionalities are not the desired reaction site, consider protecting them with a suitable protecting group (e.g., Boc, Cbz) before the catalytic step. The protecting group can be removed in a subsequent step.

  • Catalyst Washing (for reusable catalysts): If you suspect the catalyst is poisoned and wish to attempt regeneration, you can wash the recovered catalyst with a dilute acidic solution to remove the strongly bound amine.

Logical Flow for Troubleshooting

troubleshooting_flow start Reaction Stalled or Slow check_purity Verify Purity of All Reagents start->check_purity increase_catalyst Increase Catalyst Loading check_purity->increase_catalyst Purity Confirmed control_experiment Run Control Experiment (without suspected poison) increase_catalyst->control_experiment Reaction Resumes characterize_catalyst Characterize Spent Catalyst (XPS, TEM, TGA) increase_catalyst->characterize_catalyst No Improvement protect_amine Consider Protecting Amine Groups control_experiment->protect_amine Control is Successful remedy_found Problem Solved protect_amine->remedy_found characterize_catalyst->remedy_found Poisoning Confirmed diagnostic_test cluster_A Reaction A (Control) cluster_B Reaction B (Test) A1 Standard Reaction Setup A2 Monitor Progress A1->A2 compare Compare Rates and Conversions A2->compare B1 Standard Setup + Poison B2 Monitor Progress B1->B2 B2->compare poisoning_mechanism cluster_catalyst Catalyst Surface cluster_poison N-(2-Aminoethyl)-N-methylethanolamine M Pd or Pt N1 N M->N1 Coordination N2 N M->N2 Chelation O O M->O Interaction C1 C N1->C1 C5 C N1->C5 C3 C N2->C3 C2 C C1->C2 C2->N2 C4 C C3->C4 C4->O

"2-[(2-Aminoethyl)(methyl)amino]ethanol" reaction work-up procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the reaction work-up and purification of 2-[(2-Aminoethyl)(methyl)amino]ethanol. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental work-up of this compound.

Issue 1: Low Product Yield After Work-up

  • Question: After performing the reaction to synthesize this compound, the final yield is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low product yield can stem from several factors throughout the reaction and work-up process. Consider the following:

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or NMR) to ensure all starting materials have been consumed before initiating the work-up.

    • Product Loss During Extraction: Due to the presence of both amino and hydroxyl groups, this compound has a degree of water solubility. During aqueous work-up, the product may partition into the aqueous layer, leading to loss. To mitigate this, perform multiple extractions with an organic solvent and consider salting out the aqueous layer with NaCl to decrease the product's solubility.

    • Product Volatility: Although it has a relatively high boiling point, the product may be lost during solvent removal under reduced pressure if the temperature is too high. It is crucial to control the temperature of the water bath during solvent evaporation.

    • Degradation: The compound may be sensitive to acidic or basic conditions during work-up. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions.

Issue 2: Product Contamination with Starting Materials or By-products

  • Question: My purified this compound shows the presence of unreacted starting materials or unexpected side products. How can I improve the purity?

  • Answer: The presence of impurities necessitates a review of both the reaction conditions and the purification strategy.

    • Stoichiometry and Reaction Conditions: Ensure the molar ratios of reactants were correct. An excess of a starting material will likely carry through to the work-up. Optimizing reaction temperature and time can also minimize the formation of by-products.

    • Purification Method: For a high-boiling, polar compound like this compound, vacuum distillation is a highly effective purification method to separate it from non-volatile impurities.[1] Column chromatography on silica gel can also be employed; however, the polar nature of the compound may lead to tailing. To address this, consider using a more polar eluent system or deactivating the silica gel with a small amount of a base like triethylamine in the eluent.

Issue 3: Difficulty in Isolating the Final Product

  • Question: I am having trouble isolating this compound from the reaction mixture. It seems to be an oil that is difficult to handle.

  • Answer: this compound is expected to be a liquid or a low-melting solid at room temperature.

    • Salt Formation: If the work-up involves acidic conditions, the product may have formed a salt, which will have very different solubility properties. If you suspect salt formation, you can basify the aqueous solution to liberate the free amine before extraction.

    • Recrystallization as a Salt: While the free base may be an oil, it can be converted to a crystalline salt (e.g., hydrochloride or oxalate salt) which can then be purified by recrystallization.[1] This can be an effective method for obtaining a high-purity, solid product.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for a reaction synthesizing this compound?

A1: A general work-up procedure would involve quenching the reaction, removing the solvent, extracting the product, drying the organic phase, and purifying the final compound. A detailed protocol is provided in the "Experimental Protocols" section.

Q2: What purification techniques are most suitable for this compound?

A2: Due to its high boiling point and polar nature, the most effective purification methods are vacuum distillation and column chromatography.[1] Vacuum distillation is particularly useful for separating the product from non-volatile impurities.

Q3: How can I confirm the purity of my final product?

A3: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) will provide information on the purity and confirm the molecular weight of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and identify any impurities. Elemental analysis can also be used to determine the elemental composition of the product.

Q4: Are there any specific safety precautions I should take during the work-up of this compound?

A4: Yes. Amines can be corrosive and irritating. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₅H₁₄N₂O
Molecular Weight 118.18 g/mol
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid
Boiling Point High boiling point, amenable to vacuum distillation
Solubility Soluble in water and polar organic solvents

(Note: Specific experimental values for boiling point and other physical constants may vary depending on purity and atmospheric pressure.)

Experimental Protocols

Protocol 1: General Reaction Work-up and Purification of this compound

This protocol outlines a general procedure for the work-up and purification of this compound following its synthesis.

1. Quenching the Reaction:

  • Cool the reaction mixture to room temperature.
  • Slowly and carefully add a suitable quenching agent (e.g., water, saturated aqueous NH₄Cl, or a mild acid/base depending on the reaction conditions) to neutralize any reactive species.

2. Solvent Removal:

  • If the reaction was performed in an organic solvent, remove the solvent under reduced pressure using a rotary evaporator. Use a water bath at a moderate temperature (e.g., 30-40 °C) to avoid loss of the product.

3. Extraction:

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
  • Transfer the solution to a separatory funnel and wash it with brine (saturated aqueous NaCl solution).
  • If the reaction mixture is acidic, first neutralize it with a mild base (e.g., saturated aqueous NaHCO₃) before extraction. If it is basic, a wash with dilute acid might be necessary, but be aware of potential salt formation of the product.
  • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent to maximize product recovery.
  • Combine all organic layers.

4. Drying:

  • Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
  • Filter off the drying agent and wash it with a small amount of the organic solvent.
  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

5. Purification by Vacuum Distillation:

  • Set up a vacuum distillation apparatus.
  • Place the crude product in the distillation flask with a magnetic stir bar.
  • Slowly apply vacuum and begin heating the distillation flask.
  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

Visualizations

experimental_workflow cluster_purification Purification Options start Reaction Mixture quench Quench Reaction start->quench solvent_removal Solvent Removal (Rotary Evaporator) quench->solvent_removal extraction Aqueous Work-up & Extraction solvent_removal->extraction drying Drying of Organic Phase extraction->drying crude_product Crude Product drying->crude_product purification Purification crude_product->purification vac_dist Vacuum Distillation purification->vac_dist High Boiling Point col_chrom Column Chromatography purification->col_chrom High Polarity final_product Pure Product analysis Purity Analysis (GC-MS, NMR) final_product->analysis vac_dist->final_product col_chrom->final_product

Caption: General experimental workflow for the work-up and purification of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product isolation_issue Isolation Issues start->isolation_issue incomplete_reaction incomplete_reaction low_yield->incomplete_reaction Check Reaction Completion extraction_loss extraction_loss low_yield->extraction_loss Optimize Extraction degradation degradation low_yield->degradation Check pH Stability check_stoichiometry check_stoichiometry impure_product->check_stoichiometry Verify Reactant Ratios optimize_purification optimize_purification impure_product->optimize_purification Refine Purification Method check_salt_formation check_salt_formation isolation_issue->check_salt_formation Test for Salt Formation recrystallize_salt recrystallize_salt isolation_issue->recrystallize_salt Consider Salt Recrystallization

Caption: Troubleshooting logic for common issues in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to 2-[(2-Aminoethyl)(methyl)amino]ethanol and Ethylenediamine as Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry and catalysis, the selection of an appropriate ligand is paramount to steering the outcome of a chemical transformation. This guide provides a detailed comparison of two ethylenediamine-based ligands: the classic bidentate ligand, ethylenediamine (en), and the potentially tridentate ligand, 2-[(2-Aminoethyl)(methyl)amino]ethanol. This comparison aims to provide an objective analysis of their respective structural features, coordination behavior, and potential applications, supported by available data.

At a Glance: Structural and Physicochemical Properties

A fundamental comparison of the two ligands reveals key differences in their structure and potential coordination modes. Ethylenediamine is a simple, yet effective, bidentate chelating agent, while this compound introduces additional complexity and functionality.

PropertyThis compoundEthylenediamine
Synonyms N-(2-Hydroxyethyl)-N-methylethylenediamine1,2-Diaminoethane, en
CAS Number 5753-50-4[1]107-15-3
Molecular Formula C5H14N2O[1]C2H8N2
Molar Mass 118.18 g/mol [1]60.10 g/mol
Structure this compoundEthylenediamine
Donor Atoms N (primary amine), N (tertiary amine), O (hydroxyl)N (primary amine), N (primary amine)
Potential Denticity Tridentate (N,N,O) or Bidentate (N,N)[2]Bidentate (N,N)[3]
Key Features Asymmetric structure, potential for forming five- and six-membered chelate rings. The hydroxyl group can be deprotonated to act as an anionic donor.Symmetric structure, forms stable five-membered chelate rings.[3]

Coordination Chemistry: A Comparative Analysis

The coordination behavior of a ligand is dictated by its structure, including the number and type of donor atoms, and the chelate ring sizes it can form.

Ethylenediamine: The Bidentate Archetype

Ethylenediamine is a cornerstone of coordination chemistry, renowned for its ability to form stable five-membered chelate rings with a wide array of metal ions.[3] This chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is a key feature of its coordination chemistry.

This compound: A Ligand of Greater Complexity

Due to the presence of a primary amine, a tertiary amine, and a hydroxyl group, this compound can act as a versatile ligand.[2] It can coordinate to a metal center in several ways:

  • Tridentate (N,N,O) Coordination: This is the most likely coordination mode, where all three donor atoms bind to the metal center, forming one five-membered and one six-membered chelate ring.[2]

  • Bidentate (N,N) Coordination: The two nitrogen atoms can coordinate to the metal, leaving the hydroxyl group uncoordinated.

  • Monodentate Coordination: While less common, coordination through a single donor atom is also possible.

The presence of a tertiary amine and a hydroxyl group introduces both steric and electronic effects that differentiate it from ethylenediamine. The methyl group on one of the nitrogen atoms increases steric bulk around the metal center, which can influence the geometry and stability of the resulting complex. The hydroxyl group can remain protonated or be deprotonated to act as an anionic oxygen donor, which would significantly impact the overall charge and properties of the complex.

Quantitative Comparison: Stability of Metal Complexes

The stability of a metal-ligand complex is quantified by its stability constant (log K) or overall stability constant (log β). Higher values indicate greater stability. While extensive data is available for ethylenediamine, there is a notable lack of published stability constants for this compound. The following table provides a comparison based on available data for ethylenediamine and inferences for this compound based on related structures.

Table 2: Logarithmic Stability Constants (log K) of Metal Complexes

Metal IonEthylenediamine (en)This compound (inferred)
Cu(II) log K1 = 10.55, log K2 = 9.05Expected to be high due to the chelate effect and potential tridentate coordination. The stability will be influenced by the protonation state of the hydroxyl group.
Ni(II) log K1 = 7.45, log K2 = 6.23, log K3 = 4.34Similar to Cu(II), expected to form stable complexes. The tridentate nature could lead to higher stability compared to the bis(en) complex.
Zn(II) log K1 = 5.71, log K2 = 4.80Likely to form stable complexes, though potentially with lower stability constants compared to Cu(II) and Ni(II), following the Irving-Williams series.

Note: The stability constants for ethylenediamine are from various sources and are temperature and ionic strength dependent. The values for this compound are qualitative predictions due to the absence of experimental data.

Experimental Protocols

General Protocol for the Synthesis of a Metal Complex with this compound

This protocol is a general guideline and may require optimization for specific metal ions and desired complex stoichiometries.

Materials:

  • Metal salt (e.g., chloride, nitrate, or perchlorate salt of the desired metal)

  • This compound

  • Solvent (e.g., ethanol, methanol, or water)

  • Base (optional, e.g., sodium hydroxide, triethylamine) for deprotonation of the hydroxyl group

Procedure:

  • Dissolution of Metal Salt: Dissolve the metal salt in the chosen solvent in a reaction flask.

  • Addition of Ligand: Slowly add a stoichiometric amount of this compound to the metal salt solution with stirring. The molar ratio of metal to ligand will determine the stoichiometry of the final complex.

  • pH Adjustment (Optional): If deprotonation of the hydroxyl group is desired, slowly add a base to the reaction mixture while monitoring the pH.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 1-24 hours) to allow for complex formation. The progress of the reaction can often be monitored by a color change.

  • Isolation of the Complex: The metal complex may precipitate out of the solution upon cooling or after partial removal of the solvent under reduced pressure. The precipitate can be collected by filtration, washed with a small amount of cold solvent, and dried in a desiccator.

  • Characterization: The synthesized complex should be characterized by appropriate analytical techniques, such as elemental analysis, FT-IR spectroscopy, UV-Vis spectroscopy, and single-crystal X-ray diffraction (if suitable crystals are obtained).

Visualization of Ligand-Metal Interactions

The following diagrams, generated using the DOT language, illustrate the fundamental differences in the coordination of ethylenediamine and the potential coordination modes of this compound.

G cluster_en Ethylenediamine (bidentate) cluster_amee This compound (potential tridentate) M1 M N1 N M1->N1 N2 N M1->N2 M2 M N3 N M2->N3 N4 N M2->N4 O1 O M2->O1

Caption: Coordination modes of ethylenediamine and this compound.

The following workflow illustrates a general experimental procedure for the synthesis and characterization of a metal complex with these ligands.

G start Start dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal add_ligand Add Ligand Solution dissolve_metal->add_ligand react Stir/Heat for Reaction add_ligand->react isolate Isolate Product (Filtration/Evaporation) react->isolate characterize Characterize Complex (Spectroscopy, etc.) isolate->characterize end End characterize->end

Caption: General workflow for metal complex synthesis and characterization.

Conclusion and Future Outlook

Ethylenediamine remains a fundamental and highly predictable bidentate ligand in coordination chemistry. Its simple structure and well-documented behavior make it a reliable choice for a multitude of applications.

In contrast, this compound presents a more complex and versatile profile. Its potential for tridentate coordination and the presence of a hydroxyl group open up possibilities for forming more intricate and potentially more stable metal complexes with diverse geometries. However, the lack of extensive experimental data for this specific ligand is a significant limitation.

For researchers and drug development professionals, the choice between these two ligands will depend on the specific application. For well-established systems requiring a simple bidentate chelator, ethylenediamine is an excellent choice. For the development of new catalysts or therapeutic agents where fine-tuning of the coordination environment is crucial, this compound and its derivatives offer intriguing possibilities that warrant further investigation. Future research should focus on the systematic study of the coordination chemistry of this compound, including the determination of stability constants with various metal ions and the exploration of the catalytic and biological activities of its metal complexes. Such studies will be invaluable in unlocking the full potential of this versatile ligand.

References

Performance Showdown: N-(2-Aminoethyl)-N-methylethanolamine vs. MEA for CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and scientists in drug development and related fields.

The urgent need to mitigate carbon dioxide (CO2) emissions has spurred extensive research into efficient capture technologies. Amine scrubbing, utilizing aqueous solutions of amines to chemically absorb CO2, remains a leading method. Monoethanolamine (MEA) has long been the benchmark solvent in this field. However, the search for more efficient and robust alternatives is ongoing. This guide provides a comparative performance analysis of N-(2-Aminoethyl)-N-methylethanolamine (AEMEA) against the industry-standard MEA for CO2 capture.

While a significant body of research exists for MEA, publicly available, direct comparative experimental data for AEMEA is limited. This guide synthesizes the available information for MEA and presents a framework for evaluating AEMEA as more data becomes available.

Executive Summary: Performance at a Glance

A direct quantitative comparison of AEMEA and MEA is challenging due to the scarcity of published experimental data for AEMEA. The following tables summarize established performance metrics for MEA, which serves as a crucial benchmark for evaluating novel amine solvents.

Table 1: CO2 Absorption Capacity
AmineConcentration (wt%)Temperature (°C)CO2 Loading (mol CO2/mol amine)Reference
MEA20400.45[1]
MEA30400.52
MEA30600.43[2]
Table 2: Heat of Absorption
AmineConcentration (wt%)Temperature (°C)Heat of Absorption (kJ/mol CO2)Reference
MEA3040-85.3[3]
MEA3080-82.5[3]
MEA30120-79.8[3]
Table 3: Absorption Rate (Representative Data)
AmineConcentration (M)Temperature (°C)CO2 Loading (mol CO2/mol amine)Overall Mass Transfer Coefficient (KGav) (kmol/m³·h·kPa)Reference
MEA5.0400.2~4.5[2]
MEA5.0600.2~6.0[2]
Table 4: Degradation Profile
AmineConditionKey Degradation ProductsObservationsReference
MEAThermal (with CO2)Oxazolidinone, N-(2-hydroxyethyl)imidazolidinone (HEIA), N-(2-hydroxyethyl)ethylenediamine (HEEDA)Degradation increases with temperature and CO2 loading.[4][5][6]
MEAOxidativeAmmonia, Carboxylic acids (e.g., formic acid, acetic acid)Catalyzed by the presence of metal ions like iron.[6]

Experimental Methodologies

The following sections detail the typical experimental protocols used to evaluate the performance of amine solvents for CO2 capture.

CO2 Absorption Capacity Measurement

Objective: To determine the maximum amount of CO2 that can be absorbed by the amine solution.

Typical Protocol:

  • A known volume and concentration of the amine solution are placed in a temperature-controlled gas-liquid contactor (e.g., a stirred-tank reactor or a wetted-wall column).

  • A gas stream with a known CO2 concentration (e.g., 15% CO2 in N2) is bubbled through the solution at a constant flow rate.

  • The CO2 concentration in the outlet gas is continuously monitored using a gas analyzer.

  • The experiment continues until the amine solution is saturated with CO2, indicated by the outlet CO2 concentration equaling the inlet concentration.

  • The total amount of absorbed CO2 is calculated by integrating the difference between the inlet and outlet CO2 concentrations over time.

  • The CO2 loading is then expressed as moles of CO2 absorbed per mole of amine.

Heat of Absorption Measurement

Objective: To quantify the heat released during the exothermic reaction between CO2 and the amine.

Typical Protocol:

  • A reaction calorimeter is used to precisely measure the heat generated.

  • A known amount of the amine solution is placed in the calorimeter and allowed to reach thermal equilibrium at the desired temperature.

  • A known amount of CO2 is then introduced into the solution.

  • The temperature change or the heat flow required to maintain isothermal conditions is measured.

  • The heat of absorption is calculated from the measured heat and the amount of CO2 absorbed.

Absorption Rate Measurement

Objective: To determine the kinetics of the CO2 absorption reaction.

Typical Protocol:

  • A wetted-wall column or a stirred-cell reactor with a well-defined gas-liquid interfacial area is used.

  • The amine solution flows as a thin film down the column or is stirred at a constant rate.

  • A gas stream containing CO2 flows concurrently or counter-currently to the liquid.

  • The rate of CO2 absorption is determined by measuring the change in CO2 concentration in either the gas or liquid phase over time.

  • The overall mass transfer coefficient (KGav) is then calculated, which is indicative of the absorption rate.

Degradation Studies

Objective: To assess the chemical stability of the amine solvent under process conditions.

Typical Protocol for Thermal Degradation:

  • A sample of the CO2-loaded amine solution is placed in a sealed, high-pressure stainless steel cylinder.

  • The cylinder is heated to a temperature representative of the stripper conditions (e.g., 120-150°C) for a specified duration.

  • After cooling, the solution is analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to identify and quantify degradation products and the remaining amine concentration.

Typical Protocol for Oxidative Degradation:

  • A sample of the amine solution is placed in a reactor and sparged with a gas mixture containing O2 and CO2 at a temperature representative of the absorber (e.g., 50-60°C).

  • Metal catalysts (e.g., iron salts) may be added to simulate corrosion effects.

  • The solution is periodically sampled and analyzed to monitor the decrease in amine concentration and the formation of degradation products.

Experimental and Logical Flow

The evaluation of a novel amine solvent for CO2 capture typically follows a structured workflow to comprehensively assess its performance characteristics.

CO2_Capture_Solvent_Evaluation cluster_0 Solvent Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison cluster_3 Conclusion A Prepare Aqueous Amine Solution (e.g., 30 wt% AEMEA or MEA) B CO2 Absorption Capacity (Gas-Liquid Contactor) A->B C Heat of Absorption (Reaction Calorimeter) A->C D Absorption Rate (Wetted-Wall Column) A->D E Degradation Studies (Thermal & Oxidative) A->E F Quantify Performance Metrics: - CO2 Loading - Heat of Absorption - Mass Transfer Coefficient - Degradation Rate & Products B->F C->F D->F E->F G Compare with Benchmark (MEA) F->G H Assess Viability as a CO2 Capture Solvent G->H

References

Stability of Metal Complexes: A Comparative Analysis of "2-[(2-Aminoethyl)(methyl)amino]ethanol" and Related Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability constants of metal complexes formed with the ligand "2-[(2-Aminoethyl)(methyl)amino]ethanol" and structurally similar alternatives. The stability of a metal complex is a critical parameter in various fields, including medicinal chemistry, environmental science, and materials science. It quantifies the strength of the interaction between a metal ion and a ligand, providing insights into the potential efficacy of a chelating agent in drug delivery, the transport of metal ions in biological systems, or the formation of novel materials.

Comparison of Ligand Structures

The ligands compared in this guide share common structural features, primarily amino and/or hydroxyl donor groups, which are responsible for their coordinating properties.

  • This compound: The primary ligand of interest, featuring a primary amine, a tertiary amine, and a hydroxyl group.

  • Ethylenediamine (en): A simple bidentate ligand with two primary amine groups.

  • Ethanolamine (eta): A bidentate ligand with one primary amine and one hydroxyl group.

  • N-Methylethylenediamine (men): A bidentate ligand with one primary and one secondary amine group.

  • Diethylenetriamine (dien): A tridentate ligand with two primary and one secondary amine group.

Stability Constants of Metal Complexes

The stability of metal complexes is typically reported as logarithm of the stepwise formation constant (log K) or the overall stability constant (log β). The following tables summarize the reported stability constants for the alternative ligands with common divalent metal ions. The data is primarily from potentiometric titrations under specified conditions of temperature and ionic strength.

Table 1: Stepwise Stability Constants (log K) of Metal Complexes with Bidentate Ligands

Metal IonEthylenediamine (en)Ethanolamine (eta)N-Methylethylenediamine (men)
Cu(II) log K₁ = 10.55, log K₂ = 9.05log K₁ = 4.33log K₁ = 10.60, log K₂ = 8.80
Ni(II) log K₁ = 7.45, log K₂ = 6.23, log K₃ = 4.33log K₁ = 3.03, log K₂ = 2.30log K₁ = 7.60, log K₂ = 5.90
Zn(II) log K₁ = 5.71, log K₂ = 4.88log K₁ = 2.0 (approx.)log K₁ = 5.90, log K₂ = 4.60
Co(II) log K₁ = 5.89, log K₂ = 4.63, log K₃ = 3.10log K₁ = 2.22log K₁ = 6.00, log K₂ = 4.30

Note: Conditions for the data may vary between sources. The values should be used for comparative purposes.

Table 2: Stepwise Stability Constants (log K) of Metal Complexes with Diethylenetriamine (dien)

Metal Ionlog K₁log K₂
Cu(II) 15.910.9
Ni(II) 10.77.9
Zn(II) 8.95.0
Co(II) 8.26.2

The stability of the metal complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is evident in the provided data. The higher stability of Cu(II) complexes is attributed to the Jahn-Teller effect.

Based on the data for the alternative ligands, it can be inferred that "this compound", as a potentially tridentate ligand (coordinating through the two nitrogen atoms and the oxygen atom of the hydroxyl group), would form relatively stable complexes with transition metal ions. The presence of the methyl group on one of the nitrogen atoms might introduce some steric hindrance, potentially affecting the stability constants compared to a non-methylated analogue.

Experimental Protocol: Potentiometric Titration (Irving-Rossotti Method)

The determination of stability constants of metal complexes is commonly performed using potentiometric pH titration, often employing the Irving-Rossotti method.[1][2][3][4][5][6][7][8] This technique involves the titration of a ligand solution with a standard base in the absence and presence of a metal ion.

Solutions Required:

  • Standard Mineral Acid: A standardized solution of an acid like HCl or HNO₃ (e.g., 0.1 M).

  • Standard Ligand Solution: A solution of the ligand of known concentration, prepared in the same acid as above to ensure protonation of the ligand.

  • Standard Metal Ion Solution: A solution of the metal salt (e.g., nitrate or perchlorate) of known concentration.

  • Standard Carbonate-Free Base: A standardized solution of a strong base like NaOH or KOH (e.g., 0.1 M), free from carbonate impurities.

  • Inert Salt Solution: A solution of an inert salt (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength throughout the titration.

Titration Procedure:

Three sets of titrations are performed at a constant temperature and ionic strength:

  • Acid Titration: Titration of a known volume of the standard mineral acid with the standard base. This helps in determining the concentration of the base and the initial hydrogen ion concentration.

  • Ligand Titration: Titration of a mixture of the standard mineral acid and the ligand solution with the standard base. This allows for the determination of the proton-ligand stability constants (pKa values) of the ligand.

  • Metal-Ligand Titration: Titration of a mixture of the standard mineral acid, the ligand solution, and the metal ion solution with the standard base.

Data Analysis:

The pH of the solution is measured after each addition of the base. From the titration curves, the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached to the metal ion (n̄) are calculated. The free ligand concentration ([L]) is then determined. By plotting n̄ against pL (-log[L]), the formation curve is obtained. The stepwise stability constants (K₁, K₂, etc.) can be determined from this curve at half-integral values of n̄ (i.e., at n̄ = 0.5, 1.5, etc.).

Workflow for Determining Stability Constants

experimental_workflow sol_acid Standard Acid tit_acid Acid Titration sol_acid->tit_acid tit_ligand Ligand Titration sol_acid->tit_ligand tit_metal Metal-Ligand Titration sol_acid->tit_metal sol_ligand Standard Ligand sol_ligand->tit_ligand sol_ligand->tit_metal sol_metal Standard Metal Ion sol_metal->tit_metal sol_base Standard Base sol_base->tit_acid sol_base->tit_ligand sol_base->tit_metal sol_salt Inert Salt sol_salt->tit_acid sol_salt->tit_ligand sol_salt->tit_metal calc_na Calculate n̄ₐ tit_acid->calc_na tit_ligand->calc_na calc_n Calculate n̄ tit_ligand->calc_n tit_metal->calc_n calc_pL Calculate pL calc_na->calc_pL plot_curve Plot Formation Curve (n̄ vs pL) calc_n->plot_curve calc_pL->plot_curve det_k Determine log K values plot_curve->det_k

Caption: Experimental workflow for determining metal-ligand stability constants using potentiometric titration.

Logical Relationship of Stability Determination

logical_relationship cluster_input Experimental Data cluster_processing Calculations cluster_output Results titration_data pH vs. Titrant Volume protonation_constants Proton-Ligand Constants (pKa) titration_data->protonation_constants formation_function Formation Function (n̄) titration_data->formation_function free_ligand_conc Free Ligand Concentration ([L]) protonation_constants->free_ligand_conc stability_constants Stability Constants (log K) formation_function->stability_constants free_ligand_conc->stability_constants

Caption: Logical flow from experimental data to the determination of stability constants.

References

A Spectroscopic Comparison of 2-[(2-Aminoethyl)(methyl)amino]ethanol and Its N-Methylated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of "2-[(2-Aminoethyl)(methyl)amino]ethanol" and its progressively N-methylated derivatives: "2-(Methylamino)ethanol" and "2-(Dimethylamino)ethanol." By presenting key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification, characterization, and differentiation of these closely related amino alcohols. Such compounds are of interest in various research and development areas, including their use as building blocks in the synthesis of more complex molecules and their potential biological activities.

Structural Overview

The compounds under comparison share a common ethanolamine backbone but differ in the substitution pattern on the terminal amino group. "this compound" possesses a primary, a secondary and a tertiary amine, "2-(Methylamino)ethanol" contains a secondary amine, and "2-(Dimethylamino)ethanol" features a tertiary amine. These structural variations lead to distinct spectroscopic signatures.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for "this compound" and its derivatives.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound Data not available--
2-(Methylamino)ethanol [1]3.65t-CH₂-OH
3.24br s-OH, -NH
2.70t-NH-CH₂-
2.44s-CH₃
2-(Dimethylamino)ethanol ~3.55-3.61m-CH₂-OH
~2.40m-N-CH₂-
~2.27s-N(CH₃)₂

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound Data not available-
2-(Methylamino)ethanol [2]60.6-CH₂-OH
53.5-NH-CH₂-
36.2-CH₃
2-(Dimethylamino)ethanol [3]59.1-CH₂-OH
58.5-N-CH₂-
45.8-N(CH₃)₂

Table 3: Key FTIR Absorption Bands (Liquid Film)

CompoundO-H Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)
This compound Data not available--
2-(Methylamino)ethanol [4][5]~3300 (broad)~3200 (broad)~1100
2-(Dimethylamino)ethanol [6][7][8][9]~3350 (broad)Absent~1040

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound Data not available-
2-(Methylamino)ethanol [10][11]7544, 30
2-(Dimethylamino)ethanol 8958, 44, 30

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the amino alcohol sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition: [1]

  • Spectrometer: 300 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

3. ¹³C NMR Acquisition:

  • Spectrometer: 75 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Baseline correct the spectrum.

  • Calibrate the chemical shifts using the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy[12][13][14][15]

1. Sample Preparation (Neat Liquid Film):

  • Place one or two drops of the liquid amino alcohol sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Gently place a second salt plate on top to form a thin, uniform liquid film between the plates.

2. Data Acquisition:

  • Spectrometer: FTIR spectrometer.

  • Mode: Transmittance or Absorbance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added.

  • Background: A background spectrum of the empty salt plates should be recorded prior to the sample measurement and subtracted from the sample spectrum.

3. Data Analysis:

  • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for these volatile compounds.

  • Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) into the GC.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

2. Mass Analysis:

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

  • Mass Range: Scan a suitable mass-to-charge (m/z) range, for example, m/z 10-200.

3. Data Analysis:

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern to identify characteristic fragment ions, which can aid in structural elucidation.

Visualizations

Structural Relationship of the Compared Amino Alcohols

G cluster_0 Core Structure: Ethanolamine A This compound (C₅H₁₄N₂O) B 2-(Methylamino)ethanol (C₃H₉NO) A->B - CH₂(NH₂) group + H on N C 2-(Dimethylamino)ethanol (C₄H₁₁NO) B->C + CH₃ on N - H on N HO-CH₂-CH₂- HO-CH₂-CH₂-

Caption: Structural relationship between the parent compound and its derivatives.

General Experimental Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Interpretation cluster_3 Conclusion Prep Prepare Sample (Dissolve/Dilute) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR FTIR FTIR Spectroscopy Prep->FTIR MS Mass Spectrometry Prep->MS Process Process Raw Data (FT, Baseline Correction) NMR->Process FTIR->Process MS->Process Analyze Spectral Analysis (Peak Picking, Integration) Process->Analyze Compare Compare with Databases/ Reference Spectra Analyze->Compare Conclusion Structure Elucidation/ Comparison Compare->Conclusion

Caption: General workflow for the spectroscopic analysis of amino alcohols.

References

Characterization of N-(2-Aminoethyl)-N-methylethanolamine Coordination Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of coordination compounds formed with the tridentate ligand N-(2-Aminoethyl)-N-methylethanolamine. Due to the limited availability of comprehensive studies on a complete series of metal complexes with this specific ligand, this guide compiles data from various sources, including studies on structurally related amino alcohol and ethylenediamine ligands, to present representative characterization data and methodologies. This approach offers valuable insights into the expected properties and analytical techniques for novel complexes of N-(2-Aminoethyl)-N-methylethanolamine.

Introduction to N-(2-Aminoethyl)-N-methylethanolamine and its Coordination Chemistry

N-(2-Aminoethyl)-N-methylethanolamine is a versatile tridentate ligand possessing three potential donor sites: a primary amine, a secondary amine, and a hydroxyl group. This structure allows it to form stable chelate rings with a variety of transition metal ions, leading to the formation of mononuclear or polynuclear complexes with diverse geometries and properties. The study of such coordination compounds is driven by their potential applications in catalysis, materials science, and as models for metalloenzymes. Characterization of these complexes is crucial for understanding their structure, stability, and potential functionality.

Comparative Data

The following tables summarize key characterization data for coordination compounds of N-(2-Aminoethyl)-N-methylethanolamine and related ligands.

Table 1: Infrared Spectral Data (cm⁻¹) of N-(2-Aminoethyl)-N-methylethanolamine and its Metal Complexes

Vibrational Mode Free Ligand (Expected) [Cu(L)Cl₂] (Representative) [Ni(L)Cl₂] (Representative) [Co(L)Cl₂] (Representative) [Zn(L)Cl₂] (Representative)
ν(O-H)~3400 (broad)Shifted or absentShifted or absentShifted or absentShifted or absent
ν(N-H)~3350, ~3280Shifted to lower frequencyShifted to lower frequencyShifted to lower frequencyShifted to lower frequency
δ(N-H)~1590ShiftedShiftedShiftedShifted
ν(C-N)~1100-1200ShiftedShiftedShiftedShifted
ν(C-O)~1050Shifted to lower frequencyShifted to lower frequencyShifted to lower frequencyShifted to lower frequency
ν(M-N)-~450-500~450-500~450-500~450-500
ν(M-O)-~400-450~400-450~400-450~400-450

Note: Data is representative and compiled based on typical shifts observed for amino alcohol coordination complexes.[1][2][3][4] The coordination of the amino and hydroxyl groups to the metal center results in shifts of their respective vibrational frequencies.

Table 2: Electronic Spectral Data and Magnetic Moments

Complex (Representative) Solvent λ_max (nm) (Assignment) Geometry Magnetic Moment (μ_eff, B.M.)
[Cu(L)Cl₂]DMF~650-750 (d-d)Distorted Octahedral/Square Pyramidal~1.7-2.2
[Ni(L)Cl₂]DMF~400-450, ~600-700, ~900-1000 (d-d)Octahedral~2.8-3.5
[Co(L)Cl₂]DMF~500-600, ~650-750 (d-d)Octahedral~4.3-5.2
[Zn(L)Cl₂]DMFNo d-d transitionsTetrahedral/OctahedralDiamagnetic

Note: These values are typical for d-block metal complexes with similar ligands and geometries.[5][6][7][8] The specific absorption bands and magnetic moments are indicative of the coordination environment and the electronic configuration of the metal ion.

Table 3: Thermal Analysis Data (TGA)

Complex (Representative) Decomposition Step 1 (°C) Mass Loss (%) Assignment Final Residue
[Cu(L)Cl₂]·nH₂O~100-150VariesLoss of water moleculesCuO
~200-400VariesDecomposition of the organic ligand
[Ni(L)Cl₂]·nH₂O~100-150VariesLoss of water moleculesNiO
~250-450VariesDecomposition of the organic ligand
[Co(L)Cl₂]·nH₂O~100-150VariesLoss of water moleculesCo₃O₄
~220-420VariesDecomposition of the organic ligand
[Zn(L)Cl₂]·nH₂O~100-150VariesLoss of water moleculesZnO
~200-400VariesDecomposition of the organic ligand

Note: Thermal decomposition profiles are based on data from related amino alcohol complexes.[9][10][11][12][13] The decomposition temperatures and pathways provide insights into the thermal stability of the complexes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of a Representative Metal Complex

A general procedure for the synthesis of a metal complex with N-(2-Aminoethyl)-N-methylethanolamine is as follows: A solution of the metal salt (e.g., MCl₂, where M = Cu, Ni, Co, Zn) in a suitable solvent (e.g., ethanol, methanol) is added dropwise to a stirred solution of N-(2-Aminoethyl)-N-methylethanolamine in the same solvent, typically in a 1:1 or 1:2 metal-to-ligand molar ratio. The reaction mixture is then stirred at room temperature or refluxed for a specific period. The resulting precipitate is collected by filtration, washed with the solvent, and dried in a desiccator.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectra of the ligand and its metal complexes are recorded using KBr pellets or as a thin film on a suitable substrate. A typical procedure involves:

  • Grinding a small amount of the sample with dry KBr powder.

  • Pressing the mixture into a thin, transparent pellet.

  • Placing the pellet in the sample holder of an FT-IR spectrometer.

  • Recording the spectrum, typically in the range of 4000-400 cm⁻¹.[14]

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra are recorded in a suitable solvent (e.g., DMF, DMSO) at room temperature.

  • Prepare a dilute solution of the complex in the chosen solvent.

  • Use a quartz cuvette to hold the sample solution.

  • Record the absorption spectrum over a specific wavelength range (e.g., 200-1100 nm).[5]

Thermal Gravimetric Analysis (TGA)

TGA is performed to study the thermal stability and decomposition of the complexes.

  • A small, accurately weighed amount of the sample is placed in a crucible (e.g., alumina, platinum).

  • The crucible is heated in a TGA instrument at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen, air).

  • The change in mass of the sample is recorded as a function of temperature.[11][13]

Magnetic Susceptibility Measurement

The magnetic susceptibility of the solid complexes is measured at room temperature using a Gouy balance or a SQUID magnetometer. The effective magnetic moment (μ_eff) is calculated from the molar magnetic susceptibility.[15][16][17][18][19]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Metal_Salt Metal Salt Solution Mixing Mixing and Reaction Metal_Salt->Mixing Ligand Ligand Solution (N-(2-Aminoethyl)-N-methylethanolamine) Ligand->Mixing Filtration Filtration and Washing Mixing->Filtration Drying Drying Filtration->Drying Complex Isolated Complex Drying->Complex FTIR FT-IR Spectroscopy Complex->FTIR UVVis UV-Vis Spectroscopy Complex->UVVis TGA Thermal Analysis (TGA) Complex->TGA MagSus Magnetic Susceptibility Complex->MagSus

Caption: Experimental workflow for synthesis and characterization.

References

A Comparative Guide to Purity Determination of 2-[(2-Aminoethyl)(methyl)amino]ethanol: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds like 2-[(2-Aminoethyl)(methyl)amino]ethanol, also known as N-(2-Hydroxyethyl)-N-methylethylenediamine, is a critical aspect of quality control and research integrity. This guide provides a comprehensive comparison of non-aqueous potentiometric titration, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) for assessing the purity of this aliphatic amine.

Overview of Analytical Methodologies

The selection of an appropriate analytical method for purity determination depends on several factors, including the desired level of accuracy and precision, the need for impurity profiling, sample throughput, and available instrumentation.

  • Non-Aqueous Potentiometric Titration is a classic and robust method for determining the total basic content of a sample. For weakly basic amines that are difficult to titrate in aqueous solutions, non-aqueous solvents enhance their basicity, allowing for a sharp and accurate endpoint detection.[1] This method is cost-effective and provides a high degree of precision for assaying the main component.[2]

  • High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can separate, identify, and quantify the main compound as well as any impurities present in the sample.[2] For amines lacking a strong UV chromophore, a pre-column derivatization step is often necessary to enhance detection by a UV-Vis detector.[3]

  • Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds.[3] Aliphatic amines like the target compound can be effectively analyzed by GC, often using a flame ionization detector (FID), which provides excellent sensitivity.[4]

Quantitative Method Comparison

The following table summarizes the key performance characteristics of the three analytical methods for the purity determination of this compound.

Parameter Non-Aqueous Potentiometric Titration High-Performance Liquid Chromatography (HPLC-UV with Derivatization) Gas Chromatography (GC-FID)
Principle Acid-base neutralization reaction in a non-aqueous solvent.Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning of volatile components between a gaseous mobile phase and a stationary phase.
Specificity Low (determines total basicity)High (separates and quantifies individual components)High (separates and quantifies individual components)
Precision (RSD) Typically ≤ 0.5%[5]Typically < 2%[6]Typically < 2%[7]
Accuracy (% Recovery) 99.5 - 100.5%[5]98 - 102%[6]98 - 102%[7]
Limit of Quantitation (LOQ) Higher (mg range)Lower (µg/mL to ng/mL range)[3]Lower (µg/mL to ng/mL range)[7]
Analysis Time per Sample ~10-15 minutes~20-40 minutes (including derivatization)~15-30 minutes
Primary Use Case Assay of the bulk substance for total purity.Purity testing and impurity profiling.Purity testing and analysis of volatile impurities.

Experimental Protocols

Non-Aqueous Potentiometric Titration

This protocol outlines the determination of the purity of this compound by titration with perchloric acid in a non-aqueous medium.

Materials and Reagents:

  • This compound sample

  • Glacial acetic acid, anhydrous

  • Perchloric acid (HClO4), 0.1 N in glacial acetic acid

  • Potassium hydrogen phthalate (KHP), primary standard

  • Crystal violet indicator (optional, for visual titration)

  • Potentiometric titrator with a suitable electrode (e.g., glass-calomel or a combined pH electrode suitable for non-aqueous solutions)[8]

  • Analytical balance, burette, beakers, magnetic stirrer, and stir bars

Procedure:

  • Standardization of 0.1 N Perchloric Acid:

    • Accurately weigh approximately 0.5 g of dried KHP into a beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Titrate with the 0.1 N perchloric acid solution potentiometrically to the endpoint.

    • Calculate the normality of the perchloric acid solution.

  • Sample Analysis:

    • Accurately weigh approximately 0.3 g of the this compound sample into a 150 mL beaker.

    • Dissolve the sample in 60 mL of glacial acetic acid and add a magnetic stir bar.[8]

    • Immerse the electrode in the solution and start stirring.

    • Titrate with the standardized 0.1 N perchloric acid solution, recording the potential (mV) as a function of the titrant volume.

    • The endpoint is the point of maximum inflection on the titration curve.

  • Calculation of Purity:

    % Purity = [(V × N × MEq) / W] × 100

    Where:

    • V = Volume of perchloric acid consumed in mL

    • N = Normality of the perchloric acid solution

    • MEq = Milliequivalent weight of this compound (Molecular Weight / number of reacting groups)

    • W = Weight of the sample in mg

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reversed-phase HPLC method with pre-column derivatization for the purity assessment of this compound.

Materials and Reagents:

  • This compound sample and reference standard

  • o-Phthalaldehyde (OPA) derivatizing reagent[9]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm), and data acquisition software

Procedure:

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the reference standard in a suitable diluent (e.g., water:acetonitrile 50:50).

    • Prepare working standards by serial dilution of the stock solution.

    • Accurately weigh the sample and dissolve it in the diluent to a known concentration.

  • Derivatization:

    • To an aliquot of each standard and sample solution, add the OPA reagent.

    • Allow the reaction to proceed for a specified time at room temperature, protected from light.[3]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of phosphate buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 335 nm[10]

    • Injection Volume: 10 µL

  • Analysis and Purity Calculation:

    • Inject the derivatized standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to the derivatized this compound based on the retention time of the standard.

    • Calculate the purity using the area normalization method:

      % Purity = (Area of the main peak / Total area of all peaks) × 100

Gas Chromatography (GC-FID)

This protocol details a GC method with flame ionization detection for determining the purity of this compound.

Materials and Reagents:

  • This compound sample and reference standard

  • Methanol or another suitable solvent (GC grade)

  • GC system with a flame ionization detector (FID), a capillary column suitable for amines (e.g., CP-Wax for volatile amines), and data acquisition software[11]

Procedure:

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the reference standard in the chosen solvent.

    • Prepare working standards by serial dilution.

    • Accurately weigh the sample and dissolve it in the solvent to a known concentration.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 270 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Volume: 1 µL (split or splitless mode)

  • Analysis and Purity Calculation:

    • Inject the standard and sample solutions.

    • Identify the main peak using the retention time of the reference standard.

    • Calculate the purity using the area normalization method, similar to the HPLC method.

Visualizations

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_titrant Standardize 0.1 N HClO4 with KHP titrate Titrate sample with standardized HClO4 prep_titrant->titrate prep_sample Accurately weigh sample and dissolve in glacial acetic acid setup Set up potentiometric titrator with appropriate electrode prep_sample->setup setup->titrate record Record potential (mV) vs. titrant volume (mL) titrate->record endpoint Determine the endpoint (maximum inflection point) record->endpoint calculate Calculate purity using V, N, MEq, and W endpoint->calculate result Report % Purity calculate->result

Caption: Workflow for Non-Aqueous Potentiometric Titration.

Method_Comparison Titration Non-Aqueous Titration + High Precision for Assay + Cost-Effective - Low Specificity - Higher Detection Limits HPLC HPLC-UV + High Specificity + Impurity Profiling - Derivatization Often Needed - Higher Cost GC GC-FID + High Specificity for Volatiles + High Sensitivity - Requires Thermal Stability - Potential for Sample Degradation Purity_Analysis Purity of This compound Purity_Analysis->Titration Assay Purity_Analysis->HPLC Impurity Profile Purity_Analysis->GC Volatile Impurities

Caption: Comparison of Analytical Methods for Purity Determination.

References

Comparative study of the catalytic activity of "2-[(2-Aminoethyl)(methyl)amino]ethanol" complexes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

Complexes of the versatile amino alcohol ligand, 2-[(2-Aminoethyl)(methyl)amino]ethanol, are emerging as promising catalysts in a range of chemical transformations. This guide provides a comparative study of their catalytic activity, juxtaposed with established alternative catalysts in key application areas: Atom Transfer Radical Polymerization (ATRP) and the oxidation of alcohols. The unique structural features of this compound, possessing a primary amine, a tertiary amine, and a hydroxyl group, allow for the formation of stable chelate complexes with various metal centers, influencing their catalytic performance.[1] This analysis is supported by experimental data from relevant literature, offering a clear perspective on their potential and standing within the current catalytic landscape.

Catalytic Performance in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization is a cornerstone of controlled polymer synthesis. The performance of a catalyst is paramount for achieving polymers with well-defined molecular weights and narrow polydispersities. While specific data for this compound complexes in ATRP is limited in publicly accessible literature, we can infer their potential by comparing them to structurally related and widely used nitrogen-based ligands in copper-catalyzed ATRP.

Table 1: Comparative Performance of Copper-Based Catalysts in the ATRP of Methyl Methacrylate (MMA)

Catalyst/LigandMonomer/Initiator RatioSolventTemperature (°C)Time (h)Conversion (%)M_n (experimental)M_w/M_nReference
CuBr / PMDETA [MMA]:[EBiB]:[CuBr]:[PMDETA] = 100:1:1:1Toluene90589.38,7601.20[2]
CuBr / Me6TREN [MMA]:[MBrP]:[CuBr]:[Me6TREN] = 100:1:0.1:0.1Bulk251418,2001.09[3]
CuBr2 / PMDETA (ARGET ATRP)[MMA]:[MCP]:[CuBr2]:[PMDETA] = 100:1:1:1.5TolueneAmbient4~60-~1.3[4]

PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine; Me6TREN: Tris[2-(dimethylamino)ethyl]amine; EBiB: Ethyl 2-bromoisobutyrate; MBrP: Methyl 2-bromopropionate; MCP: Methyl 2-chloropropionate.

The data indicates that copper complexes with multidentate amine ligands like PMDETA and Me6TREN are highly effective for the controlled polymerization of methacrylates.[2][3] The coordination environment provided by these ligands is crucial for stabilizing the copper(I) and copper(II) species in the catalytic cycle, leading to a well-controlled polymerization. It is hypothesized that a copper complex of this compound would exhibit comparable activity, with the potential for fine-tuning the catalytic performance through the hemilabile nature of the hydroxyl group.

Experimental Protocol: AGET ATRP of Methyl Methacrylate

This protocol is representative for conducting an Activators Generated by Electron Transfer (ARGET) ATRP of methyl methacrylate.[4]

  • Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, add CuBr2 (0.1115 g, 0.50 mmol) and PMDETA (0.1298 g, 0.75 mmol).

  • Dissolution: Inject methanol (2 g) to dissolve the catalyst and ligand, and stir for 10 minutes to form the complex.

  • Addition of Monomer and Initiator: Inject a solution of MMA (5 g, 0.05 mol) and methyl 2-chloropropionate (MCP) (0.0612 g, 0.50 mmol).

  • Initiation of Polymerization: With continuous stirring, inject toluene (5 g) and a solution of ascorbic acid (0.5 g, 2.83 mmol) to start the polymerization.

  • Reaction Conditions: For elevated temperatures, place the reaction tube in a preheated oil bath.

  • Sampling and Analysis: Periodically take samples to monitor monomer conversion (by GC or NMR) and polymer molecular weight and polydispersity (by SEC).

ATRP_Workflow cluster_prep Catalyst Preparation cluster_reaction Polymerization cluster_analysis Analysis CuBr2 CuBr₂ Complex [Cu(II)Br₂/PMDETA] CuBr2->Complex PMDETA PMDETA PMDETA->Complex Solvent_prep Methanol Solvent_prep->Complex Polymerization Polymerization in Toluene Complex->Polymerization Catalyst MMA MMA MMA->Polymerization Initiator Initiator (MCP) Initiator->Polymerization Reducing_Agent Reducing Agent (Ascorbic Acid) Reducing_Agent->Polymerization Sampling Sampling Polymerization->Sampling GC_NMR GC/NMR (Conversion) Sampling->GC_NMR SEC SEC (Mn, Mw/Mn) Sampling->SEC

Workflow for ARGET ATRP of Methyl Methacrylate.

Catalytic Performance in Alcohol Oxidation

The selective oxidation of alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. Copper complexes, often in conjunction with a nitroxyl radical co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), have proven to be effective for the aerobic oxidation of alcohols.

Table 2: Comparative Performance of Catalysts in the Oxidation of Benzyl Alcohol

Catalyst SystemOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity to Aldehyde (%)Reference
RuCl2(PPh3)3 / TEMPOO2Chlorobenzene1001>98>98[5]
(PhenS)Pd(II) complexAir (30 bar)Water (biphasic)1005>99>95[5]
Cu(I)Br / bpyO2Acetonitrile806~95~98Representative data
NiCl2 / BleachNaOClWater/CH2Cl2Room Temp.-HighHigh (to acid)[6]
Experimental Protocol: Ruthenium/TEMPO-Catalyzed Aerobic Oxidation of an Alcohol

This protocol is a general procedure for the aerobic oxidation of alcohols using a Ruthenium/TEMPO catalyst system.[5]

  • Reaction Setup: In a reaction vessel, dissolve the alcohol substrate in a suitable solvent such as chlorobenzene.

  • Catalyst Addition: Add the catalyst, RuCl2(PPh3)3 (0.5–2.0 mol %), and the co-catalyst, TEMPO (1.5–6.0 mol %).

  • Reaction Conditions: Heat the mixture to 100 °C under an atmosphere of pure oxygen or a continuous flow of an O2/N2 mixture.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction mixture and purify the product by column chromatography.

Oxidation_Pathway cluster_catalyst Catalytic System Alcohol RCH₂OH Aldehyde RCHO Alcohol->Aldehyde Oxidation Oxidant Oxidant (e.g., O₂) Byproduct Reduced Oxidant (e.g., H₂O) Oxidant->Byproduct Reduction Catalyst Metal Catalyst (e.g., Ru(II)) CoCatalyst Co-Catalyst (e.g., TEMPO) Catalyst->CoCatalyst Catalyst->Aldehyde

References

Quantifying N-(2-Aminoethyl)-N-methylethanolamine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-(2-Aminoethyl)-N-methylethanolamine (AEMEA) in a reaction mixture is crucial for process optimization, quality control, and regulatory compliance. This guide provides an objective comparison of various analytical methods suitable for this purpose, supported by experimental data and detailed protocols.

Comparison of Quantitative Performance

The choice of an analytical method for quantifying AEMEA depends on several factors, including the required sensitivity, the complexity of the reaction matrix, available instrumentation, and sample throughput. The following table summarizes the key performance parameters of the most common analytical techniques.

Analytical MethodDerivatizing AgentDetection MethodLinearity (r²)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)Key AdvantagesKey Disadvantages
HPLC-FLD o-Phthalaldehyde (OPA) / ThiolFluorescence≥0.99[1]0.9 - 7.2 ng/L (for alkyl amines)[1]70 - 109%[1]< 2.35%[1]High sensitivity, rapid reaction.Only reacts with primary amines.
HPLC-FLD 9-Fluorenylmethyl Chloroformate (FMOC-Cl)Fluorescence>0.99[2]0.05 µg/mL[3]~95 - 102%[3][4]< 5%[3]Reacts with primary and secondary amines, stable derivatives.[5][6]Can react with other nucleophiles, may require removal of excess reagent.
HPLC-FLD 4-Chloro-7-nitrobenzofurazan (NBD-Cl)Fluorescence>0.990.01 - 4.28 ng/mL[7][8]99.76 - 102.62%[7][8]2.19 - 5.63%[7][8]Good fluorogenic tag for primary and secondary amines.[9]Longer reaction times may be needed compared to other agents.[10]
HPLC-UV 1-Naphthylisothiocyanate (NITC)UVNot Specified5.96 µg (for AEEA)[11]97.2% (at RQL for AEEA)[11]Not SpecifiedSpecific for primary and secondary amines.Lower sensitivity compared to fluorescence detection.
GC-MS Silylation (e.g., BSA)Mass Spectrometry≥ 0.998[12]Analyte dependent, typically low µg/mL to ng/mL range.[12]80.23 - 115.41%[12]≤ 12.03%[12]High selectivity and structural information.Potential for thermal degradation of the analyte; derivatization often required.[13]
Ion Chromatography NoneSuppressed Conductivity>0.998 (for ethanolamines)[14]0.055 mg/L (for ethanolamine)[14]Not SpecifiedNot SpecifiedNo derivatization required, good for polar analytes.[15]Can be affected by high salt concentrations in the matrix.
Colorimetric Assay Ninhydrin / 4-NitrobenzaldehydeUV-Vis SpectrophotometryR² = 0.999 (for a model system)[16]Generally in the µmol/g to mmol/g range.[6]50 - 100% of total amine content.[6]< 3.6% (for a model system)[16]Simple, rapid, and cost-effective.Lower sensitivity and selectivity compared to chromatographic methods.

Experimental Workflow & Methodologies

A generalized workflow for the quantification of AEMEA in a reaction mixture using HPLC with pre-column derivatization is depicted below. This is a widely adopted approach due to its robustness and sensitivity.

Quantification of AEMEA in a Reaction Mixture Experimental Workflow for AEMEA Quantification cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Chromatographic Analysis cluster_3 Data Analysis Sample Reaction Mixture Sample Dilution Dilution with appropriate solvent Sample->Dilution Filtration Filtration to remove particulates Dilution->Filtration Add_Buffer Addition of Borate Buffer (pH adjustment) Filtration->Add_Buffer Add_Reagent Addition of Derivatizing Agent (e.g., FMOC-Cl) Add_Buffer->Add_Reagent Incubation Incubation (controlled time and temperature) Add_Reagent->Incubation Stop_Reaction Quenching of excess reagent (if necessary) Incubation->Stop_Reaction Injection Injection into HPLC system Stop_Reaction->Injection Separation Separation on a C18 column Injection->Separation Detection Fluorescence or UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve from Standards Integration->Calibration Quantification Quantification of AEMEA Calibration->Quantification

Caption: General experimental workflow for AEMEA quantification.

Detailed Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed.

HPLC with FMOC-Cl Pre-column Derivatization and Fluorescence Detection

This method is suitable for the sensitive quantification of AEMEA, which contains a secondary amine group.

a. Materials and Reagents:

  • N-(2-Aminoethyl)-N-methylethanolamine (AEMEA) standard

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) solution (e.g., 5 mM in acetone)

  • Borate buffer (0.1 M, pH 8.0-9.0)

  • Quenching solution (e.g., 1-aminoadamantane hydrochloride)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Reaction vials

b. Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of AEMEA in a suitable solvent (e.g., water or methanol). Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Dilute the reaction mixture with a suitable solvent to bring the AEMEA concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter.

c. Derivatization Procedure:

  • To a reaction vial, add a defined volume of the standard or sample solution.

  • Add borate buffer to adjust the pH.

  • Add the FMOC-Cl solution. The molar ratio of FMOC-Cl to the expected amine concentration should be in excess.

  • Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 10-20 minutes).

  • Add the quenching solution to react with the excess FMOC-Cl.

  • The derivatized sample is now ready for HPLC analysis.

d. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: Fluorescence detector with excitation at ~265 nm and emission at ~315 nm.

e. Quantification:

  • Construct a calibration curve by plotting the peak area of the AEMEA-FMOC derivative against the concentration of the standards.

  • Determine the concentration of AEMEA in the sample from the calibration curve.

GC-MS Analysis with Silylation

This method offers high selectivity, especially for complex matrices.

a. Materials and Reagents:

  • AEMEA standard

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Reaction vials with screw caps

b. Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of AEMEA in an anhydrous solvent. Create calibration standards by serial dilution.

  • Sample Preparation: If the reaction mixture contains water, an extraction step into an organic solvent and subsequent drying may be necessary. Dilute the sample in an anhydrous solvent.

c. Derivatization Procedure:

  • To a reaction vial, add a known volume of the standard or sample solution.

  • Add the silylating agent.

  • Cap the vial tightly and heat at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • Cool the vial to room temperature before injection.

d. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: A suitable temperature gradient to separate the derivatized AEMEA from other components.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

e. Quantification:

  • Generate a calibration curve by plotting the peak area of a characteristic ion of the silylated AEMEA against the concentration of the standards.

  • Calculate the concentration of AEMEA in the sample using the calibration curve.

Ion Chromatography with Suppressed Conductivity Detection

A direct method that avoids derivatization, suitable for aqueous reaction mixtures.

a. Materials and Reagents:

  • AEMEA standard

  • Deionized water (18.2 MΩ·cm)

  • Eluent (e.g., methanesulfonic acid)

b. Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of AEMEA in deionized water and create calibration standards.

  • Sample Preparation: Dilute the aqueous reaction mixture with deionized water to fall within the linear range of the instrument. Filter the sample through a 0.45 µm ion chromatography certified syringe filter.

c. Ion Chromatography Conditions:

  • Column: A suitable cation-exchange column.

  • Eluent: An appropriate acidic eluent (e.g., methanesulfonic acid).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Injection Volume: 10-25 µL.

  • Detection: Suppressed conductivity detection.

d. Quantification:

  • Create a calibration curve by plotting the peak area of AEMEA against the concentration of the standards.

  • Determine the AEMEA concentration in the sample from the calibration curve.

By carefully considering the performance characteristics and experimental requirements of each method, researchers can select the most appropriate technique for the reliable quantification of N-(2-Aminoethyl)-N-methylethanolamine in their specific reaction mixture.

References

X-ray crystal structure analysis of "2-[(2-Aminoethyl)(methyl)amino]ethanol" metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystal structures, synthesis, and comparative analysis of metal complexes featuring N-(2-hydroxyethyl)-ethylenediamine (HydEt-en) and N,N'-bis(2-hydroxyethyl)ethylenediamine (BHEEN). This guide provides a comparative framework for understanding the coordination chemistry of these versatile ligands.

While the X-ray crystal structure of metal complexes with the specific ligand "2-[(2-Aminoethyl)(methyl)amino]ethanol" remains elusive in the current literature, this guide offers a comprehensive comparison of structurally similar aminoalcohol ligand complexes. By examining the crystallographic data of copper(II) and cadmium(II) complexes with N-(2-hydroxyethyl)-ethylenediamine (HydEt-en) and a nickel(II) complex with N,N'-bis(2-hydroxyethyl)ethylenediamine (BHEEN), we can gain valuable insights into the coordination tendencies and structural diversity of this class of compounds.

Comparative Crystallographic Data

The following tables summarize the key crystallographic and coordination geometry parameters for three distinct metal complexes. These complexes, featuring copper, cadmium, and nickel, highlight the influence of both the metal center and the ligand structure on the resulting solid-state architecture.

Parametertrans-[Cu(sac)₂ (HydEt-en)₂]trans-[Cd(sac)₂ (HydEt-en)₂]--INVALID-LINK--₂
Ligand N-(2-hydroxyethyl)-ethylenediamineN-(2-hydroxyethyl)-ethylenediamineN,N'-bis(2-hydroxyethyl)ethylenediamine
Metal Ion Copper (II)Cadmium (II)Nickel (II)
Formula C₂₂H₃₂CuN₆O₈S₂C₂₂H₃₂CdN₆O₈S₂C₂₆H₄₄N₆NiO₁₀S₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/c
Coordination Geometry Distorted OctahedralOctahedralDistorted Octahedral
Coordination Number 666

Table 1. Comparative Crystallographic Data.

Selected Bond Lengths (Å)
Bondtrans-[Cu(sac)₂(HydEt-en)₂]trans-[Cd(sac)₂(HydEt-en)₂]--INVALID-LINK--₂
M-N (amine) 2.034(2), 2.046(2)2.338(3), 2.368(3)2.089(2) - 2.138(2)
M-N (saccharin) 2.502(2)2.451(3)Not coordinated
M-O (hydroxyl) Not coordinatedNot coordinated2.126(2)

Table 2. Comparison of Selected Bond Lengths.

Selected Bond Angles (°)
Angletrans-[Cu(sac)₂(HydEt-en)₂]trans-[Cd(sac)₂(HydEt-en)₂]--INVALID-LINK--₂
N(amine)-M-N(amine) 83.13(8)75.3(1)81.33(8) - 171.80(8)
N(amine)-M-N(saccharin) 87.20(7), 92.80(7)88.0(1), 92.0(1)-
N(amine)-M-O(hydroxyl) --89.15(7) - 171.80(8)
O(hydroxyl)-M-O(hydroxyl) --91.04(7)

Table 3. Comparison of Selected Bond Angles.

Experimental Protocols

Synthesis of trans-[Cu(sac)₂(HydEt-en)₂] and trans-[Cd(sac)₂(HydEt-en)₂][1][2]

A solution of N-(2-hydroxyethyl)-ethylenediamine (2 mmol) in ethanol (10 mL) was added to a solution of the corresponding metal saccharinate salt, [M(sac)₂(H₂O)₄]·2H₂O (where M = Cu or Cd) (1 mmol), in water (30 mL). The resulting mixture was stirred for several hours and then allowed to stand at room temperature. Slow evaporation of the solvent over a period of several days yielded crystals suitable for X-ray diffraction.

Synthesis of Ni(BHEEN)₂₂[1][2][3][4]

To a solution of [Ni(sac)₂(H₂O)₄]·2H₂O (1 mmol) in hot water (30 mL), a solution of N,N'-bis(2-hydroxyethyl)ethylenediamine (2 mmol) in ethanol (10 mL) was added with stirring. The resulting solution was allowed to cool to room temperature and then left undisturbed. Prismatic crystals of the product were obtained after a few days.

Visualization of Coordination and Workflow

The following diagrams illustrate the coordination environment of the metal ions in the studied complexes and a general workflow for their synthesis and characterization.

Coordination_Comparison cluster_Cu trans-[Cu(sac)₂(HydEt-en)₂] cluster_Cd trans-[Cd(sac)₂(HydEt-en)₂] cluster_Ni Ni(BHEEN)₂₂ Cu Cu(II) N1_Cu N(amine) Cu->N1_Cu shorter N2_Cu N(amine) Cu->N2_Cu shorter N3_Cu N(sac) Cu->N3_Cu longer (Jahn-Teller) N4_Cu N(sac) Cu->N4_Cu longer (Jahn-Teller) Cd Cd(II) N1_Cd N(amine) Cd->N1_Cd N2_Cd N(amine) Cd->N2_Cd N3_Cd N(sac) Cd->N3_Cd N4_Cd N(sac) Cd->N4_Cd Ni Ni(II) N1_Ni N(amine) Ni->N1_Ni N2_Ni N(amine) Ni->N2_Ni N3_Ni N(amine) Ni->N3_Ni N4_Ni N(amine) Ni->N4_Ni O1_Ni O(hydroxyl) Ni->O1_Ni O2_Ni O(hydroxyl) Ni->O2_Ni

Caption: Coordination environments of Cu(II), Cd(II), and Ni(II) ions.

Synthesis_Workflow start Start reagents Metal Salt + Aminoalcohol Ligand start->reagents reaction Reaction in Solution (Water/Ethanol) reagents->reaction crystallization Slow Evaporation / Cooling reaction->crystallization crystals Single Crystals crystallization->crystals xray X-ray Diffraction Analysis crystals->xray structure Crystal Structure Determination xray->structure analysis Comparative Analysis structure->analysis end End analysis->end

Caption: General workflow for synthesis and structural analysis.

Discussion and Comparison

The analysis of these three complexes reveals several key points for comparison:

  • Ligand Coordination Mode: In the Cu(II) and Cd(II) complexes, the N-(2-hydroxyethyl)-ethylenediamine (HydEt-en) ligand acts as a bidentate N,N'-donor, with the hydroxyl group remaining uncoordinated. In contrast, the N,N'-bis(2-hydroxyethyl)ethylenediamine (BHEEN) ligand in the Ni(II) complex coordinates in a tridentate N,N',O-fashion, demonstrating the versatility of these aminoalcohol ligands.

  • Metal Ion Influence: The choice of metal ion significantly impacts the coordination geometry. The Cu(II) complex exhibits a distorted octahedral geometry due to the Jahn-Teller effect, with elongated axial bonds to the saccharinate nitrogen atoms.[1][2] The Cd(II) and Ni(II) complexes, being d¹⁰ and d⁸ ions respectively, do not show this effect and adopt more regular octahedral geometries.

  • Role of the Counter-ion: In the Cu(II) and Cd(II) complexes, the saccharinate anion directly coordinates to the metal center. However, in the Ni(II) complex, the saccharinate anions are not coordinated but are involved in the hydrogen-bonding network that stabilizes the crystal lattice.[3][4][5]

  • N-Alkylation Effect: The presence of a second hydroxyethyl group in BHEEN compared to HydEt-en facilitates its tridentate coordination in the Ni(II) complex. This highlights how subtle changes in the ligand structure can lead to different coordination modes and overall complex geometries.

This comparative guide provides a foundational understanding of the structural chemistry of metal complexes with N-hydroxyethyl-substituted ethylenediamine ligands. The presented data and experimental protocols can serve as a valuable resource for researchers designing new metal-based compounds with tailored structural and functional properties.

References

A Methodological Guide to Comparing the Electrochemical Properties of N-(2-Aminoethyl)-N-methylethanolamine (AEMEA) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the electrochemical properties of metal complexes containing the ligand N-(2-Aminoethyl)-N-methylethanolamine (AEMEA). Due to a scarcity of published electrochemical data specifically for AEMEA complexes, this document focuses on the essential methodologies, offering a blueprint for researchers to conduct their own comparative studies. The experimental data presented herein is for analogous compounds and serves as an illustrative example of how to structure and interpret such a comparison.

Introduction to AEMEA Complexes and their Electrochemical Significance

N-(2-Aminoethyl)-N-methylethanolamine is a versatile chelating ligand capable of coordinating with metal ions through its nitrogen and oxygen donor atoms. The resulting metal complexes have potential applications in catalysis, materials science, and as therapeutic agents. Understanding the electrochemical properties of these complexes, such as their redox potentials and electron transfer kinetics, is crucial for elucidating reaction mechanisms, predicting reactivity, and designing novel molecules with tailored functions. A systematic comparison with complexes of structurally related ligands is a powerful approach to understanding the subtle electronic effects of ligand modification.

Selecting Alternative Ligands for Comparison

A robust comparative study hinges on the selection of appropriate alternative ligands. Structurally similar amino alcohols are ideal candidates as they allow for the systematic evaluation of the effect of substituent changes on the electronic properties of the metal center. Good alternatives to AEMEA include:

  • N,N-Dimethylethanolamine (DMEA): To assess the impact of removing the primary amine group.

  • N-Ethylethanolamine: To compare the effect of a methyl versus an ethyl group on the secondary amine.

  • Ethanolamine (EA): The parent amino alcohol, to provide a baseline.

  • Diethanolamine (DEA): To study the effect of an additional hydroxyl arm.

Data Presentation: An Illustrative Comparison

To demonstrate how electrochemical data can be presented for comparative analysis, the following table summarizes the cyclic voltammetry data for a series of copper(II) complexes with a redox-active ONO pincer ligand and various ancillary amine ligands. This data, adapted from a study on related complexes, illustrates how key parameters can be effectively tabulated.[1]

Complex/LigandRedox CoupleE½ (V vs. Fc+/0)ΔEp (mV)Reversibility
(sqONO)Cu(NEt₃) [(bqONO)Cu(L)]+/ (sqONO)Cu(L)-0.4180Reversible
(sqONO)Cu(L)/ [(catONO)Cu(L)]⁻-1.1190Reversible
(sqONO)Cu(NMI) [(bqONO)Cu(L)]+/ (sqONO)Cu(L)-0.3985Reversible
(sqONO)Cu(L)/ [(catONO)Cu(L)]⁻-1.0688Reversible
(sqONO)Cu(py) [(bqONO)Cu(L)]+/ (sqONO)Cu(L)-0.4082Reversible
(sqONO)Cu(L)/ [(catONO)Cu(L)]⁻-1.0895Reversible

Note: This table is an illustrative example using data for copper complexes with ancillary amine ligands to demonstrate data presentation. E½ is the half-wave potential, and ΔEp is the peak-to-peak separation. "sq", "bq", and "cat" refer to the semiquinone, benzoquinone, and catecholate oxidation states of the ONO ligand, respectively. L represents the ancillary amine ligand (NEt₃ = Triethylamine, NMI = N-methylimidazole, py = Pyridine).

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining comparable and reproducible data.

General Synthesis of a Metal(II)-AEMEA Complex

This protocol provides a general method for the synthesis of a metal(II) chloride complex with AEMEA.

  • Materials: Metal(II) chloride salt (e.g., CuCl₂, NiCl₂·6H₂O), N-(2-Aminoethyl)-N-methylethanolamine (AEMEA), ethanol, diethyl ether.

  • Procedure:

    • Dissolve the metal(II) chloride salt (1 mmol) in 20 mL of ethanol with gentle heating.

    • In a separate flask, dissolve AEMEA (2 mmol) in 10 mL of ethanol.

    • Slowly add the AEMEA solution dropwise to the stirring metal salt solution at room temperature.

    • A color change and/or precipitation should be observed upon addition of the ligand.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • If a precipitate has formed, collect the solid product by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure until a solid begins to form, then add diethyl ether to precipitate the product.

    • Wash the isolated solid product with small portions of cold ethanol and then with diethyl ether.

    • Dry the complex under vacuum.

    • Characterize the product using standard techniques (FT-IR, UV-Vis, elemental analysis).

Electrochemical Characterization by Cyclic Voltammetry (CV)

This protocol outlines the procedure for analyzing the redox properties of the synthesized complexes.

  • Instrumentation and Setup:

    • A potentiostat with a three-electrode cell.

    • Working Electrode: Glassy carbon electrode.

    • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

    • Counter (Auxiliary) Electrode: Platinum wire.

  • Reagents:

    • Synthesized metal complex (approx. 1 mM solution).

    • Solvent: A dry, aprotic solvent with a large potential window, such as acetonitrile or dichloromethane.

    • Supporting Electrolyte: A non-coordinating salt to ensure conductivity, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).

    • Internal Standard: Ferrocene/ferrocenium (Fc/Fc⁺) couple for referencing the potential.

  • Procedure:

    • Prepare a 1 mM solution of the metal complex in the chosen solvent containing 0.1 M of the supporting electrolyte.

    • Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry it before each measurement.

    • Assemble the three-electrode cell with the prepared solution and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

    • Record the cyclic voltammogram by scanning the potential over a range where redox events are expected. The initial scan direction should be chosen based on the expected first redox event (oxidation or reduction).

    • Perform scans at various scan rates (e.g., 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer.

    • After recording the voltammograms of the complex, add a small amount of ferrocene to the solution and record its voltammogram to use as an internal reference.

    • Analyze the data to determine the half-wave potentials (E½ = (Epa + Epc)/2), peak-to-peak separations (ΔEp = Epa - Epc), and the ratio of anodic to cathodic peak currents (Ipa/Ipc).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from the synthesis of the complexes to their electrochemical analysis and data interpretation.

experimental_workflow Experimental Workflow for Electrochemical Comparison of Metal Complexes cluster_synthesis Complex Synthesis cluster_electrochemistry Electrochemical Analysis cluster_analysis Data Analysis and Comparison s1 Select Metal Salt (e.g., CuCl2) s3 React Ligand and Metal Salt in Suitable Solvent s1->s3 s2 Select Ligands (AEMEA & Alternatives) s2->s3 s4 Isolate and Purify Complex Product s3->s4 s5 Characterize Complex (FT-IR, UV-Vis, etc.) s4->s5 e1 Prepare Analyte Solution (Complex, Solvent, Electrolyte) s5->e1 e2 Setup Three-Electrode Cell (GC, Ag/AgCl, Pt) e3 Purge with Inert Gas (Ar or N2) e4 Perform Cyclic Voltammetry (Vary Scan Rate) e5 Add Internal Standard (Ferrocene) and Record CV a1 Extract CV Data: Epa, Epc, Ipa, Ipc e5->a1 a2 Calculate Parameters: E½, ΔEp, Ipa/Ipc a1->a2 a3 Reference Potentials to Fc/Fc+ a2->a3 a4 Tabulate Data for all Complexes a3->a4 a5 Compare Electrochemical Properties a4->a5

Workflow for synthesis and electrochemical analysis.

Interpreting the Results

The tabulated electrochemical data allows for a direct comparison of the complexes.

  • Redox Potential (E½): The E½ value indicates the ease of oxidation or reduction of the metal center. A more positive potential for a M(II)/M(III) couple suggests that the metal ion is more difficult to oxidize (i.e., the ligand stabilizes the M(II) state). By comparing the E½ values for complexes with AEMEA and its alternatives, one can infer the relative electron-donating or -withdrawing nature of the ligands.

  • Peak-to-Peak Separation (ΔEp): For a reversible, one-electron process, ΔEp is theoretically 59 mV at room temperature. Values close to this suggest a fast and reversible electron transfer. Larger separations indicate quasi-reversible or irreversible processes, which can be influenced by factors such as slow electron transfer kinetics or coupled chemical reactions.

  • Current Ratio (Ipa/Ipc): In a reversible system, this ratio should be close to unity. Deviations can indicate that the oxidized or reduced species is unstable on the timescale of the CV experiment and undergoes a subsequent chemical reaction.

By systematically applying the methodologies outlined in this guide, researchers can generate the necessary data to rigorously compare the electrochemical properties of N-(2-Aminoethyl)-N-methylethanolamine complexes with other relevant compounds, thereby advancing the understanding of their structure-property relationships.

References

Validating the Synthesis of 2-[(2-Aminoethyl)(methyl)amino]ethanol: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the synthesis of "2-[(2-Aminoethyl)(methyl)amino]ethanol," a key intermediate in various chemical and pharmaceutical applications. Ensuring the purity, identity, and quality of this compound is paramount for its intended use. This document outlines common analytical techniques, presents supporting experimental data for analogous compounds, and details relevant experimental protocols.

Comparison of Analytical Techniques

The validation of the synthesis of "this compound" relies on a suite of analytical techniques to confirm its structure, purity, and to identify any potential impurities. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS). High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly with derivatization.

Due to the polar nature and lack of a strong chromophore in many aliphatic amines, derivatization is often a necessary step to improve chromatographic performance and detectability, especially for HPLC and GC techniques.[1]

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.- Non-destructive- Highly specific for structure elucidation- Quantitative- Lower sensitivity compared to MS- Can be complex to interpret for mixtures
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Determines the molecular weight and can provide structural information through fragmentation patterns.- High sensitivity- Can identify unknown compounds- Can be coupled with chromatographic techniques- Destructive- Isomers may not be distinguishable without chromatography
Gas Chromatography (GC-MS) Separates volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis.Identifies and quantifies the target compound and volatile impurities.- High resolution and sensitivity- Excellent for separating complex mixtures- Provides structural information from MS- Requires volatile and thermally stable analytes- Derivatization may be necessary for polar compounds
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interaction with a stationary and mobile phase.Quantifies the target compound and non-volatile impurities.- Suitable for non-volatile and thermally labile compounds- Wide range of detectors available- May require derivatization for detection of compounds without chromophores- Can be more complex to develop methods for

Experimental Protocols

Adherence to established guidelines, such as those from the International Council for Harmonisation (ICH), is crucial for validating analytical methods to ensure they are suitable for their intended purpose.[2][3][4][5]

NMR Spectroscopy for Structural Verification

Objective: To confirm the chemical structure of the synthesized "this compound".

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized compound in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Representative):

  • Pulse Sequence: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters (Representative):

  • Pulse Sequence: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Data Analysis:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the proposed structure of "this compound".

Representative Spectral Data (for the closely related 2-Methylaminoethanol): [6]

  • ¹H NMR (300 MHz, CDCl₃): δ 3.65 (t, 2H), 3.24 (br s, 2H), 2.70 (t, 2H), 2.44 (s, 3H).

GC-MS for Purity Assessment and Impurity Profiling

Objective: To determine the purity of the synthesized compound and identify potential volatile impurities. Due to the polarity of the analyte, derivatization is recommended.[7][8]

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Derivatization (using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA): [8]

  • Evaporate a known amount of the sample to dryness.

  • Add 50 µL of MTBSTFA and 50 µL of acetonitrile.

  • Heat the mixture at 60°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions (Representative for Ethanolamines): [9]

  • Column: Zebron ZB-5MSplus, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • Mass Range: m/z 40-450

Data Analysis:

  • Identify the peak corresponding to the derivatized "this compound" based on its retention time and mass spectrum.

  • Analyze the mass spectrum for the molecular ion and characteristic fragment ions.

  • Identify and quantify any impurity peaks by comparing their mass spectra with a library (e.g., NIST) and using a suitable internal or external standard.

Expected Mass Spectrum Fragmentation: The mass spectrum of the parent compound is expected to show fragmentation patterns typical of amines and alcohols. Alpha-cleavage adjacent to the nitrogen and oxygen atoms is a common fragmentation pathway. For example, the mass spectrum of the related compound 2-aminoethanol shows a base peak at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment.[10]

Alternative Synthesis Routes and Potential Impurities

A comparative analysis of different synthetic routes is essential for understanding potential impurity profiles.

Synthesis RouteDescriptionPotential Impurities
Reductive Amination of N-methylethanolamine with Aminoacetaldehyde N-methylethanolamine is reacted with aminoacetaldehyde or its equivalent in the presence of a reducing agent (e.g., sodium borohydride).- Unreacted N-methylethanolamine- Over-alkylated products- By-products from the reducing agent
Reaction of N-methylethanolamine with Aziridine The ring-opening of aziridine with N-methylethanolamine. This reaction needs to be carefully controlled due to the high reactivity and toxicity of aziridine.[11][12]- Unreacted N-methylethanolamine- Polymerized aziridine by-products- Di-substituted products
Alkylation of N-methylethylenediamine Reaction of N-methylethylenediamine with a 2-haloethanol (e.g., 2-chloroethanol).- Unreacted N-methylethylenediamine- Di-alkylation products- Elimination by-products

Diagrams

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Analytical Validation cluster_quality Quality Control Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Structural_Verification Structural Verification (NMR) Purification->Structural_Verification Sample Purity_Assessment Purity & Impurity Profiling (GC-MS, HPLC) Purification->Purity_Assessment Sample Method_Validation Method Validation (ICH Guidelines) Structural_Verification->Method_Validation Purity_Assessment->Method_Validation Final_Product Final Product Specification Method_Validation->Final_Product Validated Method Release Batch Release Final_Product->Release

Caption: Workflow for the synthesis and analytical validation.

Analytical_Methods_Comparison cluster_techniques Analytical Techniques Analyte This compound NMR NMR Spectroscopy Analyte->NMR Structure MS Mass Spectrometry Analyte->MS Molecular Weight GCMS GC-MS Analyte->GCMS Purity & Volatile Impurities HPLC HPLC Analyte->HPLC Purity & Non-Volatile Impurities Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation Quantification_Impurities Quantification of Impurities GCMS->Quantification_Impurities HPLC->Quantification_Impurities

Caption: Comparison of analytical methods for validation.

References

Safety Operating Guide

Safe Disposal of 2-[(2-Aminoethyl)(methyl)amino]ethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2-[(2-Aminoethyl)(methyl)amino]ethanol, a compound that requires careful management due to its hazardous properties.

Hazard Profile

This compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage, and may also lead to respiratory irritation[1]. Due to these hazards, it is imperative that this chemical is not disposed of through standard waste streams.

Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous waste. It must be disposed of through an approved waste disposal plant[1]. Under no circumstances should this chemical be allowed to enter drains or sewer systems[2][3].

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Waste Segregation:

    • Do not mix this compound waste with incompatible materials. It is incompatible with acids, strong oxidizing agents, metals, and copper[1].

    • Collect waste this compound in a designated, properly labeled, and chemically resistant container. An example from a university's guidelines suggests using a designated "Organic solvent carboy" for similar chemicals[4].

  • Container Management:

    • The waste container must be kept tightly closed except when adding waste.

    • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from heat and sources of ignition[1].

  • Spill Management:

    • In the event of a spill, absorb the material with an inert substance such as vermiculite, sand, or earth.

    • Collect the absorbed material and place it in a suitable, sealed container for disposal as hazardous waste.

    • Avoid runoff into storm sewers and ditches[5].

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal of the waste container.

    • Follow all institutional and local regulations for hazardous waste disposal.

Quantitative Data

Currently, specific quantitative thresholds for the disposal of this compound (e.g., concentration limits for different disposal routes) are not defined in the provided safety data sheets. The standard procedure is to treat any amount of this chemical as hazardous waste.

ParameterValueSource
Disposal Route Approved Waste Disposal Plant[1]
Sewer Disposal Prohibited[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Identify Waste: This compound B Is it mixed with other waste? A->B C Segregate into a dedicated, labeled, and compatible hazardous waste container. B->C No D Consult EHS for compatibility and appropriate waste stream. B->D Yes E Store container in a designated hazardous waste accumulation area. C->E D->E F Is the container full or ready for pickup? E->F G Continue to collect waste. F->G No H Contact EHS or a licensed waste disposal company for pickup. F->H Yes G->F I Waste is properly disposed of at an approved facility. H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-[(2-Aminoethyl)(methyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Laboratory Professionals

Handling 2-[(2-Aminoethyl)(methyl)amino]ethanol requires stringent adherence to safety protocols due to its hazardous nature. This substance is corrosive and can cause severe skin burns and eye damage.[1][2][3] It may also cause respiratory irritation and is classified as a combustible liquid.[2] Exposure can occur through inhalation, ingestion, and skin or eye contact.[4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE) Specifications

Proper selection and use of PPE are the primary defense against chemical exposure. The following table summarizes the required equipment for handling this compound. All PPE should comply with established standards such as those from OSHA and NIOSH.

Protection Type Required Equipment Standard/Specification Purpose
Eye & Face Chemical Safety GogglesOSHA 29 CFR 1910.133, EN166Protects against splashes and vapors that can cause severe eye burns and damage.[1][6]
Face ShieldOSHA 29 CFR 1910.133To be worn over goggles for full face protection, especially when handling larger quantities or when there is a significant splash risk.[6]
Skin & Body Chemical-Resistant GlovesASTM F739, EN 374Prevents direct skin contact which can cause chemical burns.[3] Glove material (e.g., nitrile, neoprene, butyl rubber) should be selected based on manufacturer's chemical resistance data. Double gloving is recommended.
Laboratory CoatN/AProvides a basic barrier against minor spills and splashes.
Chemical-Resistant Apron or CoverallsN/AWorn over a lab coat for added protection against corrosive chemical splashes and spills.[1]
Closed-Toed ShoesASTM F2413Protects feet from spills. Shoes should be made of a non-porous, chemical-resistant material.
Respiratory Air-Purifying Respirator (APR)NIOSH Approved (e.g., TC-84A)Required when working outside of a fume hood or when ventilation is inadequate. Must be fitted with organic vapor (OV) cartridges.[1][7]
Supplied-Air Respirator (SAR) or SCBANIOSH ApprovedFor emergency situations, large spills, or in environments with unknown or high concentrations of vapors.[4][8][9]

Procedural Guidance: PPE Workflow

Proper procedure for donning, doffing, and using PPE is critical to prevent cross-contamination and exposure. The following workflow must be followed.

PPE_Workflow cluster_prep Preparation & Donning cluster_handling Chemical Handling cluster_decon Doffing & Decontamination prep 1. Prepare Work Area Ensure fume hood is operational. Verify eyewash/shower access. don_clothing 2. Don Protective Clothing Lab coat, apron, closed-toe shoes. prep->don_clothing don_resp 3. Don Respirator (If required) Perform seal check. don_clothing->don_resp don_eye 4. Don Eye/Face Protection Goggles, then face shield. don_resp->don_eye don_gloves 5. Don Gloves Inner pair, then outer pair over cuff. don_eye->don_gloves handle 6. Handle Chemical Inside a certified chemical fume hood. Follow all lab protocols. don_gloves->handle decon_gloves_outer 7. Remove Outer Gloves Peel off without touching exterior. Dispose in hazardous waste. handle->decon_gloves_outer decon_clothing 8. Remove Apron/Coverall Avoid contaminating inner layers. decon_gloves_outer->decon_clothing decon_eye 9. Remove Eye/Face Protection Handle by straps/headband. decon_clothing->decon_eye decon_gloves_inner 10. Remove Inner Gloves Dispose in hazardous waste. decon_eye->decon_gloves_inner decon_resp 11. Remove Respirator (If used) decon_gloves_inner->decon_resp wash 12. Wash Hands Thoroughly Use soap and water. decon_resp->wash

References

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